Substance P, FAM-labeled
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C84H108N18O19S |
|---|---|
Molecular Weight |
1705.9 g/mol |
IUPAC Name |
(2S)-N-[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-1-[(2S)-5-carbamimidamido-2-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl)amino]pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]pentanediamide |
InChI |
InChI=1S/C84H108N18O19S/c1-46(2)39-61(76(113)94-56(71(88)108)33-38-122-3)93-70(107)45-92-73(110)62(40-47-15-6-4-7-16-47)99-77(114)63(41-48-17-8-5-9-18-48)100-75(112)57(29-31-68(86)105)95-74(111)58(30-32-69(87)106)96-78(115)64-21-13-36-101(64)80(117)59(19-10-11-34-85)98-79(116)65-22-14-37-102(65)81(118)60(20-12-35-91-83(89)90)97-72(109)49-23-26-53-52(42-49)82(119)121-84(53)54-27-24-50(103)43-66(54)120-67-44-51(104)25-28-55(67)84/h4-9,15-18,23-28,42-44,46,56-65,103-104H,10-14,19-22,29-41,45,85H2,1-3H3,(H2,86,105)(H2,87,106)(H2,88,108)(H,92,110)(H,93,107)(H,94,113)(H,95,111)(H,96,115)(H,97,109)(H,98,116)(H,99,114)(H,100,112)(H4,89,90,91)/t56-,57-,58-,59-,60-,61-,62-,63-,64-,65-/m0/s1 |
InChI Key |
KVDUJYGWNFITRK-RDPZKNQHSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)CNC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCCN)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CCCNC(=N)N)NC(=O)C5=CC6=C(C=C5)C7(C8=C(C=C(C=C8)O)OC9=C7C=CC(=C9)O)OC6=O |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C3CCCN3C(=O)C(CCCCN)NC(=O)C4CCCN4C(=O)C(CCCNC(=N)N)NC(=O)C5=CC6=C(C=C5)C7(C8=C(C=C(C=C8)O)OC9=C7C=CC(=C9)O)OC6=O |
Origin of Product |
United States |
Foundational & Exploratory
The Role of FAM-Labeled Substance P in Elucidating Neurokinin-1 Receptor Dynamics in Neuroscience
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Substance P (SP), an undecapeptide neuropeptide of the tachykinin family, is a critical mediator in a myriad of physiological and pathological processes within the central and peripheral nervous systems.[1][2] Its primary endogenous receptor, the neurokinin-1 receptor (NK1R), is a G protein-coupled receptor (GPCR) implicated in pain transmission, neuroinflammation, mood disorders, and emesis.[1][2][3] The development of fluorescently labeled ligands, such as 5-Carboxyfluorescein (FAM)-labeled Substance P, has provided researchers with a powerful tool to investigate the intricate dynamics of the SP-NK1R interaction in real-time. This technical guide will delve into the core applications of FAM-labeled Substance P in neuroscience, providing detailed experimental protocols, quantitative data summaries, and visual representations of key pathways and workflows.
FAM-labeled Substance P is a derivative of Substance P where a FAM fluorophore is covalently attached, typically at the Lys3 position.[4][5] This labeling allows for the direct visualization and quantification of Substance P binding to and trafficking with the NK1R, offering significant advantages over traditional radiolabeling techniques by being safer and enabling a wider range of fluorescence-based assays.[6]
Core Applications in Neuroscience
The primary applications of FAM-labeled Substance P in neuroscience revolve around characterizing the pharmacology and cellular fate of the NK1R. These include:
-
Receptor Binding Assays: Quantifying the affinity of Substance P and its analogs for the NK1R.
-
Receptor Internalization and Trafficking Studies: Visualizing and measuring the agonist-induced internalization of the NK1R, a key mechanism in signal desensitization and resensitization.[7][8]
-
High-Throughput Screening: Developing assays for the discovery of novel NK1R antagonists.
-
In Vivo Imaging: Visualizing the distribution and dynamics of NK1R in living tissues.
Substance P - NK1R Signaling Pathways
Upon binding of Substance P, the NK1R undergoes a conformational change, leading to the activation of heterotrimeric G proteins. The NK1R primarily couples to Gq and Gs proteins, initiating distinct downstream signaling cascades.[9][10][11][12]
-
Gq Pathway: Activation of Gq leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This pathway is crucial for neuronal excitation and inflammatory responses.
-
Gs Pathway: Coupling to Gs activates adenylyl cyclase (AC), which catalyzes the conversion of ATP to cyclic AMP (cAMP). cAMP, in turn, activates protein kinase A (PKA), which phosphorylates various downstream targets, modulating gene expression and cellular function.
Quantitative Data Summary
The use of fluorescently labeled Substance P, often in conjunction with other techniques like radioligand binding, has enabled the precise quantification of ligand-receptor interactions and downstream signaling events.
| Parameter | Ligand | Cell Line/System | Value | Reference |
| Binding Affinity (Ki) | Fluorescein-SP | CHO cells expressing rat NK1R | ~6-fold lower than unlabeled SP | [4] |
| BODIPY FL-SP | CHO cells expressing rat NK1R | Similar to unlabeled SP | [5] | |
| Oregon Green 488-SP | CHO cells expressing rat NK1R | Similar to unlabeled SP | [5] | |
| Receptor Internalization | 125I-SP | Transfected epithelial cells | 83.5 ± 1.0% internalized after 10 min at 37°C | [7] |
| Rhodamine-SP | Endothelial cells of intact animals | Peak of 107 immunoreactive endosomes/cell at 3 min | [13] | |
| Signaling Potency (EC50) | Substance P (Ca2+ response) | HEK293 cells | ~1.8 x 10-8 M | [14] |
| Substance P (cAMP accumulation) | HEK293 cells | - | [9] | |
| SP6-11 (cAMP accumulation) | HEK293 cells | 16-fold less potent than SP | [9] | |
| Neurokinin A (cAMP accumulation) | HEK293 cells | 6-fold less potent than SP | [9] |
Key Experimental Protocols
Fluorescent Ligand Competition Binding Assay
This assay is used to determine the binding affinity (Ki) of unlabeled compounds for the NK1R by measuring their ability to compete with a fixed concentration of FAM-labeled Substance P.
Methodology:
-
Cell Culture: Culture cells expressing the NK1R (e.g., HEK293 or CHO cells) in appropriate media. For the assay, plate the cells in a 96-well plate and grow to confluence.
-
Assay Buffer: Prepare a binding buffer (e.g., HEPES-buffered saline with 0.1% BSA and protease inhibitors).
-
Competition Reaction:
-
Wash the cells with assay buffer.
-
Add increasing concentrations of the unlabeled competitor compound to the wells.
-
Add a fixed concentration of FAM-labeled Substance P (typically at a concentration close to its Kd).
-
Incubate the plate at 4°C for a sufficient time to reach equilibrium (e.g., 2-3 hours).
-
-
Washing: Wash the cells multiple times with ice-cold assay buffer to remove unbound fluorescent ligand.
-
Fluorescence Measurement: Measure the fluorescence intensity in each well using a fluorescence plate reader with appropriate excitation and emission filters for FAM (e.g., 494 nm excitation/521 nm emission).
-
Data Analysis: Plot the fluorescence intensity against the logarithm of the competitor concentration. Fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the fluorescent ligand and Kd is its dissociation constant.
References
- 1. Substance P and pain chronicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Substance P - Wikipedia [en.wikipedia.org]
- 3. Mapping Substance P Binding Sites on the Neurokinin-1 Receptor Using Genetic Incorporation of a Photoreactive Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of a fluorescent substance P analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analysis of fluorescently labeled substance P analogs: binding, imaging and receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fluorescent Ligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 7. Agonist-induced internalization of the substance P (NK1) receptor expressed in epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Agonist-induced internalization of the substance P (NK1) receptor expressed in epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selective G protein signaling driven by Substance P-Neurokinin Receptor dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. biorxiv.org [biorxiv.org]
- 12. Structures of neurokinin 1 receptor in complex with Gq and Gs proteins reveal substance P binding mode and unique activation features - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Direct observation of substance P-induced internalization of neurokinin 1 (NK1) receptors at sites of inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. innoprot.com [innoprot.com]
A Technical Guide to the Mechanism of Action of FAM-Labeled Substance P
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substance P (SP), an undecapeptide neuropeptide of the tachykinin family, plays a pivotal role in a myriad of physiological and pathological processes, including pain transmission, inflammation, and mood regulation.[1] Its biological effects are primarily mediated through the high-affinity neurokinin-1 receptor (NK1R), a member of the G-protein coupled receptor (GPCR) superfamily.[2][3] The conjugation of a carboxyfluorescein (FAM) label to Substance P provides a powerful tool for the detailed investigation of its mechanism of action, enabling researchers to visualize and quantify its binding, internalization, and downstream signaling events. This technical guide provides an in-depth overview of the mechanism of action of FAM-labeled Substance P, complete with quantitative data, detailed experimental protocols, and visual diagrams of the key pathways and workflows.
Core Mechanism of Action: From Receptor Binding to Cellular Response
The mechanism of action of FAM-labeled Substance P can be dissected into three key phases:
-
Binding to the Neurokinin-1 Receptor (NK1R): FAM-labeled Substance P, like its unlabeled counterpart, binds to the NK1R on the cell surface.[4] This interaction is characterized by high affinity and specificity.[3]
-
Receptor Internalization: Upon binding, the FAM-Substance P/NK1R complex is rapidly internalized into the cell via a clathrin-dependent mechanism.[1] This process leads to the translocation of the receptor and its ligand from the plasma membrane to intracellular endosomes.
-
Downstream Signaling Cascades: The activation of NK1R by FAM-Substance P initiates a cascade of intracellular signaling events. These pathways are primarily mediated by the activation of G-proteins, leading to the generation of second messengers and the modulation of downstream effector proteins.[2]
Quantitative Data Summary
The following tables summarize the available quantitative data for the interaction of fluorescently-labeled Substance P with the NK1R. It is important to note that specific data for FAM-labeled Substance P is limited in the current literature. Therefore, data from structurally similar fluorescently-labeled Substance P analogs (e.g., fluorescein, cy3) and unlabeled Substance P are provided as close approximations.
Table 1: Binding Affinity of Fluorescently-Labeled Substance P Analogs to the Neurokinin-1 Receptor
| Ligand | Assay Type | Cell Line | IC50 (nM) | Reference |
| Fluorescein-Substance P | Competition Binding ([125I] SP) | CHO cells expressing rat SPR | 44.5 | [5] |
| Unlabeled Substance P | Competition Binding ([125I] SP) | CHO cells expressing rat SPR | 2.0 | [5] |
Note: IC50 is the concentration of the ligand that inhibits 50% of the specific binding of the radioligand. FAM (carboxyfluorescein) is structurally similar to fluorescein, suggesting a comparable binding affinity.
Table 2: Internalization of Labeled Substance P
| Ligand | Cell Line | Time | % Internalized | Reference |
| 125I-Substance P | Epithelial cells expressing rat NK1R | 10 min | 83.5 ± 1.0 | [6][7] |
| cy3-Substance P | Cells transfected with rat NK1R | 3 min | Qualitatively observed | [6][7] |
Note: These values provide an estimation of the rapid internalization kinetics of Substance P upon binding to the NK1R.
Table 3: Functional Potency of Unlabeled Substance P in Downstream Signaling
| Assay | Cell Line | Parameter | EC50 (nM) | Reference |
| cAMP Accumulation | NK1R-expressing HEK293 cells | -log EC50 = 7.8 ± 0.1 M | ~15.8 | [8][9][10] |
| Intracellular Ca2+ Mobilization | NK1R-expressing HEK293 cells | -log EC50 = 8.5 ± 0.3 M | ~3.16 | [8][9] |
| Forskolin-stimulated cAMP | Human UC11MG astrocytoma cells | Enhancement | ~10 | [11] |
| NK1R Redistribution | SH-SY5Y cells | Internalization | ~18 | [12] |
Note: EC50 is the concentration of agonist that gives a response halfway between the baseline and maximum response. These values for unlabeled Substance P are expected to be comparable for FAM-labeled Substance P, assuming the FAM label does not significantly alter the peptide's efficacy.
Signaling Pathways
Upon binding of FAM-labeled Substance P, the NK1R undergoes a conformational change that facilitates its interaction with heterotrimeric G-proteins, primarily Gq/11 and Gs.[2][13]
Gq/11 Pathway
Activation of the Gq/11 pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The elevated cytosolic Ca2+ and DAG synergistically activate protein kinase C (PKC), which phosphorylates a variety of downstream targets, leading to diverse cellular responses.
Gs Pathway
In addition to the Gq/11 pathway, Substance P-activated NK1R can also couple to Gs proteins.[13] This leads to the activation of adenylyl cyclase (AC), which catalyzes the conversion of ATP to cyclic AMP (cAMP).[14] cAMP then acts as a second messenger, primarily by activating protein kinase A (PKA).[15] PKA, in turn, phosphorylates various downstream substrates, including transcription factors, to regulate gene expression and other cellular functions.
MAPK/ERK Pathway
The activation of NK1R by Substance P can also lead to the stimulation of the Mitogen-Activated Protein Kinase (MAPK) cascade, particularly the Extracellular signal-Regulated Kinase (ERK) pathway. This can occur through both G-protein-dependent and β-arrestin-dependent mechanisms. Activated ERK can translocate to the nucleus and regulate gene expression related to cell proliferation, differentiation, and survival.
Experimental Protocols
The following are detailed methodologies for key experiments to investigate the mechanism of action of FAM-labeled Substance P.
Competitive Binding Assay
Objective: To determine the binding affinity (IC50) of FAM-labeled Substance P to the NK1R.
Materials:
-
CHO cells stably expressing the rat NK1R (or other suitable cell line)
-
96-well cell culture plates, poly-D-lysine coated
-
Binding Buffer: HEPES buffer (pH 7.4) supplemented with 1 mM CaCl2, 5 mM MgCl2, 0.1% (w/v) bovine serum albumin (BSA), and 40 µg/ml bacitracin
-
[125I]-Substance P (radioligand)
-
Unlabeled Substance P
-
FAM-labeled Substance P
-
Scintillation counter
Protocol:
-
Seed the NK1R-expressing CHO cells in poly-D-lysine-coated 96-well plates at a density that results in 5-10% binding of the radioligand. Culture for 3-4 days.
-
On the day of the experiment, wash the cells once with ice-cold Binding Buffer.
-
Prepare serial dilutions of FAM-labeled Substance P and unlabeled Substance P (for control) in Binding Buffer.
-
Add 50 µL of varying concentrations of the competing ligands (FAM-labeled SP or unlabeled SP) to the wells.
-
Add 50 µL of [125I]-Substance P (final concentration ~25 pM) to all wells.
-
Determine non-specific binding by adding 1 µM unlabeled Substance P to a set of control wells.
-
Incubate the plate at 4°C for 3 hours.
-
Wash the cells three times with ice-cold Binding Buffer to remove unbound radioligand.
-
Lyse the cells and measure the radioactivity in each well using a scintillation counter.
-
Plot the percentage of specific binding against the log concentration of the competing ligand and determine the IC50 value using non-linear regression analysis.
References
- 1. Substance P - Wikipedia [en.wikipedia.org]
- 2. Neurokinin-1 receptor: functional significance in the immune system in reference to selected infections and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Analysis of fluorescently labeled substance P analogs: binding, imaging and receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Agonist-induced internalization of the substance P (NK1) receptor expressed in epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Agonist-induced internalization of the substance P (NK1) receptor expressed in epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cellular metabolism of substance P produces neurokinin-1 receptor peptide agonists with diminished cyclic AMP signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cellular metabolism of substance P produces neurokinin-1 receptor peptide agonists with diminished cyclic AMP signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.physiology.org [journals.physiology.org]
- 11. Substance P enhances forskolin-stimulated cyclic AMP production in human UC11MG astrocytoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. innoprot.com [innoprot.com]
- 13. Selective G protein signaling driven by Substance P-Neurokinin Receptor dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Biochemistry, Substance P - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. cAMP signaling through protein kinase A and Epac2 induces substance P release in the rat spinal cord - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Substance P/NK1 Receptor System
An In-depth Technical Guide to FAM-Labeled Substance P for Neurokinin-1 Receptor Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of FAM-labeled Substance P as a critical tool for investigating the neurokinin-1 (NK1) receptor system. It covers the fundamental biology of Substance P and its receptor, quantitative data on fluorescently labeled ligands, detailed experimental protocols, and visualizations of key pathways and workflows.
Substance P (SP) is an eleven-amino-acid neuropeptide belonging to the tachykinin family.[1][2][3][4] It functions as a key neurotransmitter and neuromodulator in both the central and peripheral nervous systems.[1][2][5] The primary biological effects of SP are mediated through its high-affinity binding to the neurokinin-1 receptor (NK1R), a G protein-coupled receptor (GPCR).[1][2][3][6] The SP/NK1R system is integral to a wide array of physiological and pathological processes, including pain transmission, neurogenic inflammation, mood regulation, emesis, and cell proliferation.[1][2][3][7]
Upon binding of Substance P, the NK1 receptor undergoes rapid internalization via a clathrin-dependent mechanism into endosomes.[1][2][3][7][8] Following dissociation of the ligand-receptor complex, SP is typically degraded while the NK1R is recycled back to the plasma membrane, a process crucial for resensitization.[1][2][3] Given its central role in numerous diseases, the NK1 receptor is a significant target for therapeutic drug development.[4][7]
FAM-Labeled Substance P: A Tool for Visualization and Quantification
To facilitate the study of the SP/NK1R interaction, Substance P can be chemically conjugated with a fluorescent marker. 5-Carboxyfluorescein (FAM) is a widely used green fluorophore that allows for the direct visualization and tracking of Substance P. FAM-labeled Substance P (SP-FAM) is typically created by covalently linking the fluorophore to the Lysine residue at position 3 (Lys3) of the SP peptide sequence.[9][10]
This fluorescent analog serves as a powerful probe in a variety of applications, including:
-
Receptor Binding Assays: Quantifying the binding affinity of unlabeled ligands by competing with SP-FAM.
-
Cellular Imaging: Visualizing NK1 receptor distribution on the cell surface.
-
Receptor Trafficking Studies: Tracking the internalization and recycling of the NK1 receptor in real-time.[11][12][13]
-
High-Throughput Screening: Developing assays for the discovery of novel NK1R antagonists.
Quantitative Data
The addition of a fluorescent tag can alter the binding properties of the parent peptide.[9] It is crucial to characterize the affinity of the labeled ligand to ensure its validity as a research tool.
Binding Affinity of Fluorescent Substance P Analogs
Competition binding studies are used to determine the inhibitory concentration (IC50) of ligands for the NK1 receptor. The data below is derived from studies using HEK293T cells transiently expressing the NK1 receptor, with competition against ¹²⁵I-labeled [Lys-3]-SP.[14]
| Ligand | Description | IC50 (nM) |
| Substance P | Endogenous undecapeptide ligand | 0.8 |
| F-SP | Substance P with an N-terminal fluorescein label | 4.0 |
| F-SP(BzF8) | F-SP with an additional photoreactive amino acid at residue 8 | 4.0 |
Data sourced from mapping studies of SP binding sites on the NK1 receptor.[14]
Spectral Properties of FAM-Labeled Substance P
The utility of a fluorescent probe is defined by its excitation and emission spectra.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) |
| FAM (Fluorescein) | ~494 | ~521 |
Data sourced from supplier specifications.[15]
Key Experimental Protocols
Below are detailed methodologies for common experiments utilizing FAM-labeled Substance P.
Protocol: Radioligand Competition Binding Assay
This protocol is adapted from studies characterizing fluorescently labeled SP analogs and is used to determine the binding affinity of a test compound.[9]
Objective: To determine the IC50 value of an unlabeled ligand by measuring its ability to compete with a radiolabeled SP ligand for binding to the NK1 receptor. Fluorescently-labeled SP can be used as the competing non-radioactive ligand.
Materials:
-
CHO cells stably expressing the rat NK1 receptor (rNK1R).
-
Bolton-Hunter [¹²⁵I] SP (Radioligand, ~50 pM).
-
FAM-labeled Substance P or other unlabeled test compounds (competitors).
-
Binding Buffer (e.g., Hanks' Balanced Salt Solution with 0.1% BSA).
-
96-well filtration plate.
-
Scintillation counter.
Methodology:
-
Cell Plating: Seed rNK1R-expressing CHO cells into a 96-well filtration plate at a density of approximately 100,000 cells per well.
-
Ligand Preparation: Prepare serial dilutions of the competitor ligand (e.g., FAM-labeled SP) at concentrations ranging from 100 pM to 1 µM.
-
Competition Reaction: To each well, add a fixed concentration of [¹²⁵I] SP (e.g., 50 pM) and the varying concentrations of the competitor ligand.
-
Incubation: Incubate the plate at 4°C for 2 hours to allow the binding reaction to reach equilibrium.
-
Washing: Wash the wells multiple times with ice-cold binding buffer to remove unbound ligands. This is typically done on a vacuum manifold designed for filtration plates.
-
Quantification: After washing, dry the filter plate. Add scintillation fluid to each well and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of [¹²⁵I] SP against the logarithm of the competitor concentration. Use a nonlinear regression model (e.g., sigmoidal dose-response) to calculate the IC50 value.
Protocol: Agonist-Induced Receptor Internalization Assay
This protocol is based on direct observation studies of NK1R trafficking using fluorescent ligands.[11][12][13]
Objective: To visualize the internalization of the NK1 receptor from the plasma membrane into intracellular vesicles upon stimulation with FAM-labeled Substance P.
Materials:
-
Epithelial cells (e.g., HEK293 or CHO) transfected with cDNA for the NK1 receptor.
-
Glass-bottom culture dishes or chamber slides.
-
FAM-labeled Substance P (e.g., 100 nM).
-
Culture medium.
-
Phosphate-Buffered Saline (PBS).
-
Confocal microscope.
Methodology:
-
Cell Culture: Plate the NK1R-transfected cells onto glass-bottom dishes and grow to ~70-80% confluency.
-
Baseline Binding (4°C): Cool the cells to 4°C to inhibit endocytosis. Incubate the cells with FAM-labeled SP in cold medium for 30-60 minutes. Wash gently with ice-cold PBS to remove unbound ligand.
-
Baseline Imaging: Image the cells using a confocal microscope. At 4°C, fluorescence should be confined to the plasma membrane, outlining the cells.[12][13]
-
Induce Internalization (37°C): Warm the cells to 37°C by adding pre-warmed culture medium containing FAM-labeled SP.
-
Time-Course Imaging: Acquire images at various time points (e.g., 0, 3, 10, 30, and 60 minutes) after warming.[12][13]
-
Observation: Observe the translocation of the green fluorescence from the cell membrane to small intracellular vesicles (endosomes) located beneath the plasma membrane.[12][13] Over time, these may coalesce into larger, perinuclear vesicles.
-
Analysis: Quantify the degree of internalization by measuring the intensity of intracellular fluorescence relative to the membrane fluorescence at each time point.
Visualizations: Pathways and Workflows
Diagrams created using Graphviz provide clear visual representations of complex biological and experimental processes.
NK1 Receptor Signaling Pathways
Upon activation by Substance P, the NK1 receptor couples to multiple G proteins to initiate several downstream signaling cascades.[7][16] The major pathways include phosphoinositide hydrolysis, calcium mobilization, and MAPK activation, leading to neuronal excitation and inflammatory responses.[7]
Experimental Workflow for Receptor Internalization Study
This diagram outlines the typical steps involved in a cell-based imaging experiment to track NK1 receptor movement using FAM-labeled Substance P.
Utility of FAM-Labeled Substance P in NK1R Research
This diagram illustrates the central role of FAM-labeled Substance P as a tool that connects the biological components to various research applications.
References
- 1. Neurobiology of substance P and the NK1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. experts.arizona.edu [experts.arizona.edu]
- 3. Substance P - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Biochemistry, Substance P - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System [jneurology.com]
- 8. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analysis of fluorescently labeled substance P analogs: binding, imaging and receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Characterization of a fluorescent substance P analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Direct observation of substance P-induced internalization of neurokinin 1 (NK1) receptors at sites of inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Agonist-induced internalization of the substance P (NK1) receptor expressed in epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Agonist-induced internalization of the substance P (NK1) receptor expressed in epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Mapping Substance P Binding Sites on the Neurokinin-1 Receptor Using Genetic Incorporation of a Photoreactive Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 15. innopep.com [innopep.com]
- 16. researchgate.net [researchgate.net]
In-Depth Technical Guide to FAM-Labeled Substance P Peptide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substance P (SP) is an undecapeptide neuropeptide belonging to the tachykinin family, playing a crucial role as a neurotransmitter and neuromodulator in the central and peripheral nervous systems.[1][2][3][4] Its biological effects are primarily mediated through the neurokinin-1 receptor (NK1R), a G-protein coupled receptor (GPCR).[1][3] The conjugation of a fluorescein (FAM) moiety to the Substance P peptide provides a powerful tool for researchers to investigate its binding characteristics, receptor internalization, and downstream signaling pathways with high sensitivity and specificity. This guide provides a comprehensive overview of the core properties of FAM-labeled Substance P, detailed experimental protocols, and a visualization of its primary signaling cascade.
Core Properties of FAM-Labeled Substance P
FAM-labeled Substance P is a versatile tool for studying the Substance P/NK1R system. The FAM fluorophore is typically attached to the N-terminus or a lysine residue of the Substance P peptide.[5][6] This labeling allows for direct visualization and quantification in a variety of experimental settings.
Physicochemical and Spectroscopic Properties
The fundamental characteristics of Substance P and the FAM fluorophore are summarized below.
| Property | Value | Reference(s) |
| Substance P Amino Acid Sequence | Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH2 | [1] |
| Substance P Molecular Weight | ~1347.6 g/mol | [1] |
| FAM Excitation Maximum (λex) | ~495 nm | |
| FAM Emission Maximum (λem) | ~517 nm | [7] |
| FAM Extinction Coefficient (at pH 7.5) | 83,000 cm⁻¹ M⁻¹ | [7] |
Binding and Functional Activity
The addition of the FAM label can influence the binding affinity and functional activity of Substance P. It is crucial to consider these alterations when designing and interpreting experiments.
| Parameter | Value | Cell Type/System | Reference(s) |
| IC₅₀ (Competition Binding vs. [¹²⁵I]SP) | 44.5 nM | rSPR-expressing CHO cells | [8] |
| EC₅₀ (Intracellular Ca²⁺ Mobilization) | 18.8 µM (unlabeled SP) | Rat Spiral Ganglion Neurons | [9][10] |
| -log EC₅₀ (Intracellular Ca²⁺ Mobilization) | 8.5 ± 0.3 (unlabeled SP) | NK1R-expressing HEK293 cells | [11][12] |
Note: The EC₅₀ values are for unlabeled Substance P and serve as a benchmark. The potency of FAM-labeled Substance P may vary.
Substance P/NK1R Signaling Pathway
Upon binding of Substance P to its receptor, NK1R, a conformational change is induced, leading to the activation of heterotrimeric G-proteins, primarily of the Gq/11 family. This initiates a cascade of intracellular events culminating in various physiological responses.
Experimental Protocols
This section provides detailed methodologies for key experiments utilizing FAM-labeled Substance P.
Competition Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of FAM-labeled Substance P by measuring its ability to compete with a radiolabeled ligand for binding to the NK1R.
Materials:
-
HEK293T cells transiently expressing NK1R
-
Poly-D-lysine-coated 96-well plates
-
[¹²⁵I]-labeled [Lys³]-SP (Radioligand)
-
Unlabeled Substance P (for non-specific binding determination)
-
FAM-labeled Substance P (Test compound)
-
Binding Buffer: HEPES buffer (pH 7.4) supplemented with 1 mM CaCl₂, 5 mM MgCl₂, 0.1% (w/v) bovine serum albumin (BSA), and 40 µg/ml bacitracin.[13]
-
Lysis Buffer: 200 mM NaOH, 1% SDS.[13]
-
Scintillation counter
Procedure:
-
Cell Seeding: Plate HEK293T cells expressing NK1R in poly-D-lysine-coated 96-well plates at a density that results in 5-10% binding of the radioligand.[13]
-
Assay Setup:
-
Total Binding: Add binding buffer, radioligand (e.g., ~25 pM [¹²⁵I]-[Lys³]-SP), and cell membranes (3-20 µg protein for cells).[8][13]
-
Non-specific Binding: Add binding buffer, radioligand, a high concentration of unlabeled Substance P (e.g., 1 µM), and cell membranes.[13]
-
Competition: Add binding buffer, radioligand, varying concentrations of FAM-labeled Substance P, and cell membranes.
-
-
Incubation: Incubate the plates for 3 hours at 4°C.[13]
-
Washing: Wash the wells twice with cold binding buffer to remove unbound ligands.[13]
-
Lysis: Add lysis buffer to each well and incubate for 30 minutes.[13]
-
Counting: Transfer the lysate to scintillation vials and measure radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of FAM-labeled Substance P to determine the IC₅₀ value. The Ki value can then be calculated using the Cheng-Prusoff equation.
Intracellular Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration upon activation of NK1R by FAM-labeled Substance P.
Materials:
-
Cells expressing NK1R
-
Clear flat-bottom black 96-well culture plates
-
Fura-2 AM (calcium indicator dye)
-
Pluronic F-127
-
HEPES-buffered saline (HBS)
-
Probenecid (optional, to prevent dye leakage)
-
FAM-labeled Substance P
-
Fluorescence plate reader with dual excitation capabilities (340 nm and 380 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate to achieve 80-90% confluency on the day of the assay.[14]
-
Dye Loading:
-
Prepare a Fura-2 AM loading solution in HBS, often with Pluronic F-127 to aid solubilization.
-
Wash cells once with HBS.
-
Add the Fura-2 AM loading solution to the cells and incubate for 1 hour at room temperature in the dark.[14]
-
-
Washing and De-esterification:
-
Remove the dye solution and wash the cells twice with HBS.
-
Add HBS (with probenecid, if used) and incubate for at least 20 minutes at room temperature to allow for complete de-esterification of the Fura-2 AM.[14]
-
-
Measurement:
-
Place the plate in a fluorescence plate reader.
-
Measure baseline fluorescence by exciting at 340 nm and 380 nm and measuring emission at 510 nm.
-
Inject FAM-labeled Substance P at various concentrations.
-
Continue to measure fluorescence at 340 nm and 380 nm.
-
-
Data Analysis: Calculate the ratio of the fluorescence intensities at the two excitation wavelengths (340/380). Plot the change in this ratio over time to visualize the calcium transient. A dose-response curve can be generated by plotting the peak change in the 340/380 ratio against the log concentration of FAM-labeled Substance P to determine the EC₅₀.[14]
Receptor Internalization Assay using Fluorescence Microscopy
This method visualizes the internalization of the NK1R upon binding of FAM-labeled Substance P.
Materials:
-
Cells expressing NK1R grown on glass coverslips or in imaging-compatible plates
-
FAM-labeled Substance P
-
Phosphate-buffered saline (PBS)
-
Paraformaldehyde (PFA) for fixation
-
Mounting medium with DAPI (for nuclear counterstaining)
-
Fluorescence microscope
Procedure:
-
Cell Culture: Culture cells on a suitable imaging surface.
-
Treatment: Treat the cells with FAM-labeled Substance P at a desired concentration and incubate for various time points (e.g., 0, 15, 30, 60 minutes) at 37°C to allow for internalization.
-
Washing: Wash the cells with cold PBS to remove unbound peptide.
-
Fixation: Fix the cells with 4% PFA in PBS for 15-20 minutes at room temperature.
-
Washing: Wash the cells again with PBS.
-
Mounting: Mount the coverslips onto microscope slides using mounting medium containing DAPI.
-
Imaging: Visualize the cells using a fluorescence microscope. The FAM signal will indicate the location of the peptide (and thus the receptor), while DAPI will stain the nucleus. Internalized receptors will appear as fluorescent puncta within the cytoplasm.
References
- 1. Substance P - Wikipedia [en.wikipedia.org]
- 2. Substance P | Endogenous Metabolite | Neurokinin receptor | TargetMol [targetmol.com]
- 3. Biochemistry, Substance P - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Peptide fluorescent labeling - SB-PEPTIDE - Peptide engineering [sb-peptide.com]
- 6. Fluorescence Labeling of Peptides: Finding the Optimal Protocol for Coupling Various Dyes to ATCUN-like Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jenabioscience.com [jenabioscience.com]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. Substance P mobilizes intracellular calcium and activates a nonselective cation conductance in rat spiral ganglion neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Cellular metabolism of substance P produces neurokinin-1 receptor peptide agonists with diminished cyclic AMP signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cellular metabolism of substance P produces neurokinin-1 receptor peptide agonists with diminished cyclic AMP signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mapping Substance P Binding Sites on the Neurokinin-1 Receptor Using Genetic Incorporation of a Photoreactive Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
Probing the Substance P Receptor: A Technical Guide to Binding Affinity Analysis with FAM-Labeled Ligands
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the binding affinity of FAM (fluorescein)-labeled Substance P to its receptor, the Neurokinin-1 Receptor (NK1R). It is designed to equip researchers, scientists, and drug development professionals with the necessary data, experimental protocols, and conceptual frameworks to effectively utilize fluorescently labeled Substance P in their research. This guide details quantitative binding data, step-by-step experimental methodologies, and visual representations of key signaling pathways and experimental workflows.
Quantitative Binding Affinity Data
The affinity of Substance P and its fluorescently labeled analogs for the NK1 receptor is a critical parameter in assessing their utility as research tools and potential therapeutic agents. The data presented below, summarized from multiple studies, provides key binding affinity values. It is important to note that labeling Substance P with a fluorophore can alter its binding properties.[1]
| Ligand | Receptor | Assay Type | Affinity Metric | Value (nM) | Reference |
| Substance P (unlabeled) | Rat NK1R in CHO cells | Radioligand Competition ([¹²⁵I]SP) | IC₅₀ | 2.0 | [2] |
| [Fluorescein Lys³]SP | Rat NK1R in CHO cells | Radioligand Competition ([¹²⁵I]SP) | IC₅₀ | 44.5 | [1][2] |
| Substance P (unlabeled) | Rat brain NK1R in CHO cells | Radioligand Binding ([³H]SP) | Kd | 0.33 ± 0.13 | [3] |
| [Fluorescein Lys³]SP | Human NK1R in Sf9 cells | Fluorescence Anisotropy | - | ~6-fold lower affinity than unlabeled SP | [4] |
Note: IC₅₀ (half-maximal inhibitory concentration) in competition assays is an indicator of the ligand's ability to displace a radiolabeled ligand and is influenced by the concentration of the radioligand used. Kd (dissociation constant) represents the equilibrium dissociation constant and is an intrinsic measure of the ligand-receptor affinity.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of binding affinity data. Below are protocols for two common techniques used to assess the binding of FAM-labeled Substance P to the NK1 receptor.
Fluorescence Polarization (FP) Competition Binding Assay
This homogenous assay measures the change in the polarization of emitted light from a fluorescent ligand upon binding to its receptor. A small, rapidly rotating fluorescent ligand has low polarization, while the larger ligand-receptor complex tumbles more slowly, resulting in higher polarization.
Principle: Unlabeled ligands compete with the fluorescently labeled ligand for binding to the receptor, causing a decrease in fluorescence polarization. This decrease is proportional to the affinity and concentration of the unlabeled ligand.
Materials:
-
FAM-labeled Substance P (e.g., [Fluorescein Lys³]SP)
-
Purified NK1 receptor preparation (e.g., membrane fragments from cells overexpressing NK1R)
-
Assay Buffer (e.g., 50 mM Tris, pH 7.4, 150 mM NaCl, 5 mM MnCl₂)[5]
-
Unlabeled Substance P or other test compounds
-
Microplate reader with fluorescence polarization capabilities
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of FAM-labeled Substance P in an appropriate solvent (e.g., ethanol) and determine its concentration spectrophotometrically.
-
Prepare a dilution series of unlabeled Substance P or test compounds in the assay buffer.
-
Dilute the NK1 receptor preparation in assay buffer to a concentration that yields a significant polarization window. This needs to be optimized empirically.
-
-
Assay Setup (384-well plate format):
-
Add a fixed concentration of FAM-labeled Substance P to all wells. The optimal concentration is typically at or below the Kd of the fluorescent ligand for the receptor and should be determined experimentally.
-
Add varying concentrations of the unlabeled competitor (Substance P or test compound) to the wells. Include a control with no competitor (maximum polarization) and a control with a high concentration of unlabeled Substance P (minimum polarization/nonspecific binding).
-
Initiate the binding reaction by adding the NK1 receptor preparation to all wells.
-
-
Incubation:
-
Incubate the plate at room temperature or 4°C for a sufficient time to reach equilibrium. The incubation time should be optimized and can range from 30 minutes to several hours.[6]
-
-
Measurement:
-
Measure the fluorescence polarization of each well using a microplate reader. Excite the sample with vertically polarized light at ~494 nm and measure the emission intensity of both vertically and horizontally polarized light at ~521 nm.
-
-
Data Analysis:
-
The data is typically plotted as fluorescence polarization (in milli-polarization units, mP) versus the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value of the competitor.
-
The Ki (inhibition constant) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation, which requires knowledge of the Kd of the fluorescent ligand.
-
Flow Cytometry-Based Competition Binding Assay
This method allows for the quantification of ligand binding to receptors on the surface of whole cells.
Principle: Cells expressing the NK1 receptor are incubated with a fluorescently labeled ligand. The binding of the fluorescent ligand can be competed off by an unlabeled ligand, and the decrease in cell-associated fluorescence is measured by flow cytometry.
Materials:
-
Cell line expressing NK1 receptor (e.g., CHO or HEK293 cells transfected with NK1R)[2][3]
-
FAM-labeled Substance P
-
Unlabeled Substance P or other test compounds
-
Binding Buffer (e.g., HEPES buffer, pH 7.4, supplemented with 1 mM CaCl₂, 5 mM MgCl₂, 0.1% (w/v) bovine serum albumin, and 40 µg/ml bacitracin)[6]
-
Flow cytometer
Protocol:
-
Cell Preparation:
-
Culture the NK1R-expressing cells to the desired density.
-
Harvest the cells gently (e.g., using a non-enzymatic cell dissociation solution) and wash them with cold binding buffer.
-
Resuspend the cells in cold binding buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
-
Competition Binding:
-
In a series of tubes or a 96-well plate, add a fixed concentration of FAM-labeled Substance P.
-
Add varying concentrations of unlabeled Substance P or test compounds. Include a control with no competitor (total binding) and a control with a high concentration of unlabeled Substance P (nonspecific binding).
-
Add the cell suspension to each tube/well.
-
-
Incubation:
-
Incubate the samples at 4°C for a sufficient time to reach equilibrium (e.g., 3 hours).[6] Incubation on ice minimizes receptor internalization.
-
-
Washing (Optional but Recommended):
-
To reduce background from unbound fluorescent ligand, cells can be washed with cold binding buffer. Centrifuge the cells at a low speed, discard the supernatant, and resuspend in fresh binding buffer.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer. Use an excitation laser and emission filter appropriate for fluorescein (e.g., 488 nm excitation, ~530/30 nm emission filter).
-
Gate on the single-cell population and measure the mean fluorescence intensity (MFI) of the cells in each sample.
-
-
Data Analysis:
-
Subtract the MFI of the nonspecific binding sample from all other samples to obtain the specific binding.
-
Plot the specific binding (MFI) against the logarithm of the competitor concentration.
-
Fit the data to a one-site competition model to determine the IC₅₀ of the competitor.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is essential for a clear understanding. The following diagrams, created using the DOT language, illustrate the key signaling pathways of the NK1 receptor and the workflows of the described binding assays.
Substance P Receptor (NK1R) Signaling Pathways
Substance P binding to the NK1 receptor, a G protein-coupled receptor (GPCR), activates multiple intracellular signaling cascades, primarily through Gq and Gs proteins.[2][7][8]
Caption: NK1R Gq and Gs signaling pathways.
Experimental Workflow: Fluorescence Polarization Competition Assay
The following diagram outlines the logical steps involved in performing a fluorescence polarization-based competition binding assay.
Caption: Fluorescence Polarization Assay Workflow.
Experimental Workflow: Flow Cytometry Competition Binding Assay
This diagram illustrates the workflow for a competitive binding assay using flow cytometry to measure the displacement of a fluorescent ligand from cell surface receptors.
Caption: Flow Cytometry Binding Assay Workflow.
References
- 1. Analysis of fluorescently labeled substance P analogs: binding, imaging and receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structures of neurokinin 1 receptor in complex with Gq and Gs proteins reveal substance P binding mode and unique activation features - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Interaction of the substance P receptor antagonist RP 67580 with the rat brain NK1 receptor expressed in transfected CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of a fluorescent substance P analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mapping Substance P Binding Sites on the Neurokinin-1 Receptor Using Genetic Incorporation of a Photoreactive Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective G protein signaling driven by substance P–neurokinin receptor dynamics - Manglik lab @ UCSF [mangliklab.com]
- 8. Selective G protein signaling driven by Substance P-Neurokinin Receptor dynamics - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Activity of FAM-Labeled Substance P: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the biological activity of FAM-labeled Substance P, a crucial tool for studying the neurokinin-1 (NK1) receptor. FAM (carboxyfluorescein) is a widely used fluorescent tag that allows for the visualization and quantification of Substance P binding and subsequent cellular responses. This document outlines the quantitative binding and functional data, detailed experimental protocols for key assays, and visual representations of the associated signaling pathways and experimental workflows.
Core Concepts: Substance P and the NK1 Receptor
Substance P is an eleven-amino-acid neuropeptide that belongs to the tachykinin family.[1] It plays a significant role as a neurotransmitter and neuromodulator in the central and peripheral nervous systems, involved in processes such as pain transmission, inflammation, and smooth muscle contraction.[1] The primary endogenous receptor for Substance P is the neurokinin-1 receptor (NK1R), a G-protein coupled receptor (GPCR).[2] Upon binding of Substance P, the NK1R activates intracellular signaling cascades, primarily through the Gq/11 protein, leading to a variety of cellular responses.
Quantitative Data: Biological Activity of Fluorescently Labeled Substance P
The addition of a fluorescent label, such as FAM, to Substance P can alter its binding affinity and biological activity. The following table summarizes the inhibitory concentration (IC50) values from competition binding studies, which indicate the concentration of the labeled peptide required to displace 50% of a radiolabeled Substance P standard. These values are essential for designing and interpreting experiments using fluorescently labeled Substance P.
| Fluorescent Analog | IC50 (nM) | Reference |
| Unlabeled Substance P | 2.0 | [1] |
| Tetramethylrhodamine-SP | 4.2 | [1] |
| Oregon Green 488-SP | 6.4 | [1] |
| BODIPY-SP | 18.0 | [1] |
| Fluorescein-SP (similar to FAM-SP) | 44.5 | [1] |
| Alexa 488-SP | Did not compete | [1] |
Note: Fluorescein is structurally very similar to carboxyfluorescein (FAM), making the data for Fluorescein-SP a valuable proxy for the expected activity of FAM-labeled Substance P.
Signaling Pathways of Substance P
The binding of Substance P to the NK1 receptor initiates a cascade of intracellular events. The primary pathway involves the activation of a Gq/11 G-protein, which in turn activates phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), a key event in many cellular responses. DAG, along with the elevated Ca2+, activates protein kinase C (PKC). Downstream of this initial signaling, other pathways, including the mitogen-activated protein kinase (MAPK) cascades (e.g., ERK1/2), can also be activated.
Substance P Signaling Pathway
Experimental Protocols
This section provides detailed methodologies for key experiments utilizing FAM-labeled Substance P to investigate its biological activity.
Competition Binding Assay
This assay is used to determine the binding affinity of FAM-labeled Substance P by measuring its ability to compete with a radiolabeled ligand for binding to the NK1 receptor.
Materials:
-
Cells or membranes expressing the NK1 receptor (e.g., rSPR-expressing CHO cells).
-
Radiolabeled Substance P (e.g., [125I] SP).
-
FAM-labeled Substance P.
-
Unlabeled Substance P (for control).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 150 mM NaCl, 0.1% BSA).
-
Wash buffer (e.g., ice-cold PBS).
-
Scintillation fluid and counter.
Procedure:
-
Prepare a suspension of cells or membranes expressing the NK1 receptor in binding buffer.
-
In a 96-well plate, add a constant concentration of radiolabeled Substance P to each well.
-
Add increasing concentrations of FAM-labeled Substance P to the experimental wells. For control wells, add increasing concentrations of unlabeled Substance P.
-
Initiate the binding reaction by adding the cell/membrane suspension to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Terminate the reaction by rapid filtration through a glass fiber filter, followed by several washes with ice-cold wash buffer to remove unbound ligand.
-
Measure the radioactivity of the filters using a scintillation counter.
-
Plot the percentage of specific binding of the radiolabeled ligand as a function of the log concentration of the competitor (FAM-labeled or unlabeled Substance P).
-
Calculate the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radiolabeled ligand.
Competition Binding Assay Workflow
Calcium Mobilization Assay
This functional assay measures the increase in intracellular calcium concentration following the activation of the NK1 receptor by FAM-labeled Substance P.
Materials:
-
NK1R-expressing cells (e.g., CHO or HEK293 cells).
-
FAM-labeled Substance P.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer.
-
Fluorescence plate reader with an injection system.
Procedure:
-
Plate NK1R-expressing cells in a 96-well, black-walled, clear-bottom plate and culture overnight.
-
Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This typically involves incubation for 30-60 minutes at 37°C.
-
Wash the cells with buffer to remove excess dye.
-
Place the plate in a fluorescence plate reader and measure the baseline fluorescence.
-
Inject a solution of FAM-labeled Substance P into the wells while continuously recording the fluorescence intensity.
-
Monitor the change in fluorescence over time. An increase in fluorescence indicates a rise in intracellular calcium.
-
The peak fluorescence response can be used to generate a dose-response curve and calculate the EC50 value (the concentration of agonist that produces 50% of the maximal response).
Receptor Internalization Assay
This assay visualizes the ligand-induced internalization of the NK1 receptor using the fluorescence of FAM-labeled Substance P.
Materials:
-
NK1R-expressing cells grown on glass coverslips or in imaging dishes.
-
FAM-labeled Substance P.
-
Cell culture medium.
-
Fixative (e.g., 4% paraformaldehyde).
-
Mounting medium with a nuclear counterstain (e.g., DAPI).
-
Confocal or fluorescence microscope.
Procedure:
-
Incubate the NK1R-expressing cells with a specific concentration of FAM-labeled Substance P (e.g., 100 nM) in cell culture medium at 37°C for various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
At each time point, wash the cells with ice-cold PBS to stop internalization and remove unbound ligand.
-
Fix the cells with 4% paraformaldehyde for 15-20 minutes at room temperature.
-
Wash the cells with PBS.
-
Mount the coverslips onto microscope slides using mounting medium containing DAPI.
-
Image the cells using a confocal or fluorescence microscope. The FAM signal will show the localization of the ligand-receptor complex. At early time points, fluorescence will be primarily on the cell surface, while at later time points, it will appear in intracellular vesicles, indicating receptor internalization.
Conclusion
FAM-labeled Substance P is a valuable tool for investigating the pharmacology and cell biology of the NK1 receptor. While the fluorescent tag slightly reduces its binding affinity compared to the unlabeled peptide, it retains significant biological activity, enabling its use in a variety of binding and functional assays. The protocols and data presented in this guide provide a solid foundation for researchers to design and execute robust experiments to further elucidate the role of Substance P and the NK1 receptor in health and disease.
References
The Discovery and Visualization of Substance P: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Substance P (SP), a neuropeptide of the tachykinin family, has been a subject of intense scientific scrutiny since its discovery in the early 20th century. Its pivotal roles in pain transmission, inflammation, and a myriad of other physiological processes have made it a critical target for therapeutic intervention. The ability to visualize and track Substance P at a molecular level has been instrumental in unraveling its complex signaling pathways. This technical guide provides an in-depth exploration of the seminal discovery of Substance P and the subsequent development and application of fluorescent labeling techniques that have enabled its direct observation in biological systems. This document offers detailed experimental protocols, quantitative data, and visual representations of key pathways and workflows to support researchers in this field.
The Discovery of Substance P: A Historical Perspective
The journey to understanding Substance P began in 1931 when Ulf von Euler and John H. Gaddum, while studying tissue extracts from equine brain and intestine, observed a potent hypotensive and smooth muscle-contracting substance.[1][2][3][4][5][6][7] This unknown factor, which they named "Substance P" (for "preparation" or "powder"), was distinct from acetylcholine as its effects were not blocked by atropine.[4] For decades, the precise chemical nature of Substance P remained elusive. It wasn't until 1971 that Susan Leeman and her colleagues successfully isolated and sequenced the undecapeptide, revealing its amino acid sequence: Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH2.[1][3][5] This breakthrough paved the way for the synthesis of Substance P and its analogs, enabling detailed investigations into its physiological functions and receptor interactions.[8]
The Substance P Signaling Pathway
Substance P exerts its biological effects primarily through binding to the neurokinin-1 receptor (NK1R), a member of the G-protein coupled receptor (GPCR) superfamily.[1][9][10] The binding of Substance P to NK1R initiates a cascade of intracellular signaling events. The receptor is coupled to a Gq alpha subunit of a heterotrimeric G protein. Upon activation, the Gq subunit stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[10][11] IP3 diffuses through the cytoplasm and binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytosol. The elevated intracellular Ca2+ and DAG together activate protein kinase C (PKC), which in turn phosphorylates various downstream target proteins, leading to a cellular response.[11]
Figure 1. Substance P Signaling Pathway via the NK1 Receptor.
Fluorescent Labeling of Substance P
The development of fluorescently labeled Substance P analogs has been a transformative tool for researchers, allowing for the direct visualization of the peptide's binding to its receptor, subsequent internalization, and trafficking within live cells.[1][12] This has provided invaluable insights into the dynamics of NK1R signaling and has facilitated the screening of potential therapeutic agents that modulate this pathway.
Common Fluorescent Dyes and Labeling Strategy
A variety of fluorescent dyes have been successfully conjugated to Substance P, including Alexa Fluor 488, BODIPY FL, fluorescein, Oregon Green 488, and tetramethylrhodamine.[1][12] The most common strategy for labeling involves covalently attaching the fluorophore to the epsilon-amino group of the lysine residue at position 3 (Lys3) of the Substance P peptide.[1][12] This site is chosen as modifications at this position have been shown to have a minimal impact on the peptide's biological activity and receptor binding affinity for many commonly used dyes.[1][9]
Quantitative Data on Fluorescently Labeled Substance P Analogs
The choice of fluorophore can influence the binding affinity of the Substance P analog to the NK1R. Competitive binding assays are crucial for characterizing these fluorescent probes. The following table summarizes the half-maximal inhibitory concentration (IC50) values for several fluorescently labeled Substance P analogs, which indicates their ability to displace radiolabeled Substance P from the rat NK1 receptor.[12]
| Fluorescent Analog | IC50 (nM) |
| Unlabeled Substance P | 2.0 |
| Tetramethylrhodamine-SP | 4.2 |
| Oregon Green 488-SP | 6.4 |
| BODIPY-SP | 18.0 |
| Fluorescein-SP | 44.5 |
| Alexa 488-SP | >1000 |
Data from competition binding studies using [125I] SP and rat NK1R-expressing CHO cells.[12]
Experimental Protocols
This section provides detailed methodologies for the synthesis, purification, and application of fluorescently labeled Substance P.
Experimental Workflow for Fluorescent Labeling of Substance P
The general workflow for producing and utilizing fluorescently labeled Substance P involves several key stages: solid-phase peptide synthesis of the Substance P analog, conjugation with a fluorescent dye, purification of the labeled peptide, and finally, its application in cellular imaging and binding assays.
Figure 2. Workflow for the preparation and use of fluorescently labeled Substance P.
Protocol for Fluorescent Labeling of Substance P (Example with FAM)
This protocol describes the synthesis of Substance P with a carboxyfluorescein (FAM) label at the Lys3 position.
Materials:
-
Fmoc-protected amino acids
-
Rink Amide resin
-
Solid-phase peptide synthesis (SPPS) vessel
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
5(6)-Carboxyfluorescein (FAM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dichloromethane (DCM)
-
Diethyl ether
-
HPLC grade acetonitrile and water
Procedure:
-
Solid-Phase Peptide Synthesis:
-
Synthesize the Substance P peptide on Rink Amide resin using a standard Fmoc/tBu solid-phase peptide synthesis protocol.[10][13]
-
Couple the amino acids sequentially according to the Substance P sequence.
-
At the Lys3 position, use Fmoc-Lys(Mtt)-OH to allow for selective deprotection of the side chain.
-
-
Selective Deprotection of Lys(Mtt):
-
Once the full-length peptide is synthesized, wash the resin thoroughly with DMF.
-
Treat the resin with a solution of 1% TFA in DCM for 5-10 minutes, repeated 3-5 times, to remove the Mtt protecting group from the Lys3 side chain.
-
Wash the resin with DCM and then DMF.
-
-
Fluorescent Labeling on Resin:
-
Dissolve 5(6)-Carboxyfluorescein (1.5 eq) and HBTU (1.5 eq) in DMF.
-
Add DIPEA (3 eq) to the solution and add the mixture to the resin.
-
Allow the coupling reaction to proceed for 2-4 hours at room temperature with gentle agitation.
-
Wash the resin extensively with DMF, DCM, and methanol.
-
-
Cleavage and Deprotection:
-
Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours at room temperature to cleave the peptide from the resin and remove the remaining side-chain protecting groups.
-
Precipitate the crude peptide in cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.
-
Protocol for HPLC Purification of Fluorescently Labeled Substance P
Materials:
-
Crude fluorescently labeled Substance P
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
Procedure:
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of Mobile Phase A.
-
HPLC Separation:
-
Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Inject the dissolved peptide onto the column.
-
Elute the peptide using a linear gradient of Mobile Phase B (e.g., 5% to 65% over 30 minutes) at a flow rate of 1 mL/min.
-
Monitor the elution profile at both 220 nm (for the peptide backbone) and the excitation wavelength of the fluorophore (e.g., ~495 nm for FAM).
-
-
Fraction Collection: Collect the fractions corresponding to the major peak that absorbs at both wavelengths.
-
Purity Analysis: Analyze the purity of the collected fractions by analytical HPLC and confirm the identity and mass of the labeled peptide using mass spectrometry.
-
Lyophilization: Lyophilize the pure fractions to obtain the final product as a powder.
Protocol for a Competitive Receptor Binding Assay
This protocol describes a competitive binding assay to determine the affinity of a fluorescently labeled Substance P analog for the NK1R using a radiolabeled ligand.[11][12]
Materials:
-
Cell membranes from cells expressing NK1R (e.g., CHO-NK1R cells)
-
Radiolabeled Substance P (e.g., [125I]Bolton-Hunter SP)
-
Fluorescently labeled Substance P analog
-
Unlabeled Substance P
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MnCl2, 150 mM NaCl, 0.1% BSA, pH 7.4
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4
-
96-well filter plates (e.g., glass fiber C)
-
Scintillation counter and scintillation fluid
Procedure:
-
Assay Setup:
-
In a 96-well plate, add 50 µL of binding buffer to each well.
-
Add 50 µL of a fixed, low concentration of radiolabeled Substance P (typically at or below its Kd value) to all wells except for the "total" and "non-specific binding" (NSB) controls.
-
Add 50 µL of increasing concentrations of the fluorescently labeled Substance P analog to the experimental wells.
-
To the NSB wells, add a high concentration of unlabeled Substance P (e.g., 1 µM).
-
To the "total binding" wells, add only the radioligand and buffer.
-
-
Incubation:
-
Add 100 µL of the NK1R-containing cell membrane preparation to each well.
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through the pre-soaked filter plate using a vacuum manifold.
-
Wash the filters three times with ice-cold wash buffer to remove unbound ligand.
-
-
Quantification:
-
Dry the filter plate and add scintillation fluid to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of the fluorescent analog.
-
Determine the IC50 value from the resulting sigmoidal curve using non-linear regression analysis.
-
Protocol for Cellular Imaging of Substance P Binding and Internalization
This protocol outlines a method for visualizing the binding and internalization of fluorescently labeled Substance P in live cells expressing NK1R using confocal microscopy.[1]
Materials:
-
Cells expressing NK1R (e.g., HEK293 or CHO cells) cultured on glass-bottom dishes
-
Fluorescently labeled Substance P
-
Live-cell imaging medium (e.g., phenol red-free DMEM)
-
Confocal microscope with appropriate laser lines and filters for the chosen fluorophore
Procedure:
-
Cell Preparation:
-
Plate the NK1R-expressing cells on glass-bottom dishes and allow them to adhere and grow to 60-80% confluency.
-
On the day of the experiment, replace the culture medium with pre-warmed live-cell imaging medium.
-
-
Live-Cell Imaging:
-
Mount the dish on the stage of the confocal microscope, ensuring the cells are maintained at 37°C and 5% CO2.
-
Acquire baseline images of the cells before adding the fluorescent ligand.
-
-
Ligand Addition and Time-Lapse Imaging:
-
Add the fluorescently labeled Substance P to the imaging medium at a final concentration of 10-100 nM.
-
Immediately begin acquiring time-lapse images to visualize the initial binding of the ligand to the cell surface.
-
Continue imaging for 30-60 minutes to observe the internalization of the receptor-ligand complex, which will appear as fluorescent puncta within the cytoplasm.
-
-
Image Analysis:
-
Analyze the time-lapse series to track the movement of the fluorescent signal from the plasma membrane to intracellular compartments.
-
Quantify the internalization by measuring the change in intracellular fluorescence intensity over time.
-
Conclusion
The discovery of Substance P marked a significant milestone in neuroscience and pharmacology. The subsequent development of fluorescent labeling techniques has provided researchers with powerful tools to dissect the intricacies of its signaling pathways in real-time. The detailed protocols and data presented in this guide are intended to equip researchers with the foundational knowledge and practical methodologies to effectively utilize fluorescently labeled Substance P in their investigations. Continued advancements in fluorescent probe development and imaging technologies will undoubtedly lead to an even deeper understanding of the multifaceted roles of Substance P in health and disease, ultimately paving the way for the development of novel therapeutic strategies.
References
- 1. Detection of Ligand-activated G Protein-coupled Receptor Internalization by Confocal Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Confocal Microscopy Reveals Cell Surface Receptor Aggregation Through Image Correlation Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 5. EP2114953B1 - Process for preparing substantially pure fluorescein - Google Patents [patents.google.com]
- 6. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments [experiments.springernature.com]
- 7. molbiolcell.org [molbiolcell.org]
- 8. promega.com [promega.com]
- 9. Synthesis of peptides by the solid-phase method. 7. Substance P and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of peptides by the solid-phase method. V. Substance P and analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Analysis of fluorescently labeled substance P analogs: binding, imaging and receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Guide: Spectral and Functional Characterization of FAM-Labeled Substance P
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
Substance P (SP) is an undecapeptide neuropeptide of the tachykinin family, composed of 11 amino acids with the sequence Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met (RPKPQQFFGLM)[1][2]. It functions as a potent neurotransmitter and neuromodulator in both the central and peripheral nervous systems, playing a crucial role in pain perception, inflammation, and mood regulation[1][2][3]. SP exerts its biological effects by binding with high affinity to the Neurokinin-1 Receptor (NK1R), a G-protein coupled receptor (GPCR)[1][4][5].
Fluorescent labeling of peptides is a critical technique for visualizing and quantifying molecular interactions, cellular processes, and receptor dynamics. 6-Carboxyfluorescein (FAM) is a widely used fluorescent dye known for its bright green emission and compatibility with common fluorescence detection systems[6]. This guide provides an in-depth overview of the spectral properties of FAM-labeled Substance P, detailed experimental protocols for its synthesis and characterization, and a summary of the associated signaling pathways.
Spectral and Physicochemical Properties
The conjugation of FAM to Substance P results in a fluorescently tagged peptide that retains the core spectral characteristics of the parent dye. The spectral properties are minimally affected by the peptide, making FAM-SP a reliable tool for fluorescence-based assays.
2.1 Quantitative Data Summary
The key spectral and physicochemical properties for FAM dye and the FAM-Substance P conjugate are summarized below.
| Property | 5/6-Carboxyfluorescein (FAM) | FAM-Labeled Substance P | Reference |
| Max. Excitation Wavelength (λex) | 495 nm | 494-495 nm | [7][8][9][10][11] |
| Max. Emission Wavelength (λem) | 517-520 nm | 520-521 nm | [7][8][9][10][11][12] |
| Molar Extinction Coefficient (ε) | ~83,000 M⁻¹cm⁻¹ | Not explicitly stated, but expected to be similar to FAM | [8][13] |
| Molecular Weight (Peptide only) | N/A | ~1347.63 g/mol | [1] |
| Molecular Weight (Conjugate) | 376.32 g/mol | ~1706 g/mol (FAM-RPKPQQFFGLM-NH2) | [7][11] |
Note: The spectral properties of fluorescein derivatives are pH-dependent, with optimal fluorescence typically observed in a pH range of 7.5 to 8.5[6]. The photostability of FAM is lower than some other dyes, which should be a consideration in imaging experiments[14].
Substance P Signaling Pathway
Substance P mediates its effects by activating the NK1 receptor[4]. This interaction triggers a cascade of intracellular events through the coupling of G-proteins, primarily Gq and Gs[15][16].
-
Binding and Activation: Substance P binds to the NK1R on the cell surface[15][16].
-
G-Protein Coupling: The activated receptor stimulates Gq and Gs heterotrimeric proteins[15][16].
-
Second Messenger Production:
-
Gq Pathway: Activation of Phospholipase C (PLC) leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG)[17]. IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates Protein Kinase C (PKC).
-
Gs Pathway: Activation of Adenylate Cyclase (AC) catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP)[5][17].
-
-
Downstream Effects: These second messengers modulate a wide range of cellular processes, including ion channel activity, gene expression, and cell proliferation, ultimately leading to the physiological responses associated with Substance P, such as neurogenic inflammation and pain transmission[17][18].
Experimental Protocols
4.1 Protocol for FAM Conjugation to Substance P (N-terminus)
This protocol describes the conjugation of an amine-reactive FAM derivative (e.g., 5(6)-carboxyfluorescein, succinimidyl ester or FITC) to the N-terminal primary amine of Substance P. The reaction forms a stable amide or thiourea bond[19][20][21].
Materials:
-
Substance P (lyophilized powder)
-
Amine-reactive FAM dye (e.g., FITC or 5(6)-Carboxyfluorescein NHS ester)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Conjugation Buffer: 0.1 M sodium bicarbonate or phosphate buffer, pH 8.0-8.5
-
Quenching Buffer: 1 M Tris-HCl or 50 mM NH₄Cl, pH 8.0[22][23]
-
Purification column (e.g., Sephadex G-25 or equivalent for gel filtration) or HPLC system
Procedure:
-
Peptide Preparation: Dissolve Substance P in the conjugation buffer to a final concentration of 1-2 mg/mL. If the peptide buffer contains primary amines (like Tris), it must be exchanged with an amine-free buffer (like PBS or bicarbonate) via dialysis or gel filtration[19].
-
Dye Preparation: Immediately before use, dissolve the amine-reactive FAM dye in anhydrous DMSO to a concentration of 1 mg/mL[19][22][23].
-
Conjugation Reaction:
-
Calculate the required volume of FAM solution. A 1.5 to 3-fold molar excess of dye to peptide is a common starting point[21].
-
While gently stirring the peptide solution, slowly add the FAM solution in small aliquots[22][23].
-
Protect the reaction mixture from light by wrapping the vial in aluminum foil.
-
Incubate the reaction for 4-8 hours at room temperature or overnight at 4°C with continuous gentle stirring[21][22][23].
-
-
Stopping the Reaction: Add the quenching buffer to the reaction mixture to consume any unreacted dye. Incubate for an additional 2 hours at 4°C[22][23].
-
Purification: Separate the FAM-labeled Substance P from unreacted dye and quenching reagents.
-
Gel Filtration: Pass the reaction mixture through a desalting column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS). The labeled peptide will elute first.
-
HPLC: For higher purity, use reverse-phase HPLC. This method is also effective for separating successfully labeled peptides from unlabeled ones[21].
-
-
Storage: Store the purified FAM-Substance P conjugate in a light-proof container at -20°C or below[11].
4.2 Protocol for Characterization of FAM-Substance P
A. Determination of Labeling Efficiency (Degree of Labeling):
-
Measure the absorbance of the purified conjugate solution at 280 nm (for protein/peptide) and 495 nm (for FAM) using a spectrophotometer[20][22].
-
Calculate the concentration of the peptide, correcting for the absorbance of FAM at 280 nm. The correction factor (CF) for fluorescein at 280 nm is approximately 0.32 (A₂₈₀_corrected = A₂₈₀ - (A₄₉₅ x 0.32))[13].
-
Calculate the molar concentration of FAM using the Beer-Lambert law (A = εcl) with the molar extinction coefficient of FAM (~83,000 M⁻¹cm⁻¹)[8][13].
-
The molar ratio of FAM to Substance P gives the degree of labeling.
B. Mass Spectrometry Analysis:
-
Analyze the purified conjugate using Liquid Chromatography-Mass Spectrometry (LC-MS)[24][25].
-
The resulting mass spectrum should show a major peak corresponding to the theoretical molecular weight of the FAM-Substance P conjugate (~1706 Da)[11]. This confirms the successful covalent attachment of a single FAM molecule to the peptide.
Applications and Considerations
FAM-labeled Substance P is a valuable tool for a variety of research applications, including:
-
Receptor Binding Assays: Quantifying the binding affinity of ligands to the NK1R[10].
-
Receptor Localization and Trafficking: Visualizing the distribution, internalization, and recycling of NK1R in live cells using fluorescence microscopy[10].
-
Flow Cytometry: Identifying and sorting cells that express NK1R.
It is crucial to validate the biological activity of any fluorescently labeled peptide, as the addition of a fluorophore can sometimes alter its binding properties or efficacy[10]. Competition binding assays comparing the labeled and unlabeled peptide are recommended to ensure that the FAM tag does not significantly interfere with the interaction with NK1R[10].
References
- 1. Substance P - Wikipedia [en.wikipedia.org]
- 2. Substance P - the Star of Neuroscience | Karebay [karebaybio.com]
- 3. mdpi.com [mdpi.com]
- 4. experts.arizona.edu [experts.arizona.edu]
- 5. Biochemistry, Substance P - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Fluorescent Peptides: A Guide for Life Science Researchers - AltaBioscience [altabioscience.com]
- 7. 6-Carboxyfluorescein - Wikipedia [en.wikipedia.org]
- 8. eurofinsgenomics.com [eurofinsgenomics.com]
- 9. biosearchassets.blob.core.windows.net [biosearchassets.blob.core.windows.net]
- 10. Analysis of fluorescently labeled substance P analogs: binding, imaging and receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. innopep.com [innopep.com]
- 12. Spectrum [FAM (Carboxyfluorescein)] | AAT Bioquest [aatbio.com]
- 13. jenabioscience.com [jenabioscience.com]
- 14. Fluorescein, Oregon Green and Rhodamine Green Dyes—Section 1.5 | Thermo Fisher Scientific - US [thermofisher.com]
- 15. Selective G protein signaling driven by Substance P-Neurokinin Receptor dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Neuropeptide substance P and the immune response - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Substance P activates both contractile and inflammatory pathways in lymphatics through the neurokinin receptors NK1R and NK3R - PMC [pmc.ncbi.nlm.nih.gov]
- 19. lifewp.bgu.ac.il [lifewp.bgu.ac.il]
- 20. Fluorescein Isothiocyanate (FITC) | AAT Bioquest [aatbio.com]
- 21. peptideweb.com [peptideweb.com]
- 22. ulab360.com [ulab360.com]
- 23. merckmillipore.com [merckmillipore.com]
- 24. Cellular metabolism of substance P produces neurokinin-1 receptor peptide agonists with diminished cyclic AMP signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Investigation of the metabolism of substance P at the blood-brain barrier using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Investigation of FAM-Labeled Substance P: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary investigation of FAM-labeled Substance P. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge, experimental protocols, and data interpretation necessary for utilizing this fluorescent analog in studies of the Substance P/neurokinin-1 receptor (SP-NK1R) system. This document outlines the core properties of FAM-labeled Substance P, details its interaction with the NK1R, and provides standardized protocols for its application in key experimental assays.
Introduction to FAM-Labeled Substance P
Substance P (SP) is an eleven-amino acid neuropeptide of the tachykinin family, playing a crucial role in pain transmission, inflammation, and mood regulation.[1] Its biological effects are primarily mediated through the neurokinin-1 receptor (NK1R), a G protein-coupled receptor (GPCR).[1] To facilitate the study of SP-NK1R interactions, fluorescently labeled analogs have been developed. FAM-labeled Substance P is a derivative where a fluorescein (FAM) dye is covalently linked to the native peptide, typically at the Lysine-3 position.[2][3] This fluorescent tag enables the visualization and quantification of SP binding and cellular localization, making it a valuable tool for a range of in vitro and cell-based assays.
Physicochemical and Fluorescent Properties
FAM-labeled Substance P retains the core peptide sequence responsible for NK1R binding while incorporating the fluorescent properties of FAM. The key characteristics are summarized below.
| Property | Value | Reference |
| Molecular Formula | C84H108N18O19S | [4] |
| Molecular Weight | ~1706 g/mol | [4] |
| Excitation Maximum (λex) | ~495 nm | [2] |
| Emission Maximum (λem) | ~520 nm | [2] |
| Purity | >95% by HPLC | [4] |
| Storage Conditions | -20°C, protected from light | [4] |
Receptor Binding and Affinity
The addition of the FAM fluorophore slightly alters the binding affinity of Substance P to the NK1R. Competition binding studies using radiolabeled [¹²⁵I] SP have been performed to determine the half-maximal inhibitory concentration (IC50) of FAM-labeled Substance P.
| Ligand | IC50 (nM) | Receptor Source | Reference |
| Unconjugated Substance P | 1.98 | Rat SP receptor (rSPR) transfected CHO cells | [2] |
| Fluorescein-SP (FAM-SP) | 44.5 | Rat SP receptor (rSPR) transfected CHO cells | [2] |
These data indicate that while FAM-labeling reduces the binding affinity compared to the unconjugated peptide, FAM-Substance P is still a potent ligand for the NK1R and can be effectively used in binding and functional assays.[2]
Substance P / NK1R Signaling Pathways
Upon binding of Substance P to the NK1R, a conformational change in the receptor initiates intracellular signaling cascades through the activation of heterotrimeric G proteins. The primary pathways include the Gq and Gs signaling cascades.[5]
-
Gq Pathway: Activation of Gαq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC).[5][6]
-
Gs Pathway: Substance P can also stimulate Gαs, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[5]
-
MAPK Pathway: Downstream of G protein activation, the mitogen-activated protein kinase (MAPK) cascades, including the extracellular signal-regulated kinase (ERK1/2) and p38 MAPK pathways, are also activated.[7] These pathways are crucial in mediating cellular responses such as proliferation and inflammation.
Experimental Protocols
This section provides detailed methodologies for key experiments utilizing FAM-labeled Substance P.
Competitive Receptor Binding Assay
This assay is used to determine the binding affinity of unlabeled ligands by measuring their ability to compete with FAM-labeled Substance P for binding to the NK1R.
Materials:
-
HEK293T or CHO cells transiently or stably expressing the NK1R.
-
Poly-D-lysine-coated 96-well plates.
-
Binding Buffer: HEPES buffer (pH 7.4) supplemented with 1 mM CaCl₂, 5 mM MgCl₂, 0.1% (w/v) bovine serum albumin (BSA), and 40 µg/ml bacitracin.[8]
-
FAM-labeled Substance P.
-
Unlabeled competitor ligands (e.g., unlabeled Substance P).
-
Plate reader capable of fluorescence detection.
Protocol:
-
Cell Plating: Plate NK1R-expressing cells in poly-D-lysine-coated 96-well plates at a density of 5,000-10,000 cells per well.[8] Allow cells to adhere overnight.
-
Preparation of Ligands: Prepare serial dilutions of the unlabeled competitor ligand in binding buffer. Prepare a solution of FAM-labeled Substance P in binding buffer at a concentration close to its Kd value.
-
Assay:
-
Wash the cells once with binding buffer.
-
Add 50 µL of the unlabeled competitor ligand dilutions to the appropriate wells.
-
Add 50 µL of the FAM-labeled Substance P solution to all wells.
-
For determining non-specific binding, add a high concentration (e.g., 1 µM) of unlabeled Substance P.[8]
-
-
Incubation: Incubate the plate for 3 hours at 4°C.[8]
-
Washing: Wash the cells three times with ice-cold binding buffer to remove unbound ligand.
-
Detection: Measure the fluorescence intensity in each well using a plate reader with appropriate excitation and emission filters for FAM.
-
Data Analysis: Plot the fluorescence intensity against the log concentration of the unlabeled competitor. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Fluorescence Microscopy for Receptor Localization
This protocol allows for the visualization of NK1R on the cell surface and can be adapted to study receptor internalization upon ligand binding.
Materials:
-
CHO cells transfected with NK1R.[2]
-
Glass coverslips.
-
FAM-labeled Substance P (100 nM solution).[2]
-
Unlabeled Substance P (1 µM solution for competition).[2]
-
4% Paraformaldehyde (PFA) for fixation.
-
Phosphate-buffered saline (PBS).
-
Fluorescence microscope with appropriate filters for FAM.
Protocol:
-
Cell Culture: Culture NK1R-transfected CHO cells on glass coverslips.
-
Labeling:
-
Washing: Wash the cells three times with ice-cold PBS to remove unbound probe.[2]
-
Fixation: Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Mounting: Wash the cells with PBS and mount the coverslips onto microscope slides.
-
Imaging: Visualize the cells using a fluorescence microscope. FAM-labeled Substance P bound to NK1R will appear as green fluorescence on the cell membrane.
Flow Cytometry for Binding Analysis
Flow cytometry can be used to quantify the binding of FAM-labeled Substance P to a population of cells expressing NK1R.
Materials:
-
NK1R-expressing cells (e.g., YTS cell line).
-
FAM-labeled Substance P.
-
1% PBS/BSA buffer.
-
2% Paraformaldehyde for fixation.
-
Flow cytometer.
Protocol:
-
Cell Preparation: Harvest and wash the NK1R-expressing cells.
-
Incubation: Incubate the cells with FAM-labeled Substance P at a desired concentration (e.g., 10⁻⁷ M) at 4°C.
-
Washing: Wash the cells twice with 1% PBS/BSA to remove unbound probe.[9]
-
Fixation: Fix the cells in 2% paraformaldehyde.[9]
-
Analysis: Analyze the cells using a flow cytometer, detecting the fluorescence in the FITC/FAM channel. A shift in fluorescence intensity compared to unstained cells indicates binding.
Conclusion
FAM-labeled Substance P is a versatile and powerful tool for investigating the SP-NK1R system. Its fluorescent properties allow for direct visualization and quantification of ligand-receptor interactions. While its binding affinity is moderately lower than that of unlabeled Substance P, it remains a potent agonist capable of activating downstream signaling pathways. The experimental protocols provided in this guide offer a solid foundation for researchers to design and execute robust experiments to further elucidate the role of Substance P in health and disease. Careful consideration of experimental conditions and appropriate controls is paramount for obtaining reliable and reproducible data.
References
- 1. Substance P and the Neurokinin-1 Receptor: The New CRF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of fluorescently labeled substance P analogs: binding, imaging and receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of fluorescently labeled substance P analogs: binding, imaging and receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. innopep.com [innopep.com]
- 5. Selective G protein signaling driven by Substance P-Neurokinin Receptor dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Substance P activates both contractile and inflammatory pathways in lymphatics through the neurokinin receptors NK1R and NK3R - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mapping Substance P Binding Sites on the Neurokinin-1 Receptor Using Genetic Incorporation of a Photoreactive Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Substance P inhibits natural killer cell cytotoxicity through the neurokinin-1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for using Substance P, FAM-labeled in flow cytometry
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Substance P (SP) is a neuropeptide of the tachykinin family that plays a crucial role in neurotransmission and immunomodulation. It exerts its effects by binding to the Neurokinin-1 receptor (NK1R), a G-protein coupled receptor. The interaction between Substance P and NK1R is implicated in various physiological and pathological processes, including inflammation, pain perception, and cell proliferation.[1][2][3] FAM-labeled Substance P is a valuable tool for studying the expression and dynamics of NK1R on various cell types using flow cytometry. This fluorescent analog allows for the direct detection and quantification of NK1R-expressing cells, as well as the analysis of receptor binding and internalization.[4][5]
Principle
FAM (Fluorescein amidite) is a fluorescent dye that can be covalently linked to Substance P. The resulting FAM-labeled Substance P retains its ability to bind specifically to NK1R. When incubated with a cell suspension, the FAM-labeled Substance P will bind to cells expressing NK1R on their surface. These labeled cells can then be detected and quantified using a flow cytometer, which measures the fluorescence intensity of individual cells. This technique can be used to identify and phenotype NK1R-positive cell populations, assess the level of receptor expression, and study the kinetics of ligand binding and receptor internalization.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the Substance P signaling pathway and a general experimental workflow for using FAM-labeled Substance P in flow cytometry.
Caption: Substance P binding to NK1R activates Gq/11, leading to downstream signaling cascades.
Caption: General experimental workflow for staining cells with FAM-labeled Substance P for flow cytometry.
Experimental Protocols
This section provides a detailed methodology for the use of FAM-labeled Substance P in flow cytometry for the detection of NK1R.
Materials
-
FAM-labeled Substance P (Commercially available from suppliers such as MedChemExpress and InnoPep)[6][7]
-
Cells of interest (e.g., peripheral blood mononuclear cells (PBMCs), specific cell lines)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
FACS Buffer (e.g., PBS with 1% Bovine Serum Albumin (BSA) and 0.1% sodium azide)
-
Unlabeled Substance P (for competition/specificity control)
-
Propidium Iodide (PI) or other viability dye
-
Flow cytometer
Protocol: Staining of Suspension Cells
-
Cell Preparation:
-
Prepare a single-cell suspension of your cells of interest at a concentration of 1 x 10^6 cells/mL in ice-cold PBS.
-
Ensure cell viability is high (>95%) as determined by trypan blue exclusion or another viability assay.
-
-
Washing:
-
Centrifuge the cell suspension at 300-400 x g for 5 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS.
-
Repeat the wash step once more.
-
-
Staining:
-
Resuspend the cell pellet in FACS buffer.
-
Add FAM-labeled Substance P to the cell suspension at a final concentration typically ranging from 0.1 to 1 µM. It is recommended to titrate the reagent to determine the optimal concentration for your specific cell type and experimental conditions. A concentration of 0.3 µM has been used effectively for NK cells.[5]
-
Specificity Control (Competition Assay): In a separate tube, pre-incubate cells with an excess of unlabeled Substance P (e.g., 100-fold molar excess) for 15-30 minutes at 4°C prior to adding the FAM-labeled Substance P. This will demonstrate the specificity of the binding.
-
Incubate the cells for 30-60 minutes at 4°C in the dark. Incubation at 4°C is recommended to minimize receptor internalization.[5]
-
-
Washing:
-
After incubation, add 1 mL of ice-cold FACS buffer to each tube and centrifuge at 300-400 x g for 5 minutes at 4°C.
-
Discard the supernatant and repeat the wash step two more times to ensure the removal of all unbound FAM-labeled Substance P.
-
-
Resuspension and Viability Staining:
-
Resuspend the final cell pellet in 300-500 µL of FACS buffer.
-
If desired, add a viability dye such as Propidium Iodide (PI) just before analysis to exclude dead cells.
-
-
Data Acquisition:
-
Acquire data on a flow cytometer equipped with a 488 nm laser for excitation of FAM.
-
Collect fluorescence emission in the appropriate channel (typically around 520 nm for FAM).
-
Collect a sufficient number of events (e.g., 10,000-50,000) for statistical analysis.
-
-
Data Analysis:
-
Gate on the cell population of interest based on forward and side scatter properties.
-
If a viability dye was used, gate on the live cell population.
-
Analyze the fluorescence intensity of the FAM signal to determine the percentage of NK1R-positive cells and the mean fluorescence intensity (MFI), which can be an indicator of receptor density.
-
Compare the fluorescence of the stained sample to an unstained control and the competition control to confirm specific binding.
-
Quantitative Data Summary
The following tables summarize key quantitative parameters for experiments using fluorescently labeled Substance P.
Table 1: Recommended Reagent Concentrations and Incubation Parameters
| Parameter | Recommended Range | Typical Value | Reference |
| Cell Concentration | 1 x 10^5 - 1 x 10^7 cells/mL | 1 x 10^6 cells/mL | [5] |
| FAM-Substance P Conc. | 0.1 - 1.0 µM | 0.3 µM | [5] |
| Unlabeled SP (Control) | 10 - 100-fold molar excess | 100 µM | [5] |
| Incubation Time | 30 - 60 minutes | 30 minutes | [5] |
| Incubation Temperature | 4°C | 4°C | [5] |
Table 2: Spectral Properties of FAM-Labeled Substance P
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Reference |
| FAM (Fluorescein) | ~494 | ~521 | [7] |
Table 3: Binding Affinities of Fluorescently Labeled Substance P Analogs
| Ligand | IC50 (nM) | Reference |
| Unlabeled Substance P | 2.0 | [3] |
| Tetramethylrhodamine-SP | 4.2 | [3] |
| Oregon Green 488-SP | 6.4 | [3] |
| BODIPY-SP | 18.0 | [3] |
| Fluorescein-SP | 44.5 | [3] |
Note: IC50 values represent the concentration of the ligand required to inhibit 50% of the binding of radiolabeled [125I] Substance P. Lower values indicate higher binding affinity.
Troubleshooting
-
High Background/Non-specific Binding:
-
Increase the number of wash steps after incubation.
-
Increase the concentration of BSA in the FACS buffer.
-
Ensure the use of a proper competition control with unlabeled Substance P to confirm specificity.
-
Titrate the FAM-labeled Substance P to a lower concentration.
-
-
Low Signal:
-
Confirm that the cell type of interest is expected to express NK1R.[8]
-
Increase the concentration of FAM-labeled Substance P (after titration).
-
Increase the incubation time.
-
Check the settings on the flow cytometer, including laser power and detector voltage.
-
-
Poor Cell Viability:
-
Handle cells gently and keep them on ice throughout the procedure.
-
Use a viability dye to exclude dead cells from the analysis, as they can non-specifically bind fluorescent reagents.
-
The use of FAM-labeled Substance P in flow cytometry provides a robust and direct method for the study of the Neurokinin-1 receptor. The protocols and data presented here offer a comprehensive guide for researchers to successfully implement this technique in their studies of Substance P biology and its role in health and disease. Careful optimization of staining conditions and the use of appropriate controls are essential for obtaining reliable and reproducible results.
References
- 1. researchgate.net [researchgate.net]
- 2. Substance P recognition by a subset of human T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analysis of fluorescently labeled substance P analogs: binding, imaging and receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Direct observation of substance P-induced internalization of neurokinin 1 (NK1) receptors at sites of inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Substance P inhibits natural killer cell cytotoxicity through the neurokinin-1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. innopep.com [innopep.com]
- 8. Substance P receptor expression in human skin keratinocytes and fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Visualizing Neurokinin-1 Receptor Internalization using FAM-Substance P
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Neurokinin-1 receptor (NK1R), a member of the G protein-coupled receptor (GPCR) superfamily, is the primary receptor for the neuropeptide Substance P (SP).[1] The interaction between SP and NK1R is implicated in a variety of physiological processes, including pain transmission, inflammation, and mood regulation.[1][2] Upon binding of Substance P, the NK1R undergoes a conformational change, initiating intracellular signaling cascades.[1][3] Following activation, the receptor-ligand complex is rapidly internalized into the cell via endocytosis.[4][5][6][7] This internalization process is a critical mechanism for regulating the duration and intensity of NK1R signaling and is a key area of investigation in drug discovery and development.
This application note provides a detailed protocol for visualizing and quantifying the internalization of the NK1 receptor using carboxyfluorescein (FAM) labeled Substance P (FAM-Substance P). FAM is a widely used green fluorescent dye that can be readily detected by standard fluorescence microscopy and flow cytometry. The protocols described herein are applicable to various cell lines expressing endogenous or recombinant NK1 receptors, such as Human Embryonic Kidney 293 (HEK293) cells and neuroblastoma SH-SY5Y cells.[8][9][10]
Signaling Pathway and Internalization
Upon Substance P binding, the NK1 receptor couples to G proteins, primarily Gq and Gs, to initiate downstream signaling.[3] This leads to the activation of phospholipase C, resulting in an increase in intracellular calcium, and the stimulation of adenylyl cyclase, leading to cAMP production.[11][12] Subsequently, the activated receptor is phosphorylated, promoting the recruitment of β-arrestins, which mediate receptor desensitization and internalization, often through a clathrin-dependent pathway.[7] The internalized receptor can then be either recycled back to the cell surface or targeted for lysosomal degradation.[4][7]
Quantitative Data Summary
The following table summarizes key quantitative parameters for NK1 receptor internalization from published literature. These values can serve as a reference for experimental design and data interpretation.
| Parameter | Value | Cell Type | Method | Reference |
| Internalization Half-Life (t½) | 71 seconds | Rat Dorsal Horn Neurons | Confocal Microscopy | [4] |
| Percent Internalization | 83.5 ± 1.0% | Transfected Epithelial Cells | Acid Wash Assay (125I-SP) | [5] |
| Time to Peak Internalization | 3 minutes | Rat Tracheal Endothelial Cells | Immunohistochemistry | [6] |
| EC50 for Internalization | ~1.8 x 10⁻⁸ M | SH-SY5Y cells | High Content Imaging | [10] |
| Recycling Time | 60-90 minutes | Rat Dorsal Horn Neurons | Confocal Microscopy | [4] |
Experimental Protocols
Experimental Workflow Overview
The general workflow for visualizing NK1 receptor internalization involves several key steps, from cell preparation to image acquisition and analysis.
Protocol 1: Visualization of NK1R Internalization by Confocal Microscopy
This protocol details the steps for visualizing the internalization of FAM-Substance P in adherent cells using confocal microscopy.
Materials:
-
NK1R-expressing cells (e.g., HEK293-NK1R, SH-SY5Y)
-
Glass-bottom confocal dishes or chambered coverglass
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Serum-free cell culture medium
-
FAM-Substance P (e.g., 10 µM stock in DMSO)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
4% Paraformaldehyde (PFA) in PBS
-
Mounting medium with DAPI (optional, for nuclear counterstain)
-
Confocal microscope with appropriate laser lines (e.g., 488 nm excitation for FAM)
Procedure:
-
Cell Seeding: Seed NK1R-expressing cells onto glass-bottom dishes or chambered coverglass at a density that will result in 70-80% confluency on the day of the experiment. Allow cells to adhere and grow for 24-48 hours.[8]
-
Cell Starvation (Optional): On the day of the experiment, gently wash the cells with serum-free medium and then incubate in serum-free medium for 1-2 hours at 37°C to reduce basal receptor activity.
-
Ligand Incubation:
-
Prepare working solutions of FAM-Substance P in pre-warmed serum-free medium at the desired final concentration (e.g., 25-100 nM).
-
For a time-course experiment, treat cells for different durations (e.g., 0, 2, 5, 10, 30, and 60 minutes) at 37°C.[9]
-
For a negative control (no internalization), incubate a set of cells with FAM-Substance P at 4°C for 30-60 minutes.[5]
-
-
Washing: After incubation, immediately place the dish on ice and wash the cells three times with ice-cold PBS to remove unbound FAM-Substance P and stop the internalization process.[8][9]
-
Fixation: Fix the cells by adding 4% PFA in PBS and incubating for 15-20 minutes at room temperature.[9][13]
-
Final Washes: Gently wash the fixed cells three times with PBS.
-
Mounting (Optional): If desired, add a drop of mounting medium containing DAPI to stain the nuclei.
-
Imaging: Acquire images using a confocal microscope. Use the 488 nm laser for FAM excitation and collect emission at approximately 500-550 nm. Capture z-stacks to visualize the three-dimensional distribution of the fluorescent signal within the cells.
Expected Results:
-
0 minutes / 4°C Control: Fluorescence should be localized primarily at the plasma membrane, outlining the cells.
-
Early Time Points (2-10 minutes): Punctate fluorescent vesicles (endosomes) will appear in the cytoplasm, just beneath the plasma membrane.[5]
-
Later Time Points (30-60 minutes): The fluorescent endosomes will be more numerous and may accumulate in the perinuclear region of the cell.[5]
Protocol 2: Quantification of NK1R Internalization by Flow Cytometry
This protocol allows for the quantification of the internalized pool of FAM-Substance P. It distinguishes between surface-bound and internalized ligand by using a quenching agent or an acid wash to eliminate the signal from non-internalized FAM-Substance P.
Materials:
-
NK1R-expressing cells grown in suspension or harvested from plates
-
Complete cell culture medium
-
Serum-free cell culture medium (e.g., phenol red-free DMEM)
-
FAM-Substance P
-
Ice-cold PBS
-
Acid Wash Buffer (e.g., 0.2 M Glycine, 0.15 M NaCl, pH 3.0) or Trypan Blue (as a quenching agent)
-
FACS tubes
-
Flow cytometer
Procedure:
-
Cell Preparation: Prepare a single-cell suspension of NK1R-expressing cells in serum-free medium at a concentration of 1-2 x 10⁶ cells/mL.
-
Ligand Incubation:
-
Aliquot cells into FACS tubes.
-
Add FAM-Substance P to the desired final concentration (e.g., 100 nM).
-
Incubate the tubes at 37°C for various time points to allow for internalization (e.g., 0, 5, 15, 30 minutes).
-
Include a control tube incubated at 4°C to measure total binding with minimal internalization.
-
-
Stopping Internalization: Stop the reaction by adding 1 mL of ice-cold PBS to each tube and centrifuging at 300 x g for 5 minutes at 4°C. Discard the supernatant.
-
Differentiating Surface vs. Internalized Ligand (Choose one method):
-
Method A: Acid Wash: Resuspend the cell pellet in 500 µL of ice-cold Acid Wash Buffer and incubate for 1-2 minutes on ice. This will strip surface-bound ligand.[5][14] Immediately add 1 mL of ice-cold PBS and centrifuge. Wash once more with PBS.
-
Method B: Quenching: Resuspend the cell pellet in PBS. Just before analysis, add a quenching agent like Trypan Blue (0.2% final concentration). Trypan Blue will quench the fluorescence of the surface-bound FAM-Substance P, leaving only the signal from the internalized, protected ligand.[15]
-
-
Flow Cytometry Analysis:
-
Resuspend the final cell pellet in 300-500 µL of FACS buffer (PBS with 1% BSA).
-
Analyze the cells on a flow cytometer, exciting with a 488 nm laser and measuring emission in the green channel (e.g., FITC channel).
-
Collect data for at least 10,000 events per sample.
-
Data Analysis:
-
Calculate the Mean Fluorescence Intensity (MFI) for each sample.
-
The MFI of the acid-washed or quenched samples at 37°C represents the internalized FAM-Substance P.
-
The MFI of the non-washed/non-quenched sample at 4°C represents the total cell-associated fluorescence (primarily surface-bound).
-
The percentage of internalization can be calculated as: (MFI of internalized sample / MFI of total binding sample) x 100
By following these protocols, researchers can effectively visualize and quantify the internalization of the NK1 receptor, providing valuable insights into its regulation and function.
References
- 1. Biological and Pharmacological Aspects of the NK1-Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mapping Substance P Binding Sites on the Neurokinin-1 Receptor Using Genetic Incorporation of a Photoreactive Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structures of neurokinin 1 receptor in complex with Gq and Gs proteins reveal substance P binding mode and unique activation features - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Time-course of the internalization and recycling of neurokinin 1 receptors in rat dorsal horn neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Agonist-induced internalization of the substance P (NK1) receptor expressed in epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Direct observation of substance P-induced internalization of neurokinin 1 (NK1) receptors at sites of inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Delineation of the endocytic pathway of substance P and its seven-transmembrane domain NK1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis and Evaluation of a Neurokinin 1 Receptor-Targeted Near IR Dye for Fluorescence Guided Surgery of Neuroendocrine Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Detection of Ligand-activated G Protein-coupled Receptor Internalization by Confocal Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. innoprot.com [innoprot.com]
- 11. journals.physiology.org [journals.physiology.org]
- 12. Cellular metabolism of substance P produces neurokinin-1 receptor peptide agonists with diminished cyclic AMP signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Confocal Microscopy Reveals Cell Surface Receptor Aggregation Through Image Correlation Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Analysis of Receptor Tyrosine Kinase Internalization Using Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Ligand/receptor internalization: a kinetic, flow cytometric analysis of the internalization of N-formyl peptides by human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Substance P, FAM-Labeled Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substance P (SP) is an eleven-amino acid neuropeptide of the tachykinin family that plays a crucial role as a neurotransmitter and neuromodulator in the central and peripheral nervous systems.[1][2] It is involved in a variety of physiological processes, including pain transmission, neurogenic inflammation, smooth muscle contraction, and emotional responses.[3][4] Substance P exerts its effects by binding with high affinity to the neurokinin-1 receptor (NK1R), a G protein-coupled receptor (GPCR).[1][3][4] The interaction between Substance P and NK1R triggers intracellular signaling cascades, making this pathway a significant target for drug development in various therapeutic areas, including pain management, inflammatory disorders, and psychiatric conditions.[3][4]
Fluorescently labeling Substance P, for instance with carboxyfluorescein (FAM), provides a powerful tool for visualizing and quantifying its interaction with NK1R in cells and tissues. This approach allows for the direct observation of binding events, receptor localization, and internalization processes using fluorescence microscopy. These application notes provide a detailed protocol for the use of FAM-labeled Substance P in microscopy studies, enabling researchers to investigate the dynamics of the Substance P-NK1R system.
Signaling Pathway of Substance P
Upon binding of Substance P to the NK1R, a conformational change in the receptor activates intracellular G proteins, primarily Gq/11 and Gs. Activation of Gq/11 stimulates phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). The Gs pathway, on the other hand, activates adenylyl cyclase, resulting in the production of cyclic AMP (cAMP). These signaling events ultimately lead to various cellular responses. Following activation, the Substance P-NK1R complex is internalized into endosomes, a process that is crucial for signal termination and receptor recycling.[5][6]
Caption: Substance P-NK1R Signaling Pathway.
Experimental Protocols
Materials
-
FAM-labeled Substance P (Commercially available)
-
Cells expressing NK1R (e.g., CHO-K1 cells stably transfected with the NK1R gene)
-
Cell culture medium (e.g., Ham's F-12 with 10% FBS, penicillin/streptomycin, and a selection antibiotic like G418)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Fixative solution: 4% paraformaldehyde in PBS
-
Permeabilization buffer (optional, for intracellular targets): 0.1-0.5% Triton X-100 in PBS
-
Blocking buffer: 1-5% Bovine Serum Albumin (BSA) in PBS
-
Antifade mounting medium
-
Glass coverslips (#1.5 thickness)
-
Fluorescence microscope with appropriate filter sets for FAM (Excitation/Emission: ~494/521 nm)
Experimental Workflow
The general workflow for a Substance P, FAM-labeled microscopy experiment involves cell culture and preparation, incubation with the labeled peptide, washing, fixation, mounting, and subsequent imaging and analysis.
Caption: Experimental Workflow Diagram.
Detailed Protocol
1. Cell Culture and Plating:
-
Culture NK1R-expressing cells in appropriate medium at 37°C in a humidified atmosphere with 5% CO2.
-
For imaging, seed cells onto sterile glass coverslips placed in a multi-well plate. Allow cells to adhere and grow to a desired confluency (typically 50-70%).
2. Preparation of FAM-Labeled Substance P Working Solution:
-
Reconstitute lyophilized FAM-labeled Substance P in sterile, nuclease-free water or a suitable buffer (e.g., PBS) to create a stock solution (e.g., 1 mM).
-
On the day of the experiment, dilute the stock solution in serum-free cell culture medium or a binding buffer to the final working concentration. A typical starting concentration is 100 nM, but this should be optimized for your specific cell type and experimental goals.
3. Staining Protocol:
-
Aspirate the culture medium from the cells on coverslips.
-
Wash the cells twice with warm PBS.
-
Add the FAM-labeled Substance P working solution to the cells.
-
Incubate for a specified time at a controlled temperature.
-
For visualizing membrane binding: Incubate at 4°C for 1-2 hours. The low temperature inhibits receptor internalization.
-
For visualizing receptor internalization: Incubate at 37°C for various time points (e.g., 5, 15, 30, 60 minutes) to observe the trafficking of the ligand-receptor complex.
-
-
Control: For competition experiments to demonstrate binding specificity, pre-incubate cells with an excess of unlabeled Substance P (e.g., 1-10 µM) for 30 minutes before adding the FAM-labeled Substance P.
4. Washing and Fixation:
-
After incubation, aspirate the labeling solution.
-
Wash the cells three times with ice-cold PBS to remove unbound ligand.
-
Fix the cells by incubating with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.
-
Wash the cells three times with PBS to remove the fixative.
5. Permeabilization and Blocking (Optional):
-
If co-staining for intracellular targets is desired, permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 5-10 minutes.
-
Wash three times with PBS.
-
Block non-specific binding by incubating with 1-5% BSA in PBS for 30-60 minutes.
6. Mounting:
-
Carefully remove the coverslips from the wells.
-
Invert the coverslips onto a drop of antifade mounting medium on a clean microscope slide.
-
Seal the edges of the coverslip with nail polish to prevent drying.
-
Store the slides in the dark at 4°C until imaging.
7. Fluorescence Microscopy and Image Acquisition:
-
Use a fluorescence microscope equipped with a filter set appropriate for FAM (e.g., excitation at ~494 nm and emission at ~521 nm).
-
Use a high-numerical-aperture objective (e.g., 40x or 63x oil immersion) for optimal resolution.
-
Acquire images using consistent settings (e.g., exposure time, gain, laser power) across all experimental conditions to allow for quantitative comparisons.
-
For internalization studies, consider using a confocal microscope to obtain optical sections and better visualize intracellular vesicles.
8. Data Analysis and Quantification:
-
Qualitative Analysis: Visually inspect the images to assess the localization of the fluorescent signal (e.g., membrane-bound vs. intracellular puncta).
-
Quantitative Analysis: Use image analysis software (e.g., ImageJ/Fiji, CellProfiler) to quantify the fluorescence intensity.
-
Measure the mean fluorescence intensity per cell or per unit area of the cell membrane.
-
For internalization studies, quantify the number and intensity of intracellular fluorescent puncta.
-
In competition experiments, a significant reduction in fluorescence intensity in the presence of unlabeled Substance P confirms specific binding.
-
Data Presentation
Quantitative data from this compound microscopy experiments can be summarized in tables for easy comparison. The following table provides an example of how to present binding affinity data for different fluorescently labeled Substance P analogs, which can be determined through competition binding assays.
| Fluorescent Ligand | IC50 (nM) | Notes |
| Unlabeled Substance P | 2.0 | Reference compound for comparison. |
| Fluorescein-SP | 44.5 | Shows moderate binding affinity. |
| Oregon Green 488-SP | 6.4 | Exhibits higher binding affinity compared to Fluorescein-SP. |
| BODIPY FL-SP | 18.0 | Displays intermediate binding affinity. |
| Tetramethylrhodamine-SP | 4.2 | Shows high binding affinity, comparable to unlabeled SP. |
| Alexa 488-SP | > 1000 | Poor binding affinity. |
Data adapted from Simmons et al., 2001. IC50 values represent the concentration of the ligand required to inhibit 50% of the binding of a radiolabeled Substance P analog.
Conclusion
The use of FAM-labeled Substance P in conjunction with fluorescence microscopy offers a robust and versatile method for studying the Substance P-NK1R system. The detailed protocols and application notes provided here serve as a comprehensive guide for researchers to design and execute experiments aimed at elucidating the intricate mechanisms of Substance P signaling. This powerful technique will continue to be instrumental in advancing our understanding of the physiological and pathological roles of Substance P and in the development of novel therapeutics targeting the NK1R.
References
- 1. Fluorescent Approaches for Understanding Interactions of Ligands with G Protein Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorescence‐ and bioluminescence‐based approaches to study GPCR ligand binding - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative analysis of fluorescent ligand binding to dopamine D3 receptors using live-cell microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Direct observation of substance P-induced internalization of neurokinin 1 (NK1) receptors at sites of inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative ligand binding in live cells - THE GPCR WORKGROUP [gpcr.ut.ee]
- 6. Analysis of protein-ligand interactions by fluorescence polarization - PMC [pmc.ncbi.nlm.nih.gov]
Application of FAM-Substance P in Receptor Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substance P (SP) is a neuropeptide of the tachykinin family that plays a significant role in various physiological processes, including pain transmission, inflammation, and mood regulation.[1] It exerts its effects by binding to the neurokinin-1 (NK1) receptor, a G protein-coupled receptor (GPCR). The interaction between Substance P and the NK1 receptor is a critical area of research for the development of novel therapeutics for a range of disorders. FAM-Substance P is a fluorescently labeled analog of Substance P, where a carboxyfluorescein (FAM) molecule is attached. This fluorescent tag allows for the direct visualization and quantification of the ligand-receptor interaction without the need for radioactive isotopes, offering a safer and more efficient alternative for receptor binding assays.
Application Notes
Fluorescently labeled ligands like FAM-Substance P are invaluable tools in pharmacology and drug discovery for studying GPCRs. The primary application of FAM-Substance P is in receptor binding assays, which can be broadly categorized into direct binding and competition binding assays.
Principle of the Assay:
The fundamental principle behind these assays is the high-affinity and specific binding of FAM-Substance P to the NK1 receptor. In a typical experimental setup, cells or membranes expressing the NK1 receptor are incubated with FAM-Substance P. The amount of bound ligand is then quantified by measuring the fluorescence intensity. This can be achieved through various techniques, including fluorescence polarization, flow cytometry, and fluorescence microscopy.
Advantages of using FAM-Substance P:
-
Non-radioactive: Eliminates the safety hazards and disposal issues associated with radioligands.
-
High Sensitivity: Modern fluorescence detection instruments allow for highly sensitive measurements.
-
Real-time Monitoring: Enables the potential for real-time kinetic studies of ligand binding.
-
Versatility: Can be used in a variety of assay formats, including high-throughput screening (HTS).
Data Presentation
The binding affinity of ligands to the NK1 receptor is a key parameter determined in these assays. The dissociation constant (Kd) represents the concentration of ligand at which 50% of the receptors are occupied at equilibrium. In competition binding assays, the IC50 value, the concentration of an unlabeled compound that displaces 50% of the specific binding of the fluorescent ligand, is determined. This can then be used to calculate the inhibition constant (Ki) of the competing ligand.
| Compound | Assay Type | Receptor Source | Measured Value | Reference |
| Substance P | Competition | Rat SP Receptor in CHO cells | IC50: 1.98 nM | [2] |
| Fluorescein-SP | Competition | Rat SP Receptor in CHO cells | IC50: 44.5 nM | [2] |
| BODIPY FL-SP | Competition | Rat SP Receptor in CHO cells | IC50: 18.0 nM | [2] |
| Oregon Green 488-SP | Competition | Rat SP Receptor in CHO cells | IC50: 6.39 nM | [2] |
| Tetramethylrhodamine-SP | Competition | Rat SP Receptor in CHO cells | IC50: 4.20 nM | [2] |
Experimental Protocols
Protocol 1: Direct Saturation Binding Assay with FAM-Substance P
Objective: To determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) of FAM-Substance P for the NK1 receptor.
Materials:
-
FAM-Substance P
-
Cell line or membrane preparation expressing the NK1 receptor (e.g., CHO-K1 or HEK293 cells)
-
Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, 0.1% BSA, pH 7.4)
-
Unlabeled Substance P (for determining non-specific binding)
-
96-well microplates (black, clear bottom for adherent cells or opaque for membrane preparations)
-
Plate reader with fluorescence detection capabilities
Method:
-
Cell/Membrane Preparation:
-
For whole cells, seed the cells in a 96-well plate and grow to the desired confluency.
-
For membrane preparations, prepare membranes from cells overexpressing the NK1 receptor and determine the protein concentration.
-
-
Assay Setup:
-
Prepare serial dilutions of FAM-Substance P in binding buffer.
-
To determine non-specific binding, prepare a parallel set of dilutions containing a high concentration of unlabeled Substance P (e.g., 1 µM).
-
-
Incubation:
-
Add the FAM-Substance P dilutions (with and without unlabeled SP) to the wells containing the cells or membranes.
-
Incubate at room temperature for a predetermined time to reach equilibrium (e.g., 2-3 hours), protected from light.
-
-
Washing:
-
Carefully aspirate the incubation buffer.
-
Wash the wells multiple times with ice-cold binding buffer to remove unbound ligand.
-
-
Signal Detection:
-
Add a final volume of binding buffer to each well.
-
Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths for FAM (e.g., Ex: 494 nm, Em: 521 nm).
-
-
Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain specific binding.
-
Plot the specific binding as a function of the FAM-Substance P concentration and fit the data to a one-site binding hyperbola to determine the Kd and Bmax.
-
Protocol 2: Competition Binding Assay
Objective: To determine the binding affinity (Ki) of unlabeled test compounds for the NK1 receptor.
Materials:
-
Same as Protocol 1, with the addition of unlabeled test compounds.
Method:
-
Cell/Membrane Preparation:
-
Prepare cells or membranes as described in Protocol 1.
-
-
Assay Setup:
-
Prepare serial dilutions of the unlabeled test compounds in binding buffer.
-
Prepare a solution of FAM-Substance P at a fixed concentration (typically at or below its Kd value).
-
-
Incubation:
-
Add the test compound dilutions to the wells.
-
Immediately add the fixed concentration of FAM-Substance P to all wells.
-
Incubate to reach equilibrium, protected from light.
-
-
Washing and Signal Detection:
-
Follow steps 4 and 5 from Protocol 1.
-
-
Data Analysis:
-
Plot the fluorescence intensity against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of FAM-Substance P used and Kd is its dissociation constant.
-
Visualizations
NK1 Receptor Signaling Pathway
Substance P binding to the NK1 receptor, a G protein-coupled receptor, primarily activates the Gq/11 and Gs alpha subunits.[3] Activation of Gq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[4] IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[4] The Gs pathway activation stimulates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP).[4]
Caption: NK1 Receptor Signaling Pathway.
Experimental Workflow for Competition Binding Assay
The workflow for a competition binding assay using FAM-Substance P involves several key steps, from preparing the necessary biological materials and reagents to acquiring and analyzing the data to determine the inhibitory potential of test compounds.
References
- 1. Substance P and the Neurokinin-1 Receptor: The New CRF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of fluorescently labeled substance P analogs: binding, imaging and receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neurokinin-1 Receptor Antagonists as a Potential Novel Therapeutic Option for Osteosarcoma Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interaction of the substance P receptor antagonist RP 67580 with the rat brain NK1 receptor expressed in transfected CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Live Cell Labeling and Imaging using FAM-labeled Substance P
Audience: Researchers, scientists, and drug development professionals.
Introduction
Substance P (SP) is an 11-amino acid neuropeptide that plays a crucial role in various physiological processes, including pain transmission, inflammation, and smooth muscle contraction.[1][2] It exerts its effects by binding to the neurokinin-1 receptor (NK1R), a G protein-coupled receptor (GPCR).[2][3] The development of fluorescently labeled ligands, such as FAM-labeled Substance P (SP-FAM), provides a powerful tool for the real-time visualization of NK1R in living cells.[1][4] This technology allows researchers to study receptor distribution, trafficking, internalization, and signaling dynamics without the need for antibodies or radioactive isotopes, offering significant advantages for drug discovery and fundamental research.[1][5]
Principle of the Method
FAM-labeled Substance P is an analog of SP where a fluorescein (FAM) fluorophore is covalently attached, typically at the Lysine-3 residue.[1] This fluorescent probe retains the ability to specifically bind to the NK1R on the surface of live cells. Upon binding, the location of the receptor can be visualized using fluorescence microscopy.
At physiological temperatures (e.g., 37°C), the binding of SP-FAM to the NK1R triggers receptor-mediated endocytosis, where the ligand-receptor complex is internalized into intracellular vesicles.[6][7] By performing the labeling procedure at low temperatures (e.g., 4°C), internalization can be inhibited, allowing for specific visualization of cell-surface receptors.[6][7] Comparing the fluorescence patterns at different temperatures enables the study of receptor trafficking and internalization kinetics.
Quantitative Data: Ligand Binding
The addition of a fluorophore can alter the binding affinity of Substance P for its receptor. The following table summarizes the binding affinities (IC50) of various fluorescently labeled SP analogs compared to unlabeled SP, as determined by competition binding assays against radiolabeled [¹²⁵I] SP in CHO cells expressing the rat NK1 receptor.[1]
| Ligand | IC50 (nM) | Relative Potency (vs. Unlabeled SP) |
| Unlabeled Substance P | 2.0 | 1.0 |
| Tetramethylrhodamine-SP | 4.2 | ~0.47 |
| Oregon Green 488-SP | 6.4 | ~0.31 |
| BODIPY-SP | 18.0 | ~0.11 |
| Fluorescein-SP (FAM) | 44.5 | ~0.04 |
Table 1: Comparison of binding affinities for various fluorescent Substance P analogs. Data sourced from competition binding studies.[1]
Signaling Pathway and Experimental Workflow
To understand the biological context and the experimental procedure, the following diagrams illustrate the Substance P signaling cascade and the general workflow for live cell labeling.
Caption: Substance P binds to NK1R, activating Gq, leading to downstream signaling and internalization.
Caption: Workflow for live cell labeling with FAM-labeled Substance P for microscopy.
Detailed Experimental Protocols
This protocol is designed for labeling live cells expressing the NK1 receptor, such as transfected CHO or SH-SY5Y cells, with FAM-labeled Substance P.[1][8]
Materials and Reagents
-
Cells: A cell line expressing NK1R (e.g., rat SPR-expressing CHO cells).
-
Culture Medium: Appropriate complete growth medium for the chosen cell line (e.g., DMEM/F12 with 10% FBS).
-
FAM-labeled Substance P (SP-FAM): Lyophilized powder. Reconstitute in sterile, nuclease-free water or DMSO to create a stock solution (e.g., 1 mM). Aliquot and store at -20°C or -80°C, protected from light.
-
Unlabeled Substance P: For competition/control experiments.
-
Binding Buffer: Tris-Buffered Saline (50 mM Tris, 120 mM NaCl, pH 7.4) supplemented with protease inhibitors (e.g., 0.2 mg/ml bacitracin, 20 µg/ml leupeptin) and 0.1% Bovine Serum Albumin (BSA).[1]
-
Imaging Buffer: Phenol red-free HBSS or other optically clear buffer compatible with live-cell imaging.
-
Imaging Plates/Dishes: Glass-bottom dishes or multi-well plates suitable for high-resolution microscopy.
Protocol 1: Cell Surface Receptor Labeling
This protocol minimizes receptor internalization to visualize surface-expressed NK1R.
-
Cell Seeding: Seed NK1R-expressing cells onto glass-bottom imaging dishes. Culture until they reach 70-80% confluency.
-
Preparation: On the day of the experiment, prepare a working solution of SP-FAM in ice-cold Binding Buffer. A final concentration of 100 nM is a good starting point.[1]
-
Washing: Place the imaging dish on ice. Gently aspirate the culture medium and wash the cells twice with ice-cold Binding Buffer.
-
Labeling: Add the ice-cold SP-FAM working solution to the cells.
-
Incubation: Incubate the cells for 1-2 hours at 4°C, protected from light. This temperature prevents endocytosis.[6][7]
-
Removal of Unbound Ligand: Gently aspirate the labeling solution and wash the cells three times with ice-cold Binding Buffer.
-
Imaging: Add pre-chilled Imaging Buffer to the cells. Immediately image the cells using a fluorescence microscope equipped with a standard FITC/GFP filter set (Excitation ~495 nm, Emission ~520 nm).[1]
Protocol 2: Receptor Internalization Assay
This protocol allows the visualization of the ligand-receptor complex as it is internalized by the cell.
-
Cell Seeding: Prepare cells as described in Protocol 1, Step 1.
-
Preparation: Prepare a working solution of SP-FAM in pre-warmed (37°C) Binding Buffer.
-
Washing: Gently wash the cells twice with pre-warmed Binding Buffer.
-
Labeling and Internalization: Add the warm SP-FAM solution to the cells and immediately place them in a 37°C incubator.
-
Incubation: Incubate for the desired time period (e.g., 3, 10, 30, or 60 minutes) to allow for internalization.[6][9]
-
Stopping Internalization: To stop the process, place the dish on ice and quickly wash three times with ice-cold Binding Buffer to remove unbound ligand.
-
Imaging: Add fresh Imaging Buffer and visualize the cells under a fluorescence microscope.
Essential Controls
-
Specificity Control: Co-incubate cells with 100 nM SP-FAM and a 100-fold excess of unlabeled Substance P (10 µM). A significant reduction in fluorescence signal indicates specific binding.[10]
-
Negative Control: Use untransfected cells (lacking NK1R) and incubate them with 100 nM SP-FAM. Minimal fluorescence should be observed, accounting for non-specific binding.[10]
Expected Results
-
Surface Labeling (4°C): Successful labeling will show bright, specific fluorescence outlining the plasma membrane of the cells. The cytoplasm should have low background fluorescence.
-
Internalization (37°C): After incubation at 37°C, the fluorescence will appear as distinct puncta or vesicles within the cytoplasm, representing the internalized SP-FAM/NK1R complexes in endosomes.[6][7] The membrane fluorescence will decrease over time as more receptors are internalized.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| High Background/Non-specific Staining | SP-FAM concentration is too high. | Perform a titration to find the optimal concentration. |
| Inadequate washing. | Increase the number and volume of washes. | |
| Cell autofluorescence. | Image an unlabeled control sample to set the baseline fluorescence. Use phenol red-free media. | |
| No/Weak Signal | Low or no NK1R expression. | Verify receptor expression via Western Blot or qPCR. |
| SP-FAM degradation or low activity. | Use fresh aliquots of SP-FAM. Confirm its activity in a functional assay if possible. | |
| Photobleaching. | Minimize light exposure during imaging. Use an anti-fade reagent in the imaging buffer. | |
| Fluorescence Only in Cytoplasm at 4°C | Leaky cell membranes. | Ensure gentle handling during washing steps. Check cell viability. |
| Temperature was not maintained at 4°C. | Pre-chill all buffers and equipment. Perform all steps on ice. |
References
- 1. Analysis of fluorescently labeled substance P analogs: binding, imaging and receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biochemistry, Substance P - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Biochemistry, Substance P - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Radioligands vs. Fluorescent Ligands: Binding Assays - Celtarys [celtarys.com]
- 6. Agonist-induced internalization of the substance P (NK1) receptor expressed in epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Agonist-induced internalization of the substance P (NK1) receptor expressed in epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. innoprot.com [innoprot.com]
- 9. Direct observation of substance P-induced internalization of neurokinin 1 (NK1) receptors at sites of inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fluorescent Approaches for Understanding Interactions of Ligands with G Protein Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Agonist-Induced Internalization Assay Using FAM-Substance P
Audience: Researchers, scientists, and drug development professionals.
Introduction
Substance P (SP) is an 11-amino acid neuropeptide that acts as a primary ligand for the Neurokinin-1 Receptor (NK1R), a G protein-coupled receptor (GPCR).[1][2] The SP/NK1R system is involved in various physiological processes, including pain transmission, inflammation, and mood regulation.[3][4][5] Upon agonist binding, like many GPCRs, the NK1R undergoes rapid internalization into the cell.[4] This process is crucial for signal desensitization, receptor resensitization, and overall regulation of the cellular response.[1][6]
This application note provides a detailed protocol for monitoring and quantifying agonist-induced NK1R internalization using FAM-Substance P, a fluorescently labeled analog of Substance P. This assay is a valuable tool for screening compounds that modulate NK1R activity and for studying the fundamental mechanisms of GPCR trafficking. The human astrocytoma cell line U373 MG, which endogenously expresses the full-length NK1R, serves as an effective model system for these studies.[7][8][9]
Principle of the Assay
The assay relies on the direct visualization and measurement of NK1R internalization. FAM-Substance P, where a carboxyfluorescein (FAM) molecule is conjugated to the native peptide, acts as a potent agonist. When FAM-Substance P binds to NK1R on the cell surface, it triggers the receptor-ligand complex to be internalized into intracellular vesicles, primarily early endosomes.[10]
This translocation of fluorescence from the plasma membrane to the cytoplasm can be observed qualitatively by fluorescence microscopy and quantified by methods such as high-content imaging or flow cytometry. By measuring the decrease in cell surface fluorescence or the increase in intracellular fluorescence, one can determine the extent and rate of receptor internalization.
NK1R Signaling and Internalization Pathway
Substance P binding to NK1R primarily activates the Gq family of G proteins.[8] This initiates a signaling cascade involving the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1][7] IP3 triggers the release of calcium (Ca2+) from intracellular stores.[6][7]
Following activation, the receptor is phosphorylated by G protein-coupled receptor kinases (GRKs). This promotes the binding of β-arrestin, which uncouples the receptor from the G protein and targets it for internalization via a clathrin-dependent mechanism into endosomes.[1][3] Inside the acidic environment of the endosome, the ligand dissociates from the receptor.[3][5] The receptor can then be recycled back to the cell surface or targeted for degradation.[3][5]
Experimental Protocols
Materials and Reagents
-
Cells: U373 MG (human glioblastoma-astrocytoma) cells (ATCC® HTB-17™) or other cells expressing NK1R (e.g., CHO or SH-SY5Y cells stably transfected with NK1R).[7][11]
-
Fluorescent Ligand: FAM-Substance P (e.g., from Tocris Bioscience).
-
Culture Medium: DMEM/F-12 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Fixative: 4% Paraformaldehyde (PFA) in PBS.
-
Wash Buffer: Phosphate-Buffered Saline (PBS).
-
Nuclear Stain (Optional): DAPI (4',6-diamidino-2-phenylindole).
-
Equipment:
-
Fluorescence Microscope with appropriate filter sets for FAM (Excitation/Emission: ~494/521 nm).
-
Flow Cytometer with a 488 nm laser.
-
96-well black, clear-bottom plates (for microscopy) or 12/24-well plates (for flow cytometry).
-
Standard cell culture incubator (37°C, 5% CO₂).
-
General Experimental Workflow
The workflow involves seeding cells, stimulating them with FAM-Substance P to induce internalization, and then analyzing the fluorescent signal.
Protocol 1: Qualitative Analysis by Fluorescence Microscopy
This method allows for direct visualization of receptor internalization.
-
Cell Seeding: Seed U373 MG cells into a 96-well black, clear-bottom plate at a density of 20,000-40,000 cells/well. Culture overnight.
-
Cell Starvation: Replace the culture medium with serum-free medium and incubate for 2-4 hours at 37°C.
-
Ligand Binding: Wash cells once with ice-cold Assay Buffer. Add FAM-Substance P (e.g., 100 nM final concentration) in cold Assay Buffer and incubate at 4°C for 30-60 minutes to allow binding to the cell surface with minimal internalization.[10]
-
Induce Internalization: To start the internalization, transfer the plate to a 37°C incubator. Set up a time-course (e.g., 0, 5, 15, 30, and 60 minutes). The 0-minute plate should be kept at 4°C.
-
Stop Internalization: At each time point, stop the process by washing the cells three times with ice-cold PBS.
-
Fixation: Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Staining and Imaging: Wash the cells twice with PBS. If desired, add DAPI for 5 minutes to stain the nuclei. Wash again and add PBS to the wells. Image the cells using a fluorescence microscope.
Expected Results: At the 0-minute time point, fluorescence should be localized primarily at the plasma membrane. With increasing incubation time at 37°C, the fluorescence will appear as distinct puncta within the cytoplasm, indicating the accumulation of the FAM-Substance P/NK1R complex in endosomes.[10][11]
Protocol 2: Quantitative Analysis by Flow Cytometry
This method provides a robust quantitative measure of the receptor population on the cell surface.
-
Cell Preparation: Culture U373 MG cells in 12-well or 6-well plates until they reach 80-90% confluency.
-
Cell Starvation: Replace the culture medium with serum-free medium and incubate for 2-4 hours at 37°C.
-
Ligand Stimulation: Treat cells with various concentrations of FAM-Substance P (e.g., 0.1 nM to 1 µM) or a single saturating concentration for a time-course experiment. Incubate at 37°C for a set time (e.g., 30 minutes). Include an unstimulated control (vehicle only).
-
Cell Detachment: Wash cells with ice-cold PBS. Detach cells using a non-enzymatic cell dissociation buffer to preserve surface proteins.
-
Staining: Transfer the cell suspension to FACS tubes. Keep cells on ice throughout the staining procedure.
-
Flow Cytometry Analysis: Analyze the cells on a flow cytometer using the 488 nm laser for excitation and a standard FITC/GFP emission filter. Gate on the live, single-cell population. The mean fluorescence intensity (MFI) of the cell population is proportional to the amount of FAM-Substance P bound. A decrease in MFI over time (if surface fluorescence is quenched or removed) or an increase in total cell fluorescence indicates internalization. For more advanced analysis, an acid wash step can be used to strip surface-bound ligand, allowing for specific measurement of the internalized fluorescent signal.[10][12]
Data Presentation and Analysis
Quantitative data should be summarized for clarity. The percentage of internalization can be calculated relative to the maximum signal and used to determine key parameters like EC₅₀ (the concentration of agonist that produces 50% of the maximal internalization).
Table 1: Quantitative Analysis of NK1R Internalization
| Compound | Concentration (M) | Mean Fluorescence Intensity (MFI) | % Internalization |
| Vehicle Control | 0 | 150 ± 12 | 0% |
| FAM-Substance P | 1.00E-10 | 320 ± 25 | 11% |
| FAM-Substance P | 1.00E-09 | 850 ± 60 | 47% |
| FAM-Substance P | 1.00E-08 | 1550 ± 110 | 93% |
| FAM-Substance P | 1.00E-07 | 1650 ± 130 | 100% |
| FAM-Substance P | 1.00E-06 | 1645 ± 125 | 100% |
| EC₅₀ | ~2.0 x 10⁻⁹ M | - | - |
Note: Data are representative. An EC₅₀ of ~1.8 x 10⁻⁸ M has been reported in SH-SY5Y cells after a 3-hour treatment.[11] Values will vary based on cell type, incubation time, and specific assay conditions.
References
- 1. Biochemistry, Substance P - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Analysis of fluorescently labeled substance P analogs: binding, imaging and receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. experts.arizona.edu [experts.arizona.edu]
- 5. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System [jneurology.com]
- 6. pnas.org [pnas.org]
- 7. Functional characterization of neurokinin-1 receptors on human U373MG astrocytoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Substance P Induces Rapid and Transient Membrane Blebbing in U373MG Cells in a p21-Activated Kinase-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Substance P Induces Rapid and Transient Membrane Blebbing in U373MG Cells in a p21-Activated Kinase-Dependent Manner | PLOS One [journals.plos.org]
- 10. Agonist-induced internalization of the substance P (NK1) receptor expressed in epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. innoprot.com [innoprot.com]
- 12. Analysis of Receptor Tyrosine Kinase Internalization Using Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Studying Neurokinin-1 Receptor Desensitization Using FAM-Labeled Substance P
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substance P (SP) is a neuropeptide that plays a crucial role in pain transmission, inflammation, and mood regulation by acting as the primary endogenous ligand for the neurokinin-1 receptor (NK1R), a member of the G protein-coupled receptor (GPCR) superfamily.[1][2][3] Upon binding SP, the NK1R activates intracellular signaling cascades, primarily through Gq/11 proteins, leading to phosphoinositide hydrolysis, calcium mobilization, and activation of protein kinase C (PKC) and mitogen-activated protein kinases (MAPKs).[1][4][5]
Prolonged or repeated exposure of the NK1R to Substance P leads to desensitization, a process that attenuates the cellular response to the agonist.[6][7][8][9] This phenomenon is critical for regulating the duration and intensity of SP signaling and is a key area of research for understanding pain, inflammatory diseases, and the development of novel therapeutics. The primary mechanisms of NK1R desensitization involve:
-
Receptor Phosphorylation: Agonist-bound NK1R is phosphorylated by G protein-coupled receptor kinases (GRKs).[6][7]
-
β-Arrestin Recruitment: Phosphorylated receptors recruit β-arrestins, which sterically hinder further G protein coupling, effectively uncoupling the receptor from its downstream signaling effectors.[6][10][11]
-
Receptor Internalization: The receptor-arrestin complex is targeted for internalization into endosomes.[2][3][10][11][12] This process removes receptors from the cell surface, further contributing to desensitization.
-
Recycling or Degradation: Internalized receptors can either be dephosphorylated and recycled back to the plasma membrane, leading to resensitization, or targeted for lysosomal degradation, resulting in receptor downregulation.[6][8][9]
Fluorescently labeled ligands, such as FAM-labeled Substance P, are powerful tools for investigating these dynamic processes.[13][14][15][16] They allow for the direct visualization and quantification of ligand binding, receptor internalization, and trafficking in living cells, providing valuable insights into the kinetics and molecular mechanisms of NK1R desensitization.[17][18]
Signaling Pathways and Desensitization Workflow
The following diagrams illustrate the key signaling events following Substance P binding to the NK1R and the general workflow for studying receptor desensitization using FAM-labeled Substance P.
Quantitative Data Summary
The following table summarizes quantitative data from representative studies on Substance P-induced NK1R desensitization and internalization.
| Parameter | Cell Type | Ligand | Value | Reference |
| EC50 for Internalization | SH-SY5Y cells stably expressing tGFP-NK1R | Substance P | ~1.8 x 10-8 M | [19] |
| Internalization Rate | Cells transfected with rat NK1R cDNA | 125I-labeled Substance P | 83.5 ± 1.0% of specifically bound counts internalized after 10 min at 37°C | [12] |
| Desensitization (Ca2+ Mobilization) | Cultured myenteric neurons | Substance P | Half-maximal desensitization at ~10 nM | [10] |
| Resensitization Time | Human skin (in vivo microdialysis) | Substance P | NK1 receptors remained desensitized for up to 2.5 hours | [20] |
Experimental Protocols
Protocol 1: Visualization of NK1R Internalization by Fluorescence Microscopy
This protocol describes how to visualize the internalization of the NK1R in response to FAM-labeled Substance P using fluorescence microscopy.
Materials and Equipment:
-
FAM-labeled Substance P (e.g., from MedChemExpress)[21]
-
Cells expressing NK1R (e.g., SH-SY5Y, HEK293, or other suitable cell line)
-
Glass-bottom culture dishes or chamber slides
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Paraformaldehyde (PFA) solution (4% in PBS)
-
Mounting medium with DAPI (for nuclear counterstaining)
-
Fluorescence microscope with appropriate filter sets for FAM (Excitation/Emission ~494/521 nm) and DAPI (Excitation/Emission ~358/461 nm)
Methodology:
-
Cell Seeding:
-
Seed NK1R-expressing cells onto glass-bottom dishes or chamber slides at a density that will result in 50-70% confluency on the day of the experiment.
-
Incubate overnight in a humidified incubator at 37°C with 5% CO2.
-
-
Ligand Incubation:
-
Prepare a stock solution of FAM-labeled Substance P in an appropriate solvent (e.g., DMSO or sterile water) and dilute to the desired final concentration (e.g., 100 nM) in pre-warmed serum-free medium.
-
Aspirate the culture medium from the cells and wash once with warm PBS.
-
Add the medium containing FAM-labeled Substance P to the cells.
-
Incubate for various time points (e.g., 0, 5, 15, 30, and 60 minutes) at 37°C to observe the time course of internalization. For a 0-minute time point, perform the incubation at 4°C to allow binding without significant internalization.[12]
-
-
Washing and Fixation:
-
After incubation, aspirate the ligand-containing medium and wash the cells three times with ice-cold PBS to remove unbound ligand.
-
Fix the cells by adding 4% PFA solution and incubating for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Mounting and Imaging:
-
Add a drop of mounting medium containing DAPI to the cells.
-
Place a coverslip over the cells, avoiding air bubbles.
-
Image the cells using a fluorescence microscope. At early time points or at 4°C, FAM fluorescence should be localized to the plasma membrane. At later time points at 37°C, the fluorescence will appear in intracellular puncta, representing endosomes containing the internalized receptor-ligand complex.[10][11][12]
-
Protocol 2: Quantification of NK1R Internalization Using a Plate Reader
This protocol provides a high-throughput method to quantify receptor internalization by measuring the change in cell-associated fluorescence.
Materials and Equipment:
-
FAM-labeled Substance P
-
Cells expressing NK1R
-
96-well black, clear-bottom tissue culture plates
-
Complete cell culture medium
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Acid wash buffer (e.g., 0.2 M Glycine, 0.15 M NaCl, pH 2.5) to strip surface-bound ligand
-
Cell lysis buffer
-
Fluorescence plate reader with appropriate filters for FAM
Methodology:
-
Cell Seeding:
-
Seed NK1R-expressing cells into a 96-well black, clear-bottom plate and grow to confluency.
-
-
Ligand Binding and Internalization:
-
Prepare serial dilutions of FAM-labeled Substance P in assay buffer.
-
Wash cells once with assay buffer.
-
Add the FAM-labeled Substance P dilutions to the wells and incubate for a set time (e.g., 60 minutes) at 37°C to allow for internalization. Include wells with assay buffer only as a background control.
-
-
Quantification of Total and Internalized Ligand:
-
To measure total cell-associated fluorescence (surface-bound + internalized):
-
Aspirate the ligand solution and wash the cells three times with ice-cold PBS.
-
Add cell lysis buffer to each well and incubate for 10 minutes with gentle shaking.
-
Read the fluorescence of the lysate in the plate reader.
-
-
To measure internalized fluorescence only:
-
Aspirate the ligand solution.
-
Wash the cells twice with ice-cold acid wash buffer for 5 minutes each on ice to strip the surface-bound ligand.
-
Wash the cells three times with ice-cold PBS.
-
Add cell lysis buffer and read the fluorescence as described above.
-
-
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
The percentage of internalization can be calculated as: (Internalized Fluorescence / Total Cell-Associated Fluorescence) * 100.
-
Plot the internalized fluorescence against the ligand concentration and use a non-linear regression (sigmoidal dose-response) to determine the EC50 for internalization.
-
Protocol 3: Measuring Desensitization of Downstream Signaling (Calcium Mobilization)
This protocol assesses functional desensitization by measuring the attenuation of the calcium response to a second Substance P challenge.
Materials and Equipment:
-
Unlabeled Substance P
-
Cells expressing NK1R
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Fluorescence plate reader with kinetic reading capabilities and appropriate filters for the chosen calcium indicator.
Methodology:
-
Cell Preparation and Dye Loading:
-
Seed NK1R-expressing cells in a 96-well black, clear-bottom plate and grow to confluency.
-
Load the cells with a calcium-sensitive dye according to the manufacturer's instructions (e.g., incubate with Fluo-4 AM for 30-60 minutes at 37°C).
-
Wash the cells with assay buffer to remove excess dye and allow for de-esterification.
-
-
Initial Stimulation (Desensitizing Stimulus):
-
Place the plate in the fluorescence plate reader and begin kinetic reading of fluorescence intensity.
-
After establishing a stable baseline, add a desensitizing concentration of unlabeled Substance P (e.g., 100 nM) to the wells. This will elicit an initial calcium peak.
-
Continue monitoring the fluorescence until it returns to or near baseline.
-
-
Wash and Recovery:
-
Gently wash the cells with pre-warmed assay buffer to remove the initial Substance P.
-
Allow the cells to recover for a defined period (e.g., 10, 30, or 60 minutes) in the assay buffer.
-
-
Second Stimulation (Challenge):
-
Re-introduce the plate to the reader and establish a new baseline.
-
Add the same concentration of Substance P (100 nM) to the wells and record the second calcium peak.
-
-
Data Analysis:
-
Calculate the amplitude of the first and second calcium peaks (Peak Fluorescence - Baseline Fluorescence).
-
The degree of desensitization is expressed as the percentage reduction in the second peak's amplitude compared to the first: (1 - (Peak 2 / Peak 1)) * 100.
-
By varying the recovery time between stimulations, the kinetics of resensitization can be determined. A reduced or absent second peak indicates desensitization.[10][20]
-
References
- 1. mdpi.com [mdpi.com]
- 2. Neurobiology of substance P and the NK1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. experts.arizona.edu [experts.arizona.edu]
- 4. researchgate.net [researchgate.net]
- 5. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Agonist-selective mechanisms of GPCR desensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Homologous desensitization - Wikipedia [en.wikipedia.org]
- 8. GPCRs Desensitization - Creative BioMart [creativebiomart.net]
- 9. GPCR Desensitization: Acute and Prolonged Phases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Desensitization of the Neurokinin-1 Receptor (NK1-R) in Neurons: Effects of Substance P on the Distribution of NK1-R, Gαq/11, G-Protein Receptor Kinase-2/3, and β-Arrestin-1/2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Desensitization of the neurokinin-1 receptor (NK1-R) in neurons: effects of substance P on the distribution of NK1-R, Galphaq/11, G-protein receptor kinase-2/3, and beta-arrestin-1/2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Agonist-induced internalization of the substance P (NK1) receptor expressed in epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. bmglabtech.com [bmglabtech.com]
- 14. Fluorescence‐ and bioluminescence‐based approaches to study GPCR ligand binding - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Fluorescent Ligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 16. Fluorescent ligands: Bringing light to emerging GPCR paradigms - PMC [pmc.ncbi.nlm.nih.gov]
- 17. portlandpress.com [portlandpress.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. innoprot.com [innoprot.com]
- 20. Neurokinin-1 receptor desensitization to consecutive microdialysis infusions of substance P in human skin - PMC [pmc.ncbi.nlm.nih.gov]
- 21. medchemexpress.com [medchemexpress.com]
Techniques for measuring Substance P, FAM-labeled fluorescence
This document provides detailed application notes and protocols for the measurement of Substance P (SP) using 5-Carboxyfluorescein (FAM) labeled peptides. These techniques are essential for researchers in neuroscience, immunology, and drug development studying the roles of Substance P in pain, inflammation, and other physiological processes.[1][2][3][4]
Introduction to Substance P and FAM Labeling
Substance P is an 11-amino acid neuropeptide belonging to the tachykinin family.[5][6] It is a key mediator in the transmission of pain signals and is extensively involved in neurogenic inflammation.[1][3][4] Substance P exerts its effects by binding preferentially to the Neurokinin-1 Receptor (NK1R), a G protein-coupled receptor (GPCR).[2][3] The interaction of SP with NK1R triggers a cascade of intracellular signaling events, making it a critical target for therapeutic intervention.[2][5]
Fluorescent labeling is a powerful tool for studying these interactions. 5-Carboxyfluorescein (FAM) is a widely used fluorescent dye known for its bright green emission, high quantum yield, and water solubility.[7][8] When conjugated to Substance P, FAM-labeled SP (FAM-SP) allows for sensitive detection and quantification in a variety of assay formats.[9][10]
Properties of FAM Fluorophore
The selection of a fluorophore is critical for assay performance. FAM is a derivative of fluorescein and is one of the most common dyes used for labeling peptides and oligonucleotides.[8][11] Its spectral properties are compatible with standard fluorescence detection equipment.
| Property | Value | Reference |
| Excitation Maximum (λex) | ~495 nm | [7][9][12] |
| Emission Maximum (λem) | ~515-520 nm | [7][9][12] |
| Common Applications | Immunoassays, Flow Cytometry, Microscopy | [7] |
| Key Advantages | High brightness, Water-soluble | [7] |
| Key Limitations | Moderate photostability, pH-sensitive fluorescence (decreases below pH 7) | [7][11] |
Substance P Signaling Pathway
Substance P binding to the NK1 receptor initiates signaling through G protein-coupled pathways.[3] This activation leads to the stimulation of phospholipase C (PLC), which generates inositol trisphosphate (IP3) and diacylglycerol (DAG).[2][3] These second messengers, in turn, trigger the release of intracellular calcium and activate protein kinase C (PKC), respectively, leading to downstream effects including the activation of MAP kinase pathways like ERK1/2.[2][5] This signaling cascade is central to the physiological effects of Substance P, such as neuronal excitation and inflammation.[1][5]
Caption: Substance P binds to the NK1R, activating Gq protein and PLC, leading to downstream signaling.
Application Note 1: Homogeneous Competitive Fluorescence Polarization Immunoassay (FPIA)
Principle
Fluorescence Polarization Immunoassay (FPIA) is a homogeneous technique used to quantify the binding of a small fluorescent molecule to a larger one.[13] The assay measures the change in the polarization of fluorescent light emitted by a FAM-labeled Substance P tracer. When the FAM-SP tracer is small and rotates rapidly in solution (unbound), it emits depolarized light. When it binds to a much larger anti-Substance P antibody, its rotation slows, and it emits highly polarized light. In a competitive format, unlabeled Substance P from a sample competes with the FAM-SP tracer for a limited number of antibody binding sites.[13][14] A higher concentration of unlabeled SP in the sample results in less FAM-SP tracer binding to the antibody, leading to a lower polarization signal.
Caption: FPIA measures competition between sample SP and FAM-SP tracer for antibody binding.
Applications
-
High-Throughput Screening (HTS): Rapidly screen large compound libraries for molecules that inhibit the SP-antibody interaction.[15][16]
-
Drug Quantification: Measure the concentration of Substance P in biological samples, although this can be limited by matrix interference.[17][18]
-
Binding Kinetics: Determine the affinity of anti-Substance P antibodies.
Protocol: FPIA for Substance P Quantification
Materials:
-
FAM-labeled Substance P (tracer)
-
Monoclonal anti-Substance P antibody
-
Unlabeled Substance P standard
-
Assay Buffer (e.g., PBS, pH 7.4, with 0.1% BSA)
-
Black, low-volume 96- or 384-well microplates
-
Microplate reader with fluorescence polarization capabilities (Excitation: ~485 nm, Emission: ~520 nm)
Procedure:
-
Reagent Preparation:
-
Prepare a dilution series of the unlabeled Substance P standard in Assay Buffer. The concentration range should bracket the expected assay sensitivity.
-
Dilute the anti-Substance P antibody in Assay Buffer to a concentration that results in a significant polarization shift upon binding to the tracer (this must be optimized empirically).
-
Dilute the FAM-SP tracer in Assay Buffer to a low nanomolar concentration that gives a stable fluorescence intensity signal.
-
-
Assay Setup (per well):
-
Add 25 µL of standard or unknown sample to the microplate wells.
-
Add 25 µL of the diluted FAM-SP tracer solution to all wells.
-
To initiate the reaction, add 50 µL of the diluted anti-Substance P antibody solution to all wells except for "tracer only" controls.
-
For controls, prepare wells with:
-
Tracer Only (Minimum Polarization): 25 µL Assay Buffer, 25 µL FAM-SP, 50 µL Assay Buffer.
-
Tracer + Antibody (Maximum Polarization): 25 µL Assay Buffer, 25 µL FAM-SP, 50 µL antibody.
-
-
-
Incubation:
-
Seal the plate and incubate for 1-2 hours at room temperature, protected from light. The incubation time should be sufficient to reach binding equilibrium.
-
-
Measurement:
-
Measure the fluorescence polarization (in milli-polarization units, mP) on a compatible plate reader.
-
Data Analysis and Expected Results
The data is analyzed by plotting the mP values against the logarithm of the unlabeled Substance P concentration. This generates a sigmoidal dose-response curve from which the IC50 (concentration of unlabeled SP that displaces 50% of the bound tracer) can be determined.
| Sample | SP Concentration | mP Value (Example) |
| Minimum Polarization Control | N/A | 45 |
| Maximum Polarization Control | 0 nM | 250 |
| Standard 1 | 0.1 nM | 240 |
| Standard 2 | 1 nM | 205 |
| Standard 3 | 10 nM | 148 (IC50) |
| Standard 4 | 100 nM | 80 |
| Standard 5 | 1000 nM | 55 |
| Unknown Sample | ? | 175 |
From the standard curve, the concentration of Substance P in the unknown sample can be interpolated.
Application Note 2: Cell-Based NK1 Receptor Internalization Assay
Principle
This assay provides a functional, cell-based readout of NK1 receptor activation. Upon binding of an agonist like Substance P, the NK1 receptor is rapidly internalized from the cell surface into intracellular endosomes.[19][20][21] By using FAM-labeled Substance P, this process can be directly visualized and quantified using fluorescence microscopy or high-content imaging systems.[22] The amount of fluorescence that moves from a diffuse membrane pattern to punctate intracellular vesicles is proportional to the level of receptor activation. This method is ideal for identifying and characterizing NK1R agonists and antagonists.
Caption: Workflow showing key steps of the NK1 receptor internalization assay.
Applications
-
Functional Screening: Identify novel agonists or antagonists of the NK1 receptor in a physiologically relevant context.
-
Mechanism of Action Studies: Investigate the dynamics of receptor trafficking, desensitization, and recycling.[6][20]
-
Drug Development: Characterize the potency and efficacy of candidate drugs targeting the SP/NK1R pathway.
Protocol: NK1R Internalization Assay
Materials:
-
A cell line stably expressing the human NK1 receptor (e.g., SH-SY5Y or HEK293 cells).[22]
-
FAM-labeled Substance P.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Test compounds (agonists/antagonists) and unlabeled Substance P for controls.
-
Fixation solution (e.g., 4% paraformaldehyde in PBS).
-
Nuclear stain (e.g., DAPI).
-
Black, clear-bottom imaging plates (96- or 384-well).
-
High-content imaging system or automated fluorescence microscope.
Procedure:
-
Cell Plating:
-
Seed the NK1R-expressing cells into the imaging plates at an appropriate density to achieve a sub-confluent monolayer on the day of the assay.
-
Incubate overnight at 37°C, 5% CO₂.
-
-
Compound Treatment:
-
Prepare serial dilutions of test compounds and FAM-Substance P in serum-free medium.
-
For agonist screening, add different concentrations of the test compound.
-
For antagonist screening, pre-incubate cells with the test compound for 15-30 minutes before adding a fixed concentration of FAM-Substance P (typically at its EC80 value).
-
Remove the culture medium from the cells and add the compound solutions.
-
-
Internalization:
-
Fixation and Staining:
-
Carefully remove the treatment solutions.
-
Wash the cells once with PBS.
-
Add fixation solution and incubate for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Add DAPI solution and incubate for 10 minutes to stain the nuclei.
-
Wash twice with PBS, leaving the final wash in the wells for imaging.
-
-
Imaging and Analysis:
-
Acquire images of the cells using a high-content imager, capturing both the DAPI (blue) and FAM (green) channels.
-
Use image analysis software to identify individual cells (via nuclei) and quantify the number, size, and intensity of intracellular fluorescent puncta (internalized FAM-SP).
-
Data Analysis and Expected Results
The analysis software calculates an "internalization score" based on the texture or spot count of the FAM signal within the cytoplasm. Plotting this score against the agonist concentration yields a dose-response curve, from which the potency (EC50) can be determined.
| Agonist | Concentration | % Max Internalization (Example) |
| Vehicle Control | 0 nM | 0% |
| Substance P | 0.1 nM | 12% |
| Substance P | 1 nM | 35% |
| Substance P | 10 nM | 78% |
| Substance P | 100 nM | 98% |
| EC50 (Substance P) | ~2.5 nM | 50% |
An EC50 value of approximately 18 nM has been reported for Substance P in a similar assay system.[22] The biological activity of fluorescently labeled SP can be altered by the fluorophore itself; therefore, characterization is essential.[6][9] Studies have shown that while fluorescein-SP is active, other labels like Oregon Green 488 may be more suitable for preserving the peptide's biological activity.[6][9]
| Labeled SP Analog | Binding Competition | Receptor Activation | Reference |
| Fluorescein-SP | Effective | Variable results | [6] |
| Oregon Green 488-SP | Effective | As effective as unlabeled SP | [6] |
| BODIPY FL-SP | Effective | As effective as unlabeled SP | [6] |
| Alexa 488-SP | Ineffective | Less effective | [6] |
References
- 1. mdpi.com [mdpi.com]
- 2. Neuropeptide substance P and the immune response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biochemistry, Substance P - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Substance P activates both contractile and inflammatory pathways in lymphatics through the neurokinin receptors NK1R and NK3R - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analysis of fluorescently labeled substance P analogs: binding, imaging and receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fluorescein (FAM) Fluorophore Dye | AxisPharm [axispharm.com]
- 8. Fluorescence-Based Bioassays for the Detection and Evaluation of Food Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analysis of fluorescently labeled substance P analogs: binding, imaging and receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Characterization of a fluorescent substance P analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. sg.idtdna.com [sg.idtdna.com]
- 12. Spectrum [FAM (Carboxyfluorescein)] | AAT Bioquest [aatbio.com]
- 13. Fluorescence Polarization Assays in Small Molecule Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. taylorandfrancis.com [taylorandfrancis.com]
- 17. researchgate.net [researchgate.net]
- 18. Fluorescence polarization immunoassay for the detection of drugs of abuse in human whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Agonist-induced internalization of the substance P (NK1) receptor expressed in epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Direct observation of substance P-induced internalization of neurokinin 1 (NK1) receptors at sites of inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Agonist-induced internalization of the substance P (NK1) receptor expressed in epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. innoprot.com [innoprot.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting FAM-Labeled Substance P Non-Specific Binding
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with FAM-labeled Substance P, particularly focusing on non-specific binding.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of non-specific binding of FAM-labeled Substance P?
A1: Non-specific binding of FAM-labeled Substance P can arise from several factors:
-
Hydrophobic Interactions: The FAM (fluorescein) dye is inherently hydrophobic and can interact non-specifically with hydrophobic surfaces of cells, plasticware, and other proteins.[1]
-
Ionic Interactions: The peptide sequence of Substance P and the charge of the FAM dye can lead to electrostatic interactions with charged molecules on cell surfaces or experimental components.
-
Binding to Experimental Surfaces: The labeled peptide can adhere to the surfaces of microplates and pipette tips, leading to high background signals and loss of sample.
-
Cellular Autofluorescence: Some cell types exhibit natural fluorescence, which can interfere with the signal from the FAM-labeled peptide.[2]
Q2: How does the choice of fluorophore affect Substance P binding?
A2: Covalently linking a fluorophore to Substance P can alter its biological activity and binding properties.[3][4] The size, charge, and hydrophobicity of the dye can interfere with the peptide's interaction with its receptor, the Neurokinin-1 Receptor (NK1R). It is crucial to validate the binding and activity of any fluorescently labeled peptide against the unlabeled version. One study found that fluorescein-labeled Substance P had a lower binding affinity (higher IC50) compared to unlabeled Substance P.[3]
Q3: What is a typical binding affinity for FAM-labeled Substance P?
A3: The binding affinity can vary depending on the assay system. In one study using NK1R-nanolipoprotein discs, the dissociation constant (Kd) for FAM-labeled Substance P was determined to be 3467.8 nM.[5]
Troubleshooting Guides
Issue 1: High Background Fluorescence
High background fluorescence can obscure the specific binding signal, making data interpretation difficult.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Inadequate Blocking | Use a blocking agent to saturate non-specific binding sites. Bovine Serum Albumin (BSA) at a concentration of 0.1-1% is commonly used in Substance P binding assays.[6] Other options include casein or commercially available protein-free blocking buffers. |
| Suboptimal Buffer Composition | Optimize the assay buffer. Adjusting the pH to be within the optimal range for FAM fluorescence (pH 7.5-8.5) can be beneficial.[7] Increasing the ionic strength of the buffer by adding salts like NaCl can help reduce non-specific electrostatic interactions. Adding a non-ionic surfactant like Tween-20 (0.05%) can help to reduce hydrophobic interactions.[8] |
| Excessive Concentration of Labeled Peptide | Titrate the concentration of FAM-labeled Substance P to find the optimal concentration that provides a good signal-to-noise ratio without excessive background. |
| Insufficient Washing | Increase the number and/or duration of washing steps after incubation with the labeled peptide to more effectively remove unbound molecules.[9] |
| Cellular Autofluorescence | Include an "unstained cells" control to determine the baseline autofluorescence of your cells. If autofluorescence is high, consider using a different cell line or a fluorophore with a longer wavelength. |
Issue 2: Low or No Specific Binding Signal
A weak or absent specific binding signal can be due to a variety of factors.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Low Receptor Expression | Confirm the expression of the Neurokinin-1 Receptor (NK1R) on your target cells using a validated method such as RT-PCR, Western blot, or flow cytometry. |
| Inactive Labeled Peptide | Verify the integrity and activity of the FAM-labeled Substance P. If possible, perform a functional assay to confirm that the labeled peptide can still elicit a biological response (e.g., calcium mobilization). |
| Incorrect Assay Conditions | Optimize incubation time and temperature. Binding is often performed at 4°C to minimize receptor internalization.[6] Ensure the buffer pH is compatible with both the peptide and the fluorophore. |
| Degradation of Substance P | Substance P can be degraded by peptidases. Including a protease inhibitor cocktail or specific inhibitors like bacitracin (e.g., 40 µg/ml) in the assay buffer can prevent degradation.[6] |
Experimental Protocols
Protocol 1: Competition Binding Assay with FAM-Labeled Substance P
This protocol is adapted from a radioligand binding assay and is designed to determine the binding affinity of unlabeled compounds by competing with FAM-labeled Substance P.
Materials:
-
HEK293 cells expressing the Neurokinin-1 Receptor (NK1R)
-
Poly-D-lysine coated 96-well black, clear-bottom plates
-
FAM-labeled Substance P
-
Unlabeled Substance P
-
Binding Buffer: HEPES buffer (pH 7.4) supplemented with 1 mM CaCl₂, 5 mM MgCl₂, 0.1% (w/v) BSA, and 40 µg/ml bacitracin.[6]
-
Wash Buffer: Cold Binding Buffer
-
Lysis Buffer: 200 mM NaOH, 1% SDS[6]
-
Fluorescence plate reader
Procedure:
-
Seed NK1R-expressing HEK293T cells in poly-D-lysine coated 96-well plates.
-
On the day of the experiment, wash the cells once with cold Binding Buffer.
-
Prepare serial dilutions of the unlabeled competitor compound (e.g., unlabeled Substance P for self-competition).
-
To each well, add a fixed concentration of FAM-labeled Substance P (determine the optimal concentration by prior titration).
-
Add the different concentrations of the unlabeled competitor. For determining non-specific binding, use a high concentration of unlabeled Substance P (e.g., 1 µM).[6] For total binding, add only the vehicle.
-
Incubate the plate for 3 hours at 4°C.[6]
-
Aspirate the incubation solution and wash the cells twice with cold Wash Buffer.
-
Add Lysis Buffer to each well and incubate for 30 minutes.[6]
-
Measure the fluorescence in each well using a plate reader with appropriate filters for FAM (Excitation: ~495 nm, Emission: ~520 nm).
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
Protocol 2: Optimizing Buffer Conditions to Reduce Non-Specific Binding
Objective: To determine the optimal buffer conditions for minimizing non-specific binding of FAM-labeled Substance P.
Procedure:
-
Prepare a panel of binding buffers with varying components:
-
pH: Prepare the standard binding buffer at pH 7.0, 7.4, 8.0, and 8.5.
-
Ionic Strength: Prepare the standard binding buffer with varying concentrations of NaCl (e.g., 50 mM, 100 mM, 150 mM, 200 mM).
-
Detergent: Prepare the standard binding buffer with and without 0.05% Tween-20.
-
Blocking Agent: Prepare the standard binding buffer with 0.1% BSA, 1% BSA, and a protein-free blocking buffer.
-
-
Use cells that do not express the NK1R as a negative control.
-
Incubate these cells with a fixed concentration of FAM-labeled Substance P in each of the prepared buffers.
-
Follow the washing and fluorescence measurement steps as described in Protocol 1.
-
The buffer condition that results in the lowest fluorescence signal on the negative control cells is considered optimal for reducing non-specific binding.
Quantitative Data Summary
| Ligand | Assay System | Parameter | Value | Reference |
| FAM-Substance P | NK1R-Nanolipoprotein Discs | Kd | 3467.8 nM | [5] |
| Fluorescein-SP | rSPR-expressing CHO cells | IC50 | 44.5 nM | [3] |
| Unlabeled SP | rSPR-expressing CHO cells | IC50 | 1.98 nM | [3] |
Visualizations
Caption: Substance P Signaling Pathway via NK1R.
Caption: Experimental Workflow for a Binding Assay.
References
- 1. clf.stfc.ac.uk [clf.stfc.ac.uk]
- 2. biotium.com [biotium.com]
- 3. Analysis of fluorescently labeled substance P analogs: binding, imaging and receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of fluorescently labeled substance P analogs: binding, imaging and receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mapping Substance P Binding Sites on the Neurokinin-1 Receptor Using Genetic Incorporation of a Photoreactive Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sg.idtdna.com [sg.idtdna.com]
- 8. nicoyalife.com [nicoyalife.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Reducing Photobleaching of FAM-labeled Substance P
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address the common challenge of photobleaching when working with FAM-labeled Substance P.
Frequently Asked Questions (FAQs)
Q1: What is photobleaching and why is my FAM-labeled Substance P signal fading?
A1: Photobleaching is the irreversible photochemical destruction of a fluorophore, like FAM (fluorescein), caused by exposure to excitation light. When a FAM molecule absorbs light, it enters a temporary high-energy excited state. While in this state, it can react with other molecules, particularly oxygen, leading to covalent bond cleavage and permanent loss of its ability to fluoresce. This process is observed as a gradual fading of the fluorescent signal during imaging experiments. FAM and its derivative FITC are known to be more susceptible to photobleaching than some newer generation dyes.
Q2: What are the primary strategies to minimize photobleaching during my experiments?
A2: There are four main strategies to combat photobleaching:
-
Optimize Microscope Settings: Reduce the intensity and duration of light exposure. This is the most direct way to slow the rate of photobleaching.
-
Use Antifade Reagents: Incorporate a commercially available antifade mounting medium or reagent into your sample preparation. These reagents work by scavenging reactive oxygen species that damage the fluorophore.
-
Choose a More Photostable Fluorophore: If photobleaching remains a significant issue, consider using a more robust alternative to FAM, such as an Alexa Fluor™ or DyLight™ dye.
-
Proper Sample Archiving: Store your prepared slides at 4°C in the dark to preserve the signal for longer periods.
Q3: How do I choose the right antifade mounting medium for my experiment?
A3: Choosing the correct antifade reagent is critical. These are solutions applied to your sample before adding the coverslip and are designed to preserve fluorescence. They work by scavenging free radicals that cause photobleaching.
-
For Immediate Imaging: Soft-set or aqueous mountants like those containing glycerol are suitable. Some popular antifade agents in these formulations include Trolox, a vitamin E derivative, and 1,4-diazabicyclo[2.2.2]octane (DABCO).
-
For Long-Term Storage: Hard-set or curing mountants are preferred as they solidify, permanently affixing the coverslip and preserving the sample for weeks to months.
-
Fluorophore Compatibility: Be aware that some antifade reagents can negatively impact certain fluorophores. For example, p-phenylenediamine (PPD), while effective, can cause autofluorescence with blue/green dyes like FAM. Always check the manufacturer's specifications for compatibility with FAM.
Q4: Can I reduce photobleaching by just changing my microscope settings?
A4: Yes, optimizing your imaging parameters is a highly effective, immediate step you can take.
-
Reduce Light Intensity: Use the lowest possible laser power or lamp intensity that provides a detectable signal. Employ neutral-density (ND) filters to reduce illumination intensity without changing the light's spectral properties.
-
Minimize Exposure Time: Use the shortest camera exposure time necessary for a good signal-to-noise ratio.
-
Limit Illumination Duration: Avoid unnecessarily prolonged exposure. Use transmitted light to locate the area of interest before switching to fluorescence. When not actively acquiring an image, block the excitation light path.
-
Create a Photobleaching Curve: For quantitative studies, you can measure the rate of signal loss and use this curve to normalize your data, accounting for fading that occurs during the experiment.
Q5: Are there more photostable alternatives to FAM for labeling Substance P?
A5: Yes. While FAM is a widely used and cost-effective green fluorophore, newer dyes have been engineered for superior photostability. If your experiments involve long-term imaging or high-intensity illumination, consider using alternatives like Alexa Fluor™ 488 or DyLight™ 488. These dyes are spectrally similar to FAM but are significantly more resistant to photobleaching, providing brighter and more stable signals.
Troubleshooting Guide: Rapid Signal Fading
If you are experiencing rapid photobleaching of your FAM-labeled Substance P, follow this workflow to diagnose and solve the issue.
Caption: Troubleshooting workflow for diagnosing and resolving rapid photobleaching issues.
Quantitative Data Summary
The effectiveness of various strategies can be compared quantitatively. The tables below summarize the relative performance of common antifade reagents and the photostability of different fluorophores.
Table 1: Comparison of Common Antifade Reagents
| Antifade Reagent | Primary Mechanism | Advantages | Disadvantages |
| DABCO (1,4-Diazabicyclo[2.2.2]octane) | Free radical scavenger | Effective for many fluorophores; readily available. | Can reduce the initial fluorescence intensity of some dyes. |
| n-Propyl Gallate (NPG) | Free radical scavenger | Good antifade protection. | Can crystallize out of solution; lower pH can quench FAM. |
| Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) | Redox-based antioxidant | Effective for live-cell imaging; low cytotoxicity. | Optimal concentration may need to be determined for different cell types. |
| Commercial Formulations (e.g., VECTASHIELD®, ProLong™ Gold) | Proprietary mix of scavengers | Optimized for performance and stability; often includes DAPI. | Higher cost; formulation is not disclosed. |
Table 2: Relative Photostability of Common Green Fluorophores
| Fluorophore | Relative Photostability | Relative Brightness | pH Sensitivity |
| FITC / FAM | Low | Moderate | High (fluorescence decreases in acidic pH) |
| Alexa Fluor™ 488 | High | High | Low (stable across a broad pH range) |
| DyLight™ 488 | High | High | Low (stable across a broad pH range) |
| GFP (EGFP) | Moderate | Moderate | Moderate |
Experimental Protocols
Protocol 1: General Staining & Mounting Protocol for Fixed Cells
This protocol provides a general workflow for staining fixed cells with FAM-labeled Substance P and mounting with an antifade reagent.
-
Cell Culture & Fixation:
-
Plate cells on coverslips and culture overnight.
-
Wash cells 3x with Phosphate-Buffered Saline (PBS).
-
Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash cells 3x with PBS for 5 minutes each.
-
-
Permeabilization (if required for intracellular targets):
-
Incubate cells with 0.1% Triton™ X-100 in PBS for 10 minutes.
-
Wash cells 3x with PBS.
-
-
Staining:
-
Dilute FAM-labeled Substance P to the desired working concentration (e.g., 100-500 nM) in a blocking buffer (e.g., PBS with 1% BSA).
-
Incubate coverslips with the diluted peptide solution for 1-2 hours at room temperature, protected from light.
-
Wash cells 3x with PBS for 5 minutes each, protected from light.
-
-
Mounting:
-
Carefully aspirate the final wash buffer.
-
Place a small drop (approx. 20-30 µL) of an antifade mounting medium onto a clean microscope slide.
-
Invert the coverslip (cell-side down) onto the drop of mounting medium.
-
Gently press to remove any air bubbles.
-
Seal the edges of the coverslip with clear nail polish or a commercial sealant.
-
Allow the mountant to cure or set according to the manufacturer's instructions (if applicable). Store the slide at 4°C in the dark.
-
Protocol 2: Recommended Microscope Settings for Imaging FAM
These are starting-point recommendations. Optimal settings will vary by instrument and sample.
-
Light Source:
-
Lasers: Use the 488 nm laser line. Set the power to the lowest level possible (e.g., 0.5-5% of maximum).
-
Lamps (Mercury/Xenon): Use a standard FITC/GFP filter cube. Insert a neutral-density (ND) filter (e.g., 50% or 75% transmission) to reduce the intensity.
-
-
Objective Lens: Use a high numerical aperture (NA) oil-immersion objective (e.g., 60x or 100x with NA ≥ 1.3) to maximize light collection efficiency.
-
Detector/Camera Settings:
-
Pinhole (Confocal): Set the pinhole to 1 Airy Unit for optimal resolution and background rejection.
-
Exposure/Gain: Adjust the camera exposure time and gain to achieve a good signal without saturating the detector. Start with a short exposure (e.g., 100-300 ms) and increase gain before significantly increasing exposure time or laser power.
-
-
Acquisition Strategy:
-
Locate the region of interest using transmitted light or a lower magnification.
-
Minimize the scan area (zoom in) to only the region of interest to reduce overall pixel dwell time.
-
For time-lapse experiments, increase the interval between acquisitions as much as the experimental design allows.
-
Substance P Signaling Pathway
Substance P (SP) is a neuropeptide that mediates its effects primarily through the Neurokinin-1 Receptor (NK1R), a G-protein coupled receptor (GPCR). Activation of NK1R initiates several intracellular signaling cascades.
Caption: Simplified signaling pathway of Substance P via the NK1 receptor.
Technical Support Center: Optimizing FAM-Substance P Concentration for Cell Staining
Welcome to the technical support center for optimizing your FAM-Substance P cell staining experiments. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for common issues encountered when using FAM-labeled Substance P to visualize and quantify the neurokinin-1 receptor (NK1R).
Frequently Asked Questions (FAQs)
Q1: What is FAM-Substance P and what is its primary application?
A1: FAM-Substance P is a biologically active version of the neuropeptide Substance P that has been fluorescently labeled with fluorescein amidite (FAM).[1][2][3] Its primary application is to bind to and visualize the neurokinin-1 receptor (NK1R), a G protein-coupled receptor involved in pain transmission, inflammation, and other physiological processes.[4][5] This allows for the study of receptor localization, density, and internalization upon ligand binding.[6][7]
Q2: What is the general concentration range for using FAM-Substance P in cell staining?
A2: The optimal concentration of FAM-Substance P can vary significantly depending on the cell type, NK1R expression level, and the specific application (e.g., live-cell imaging vs. fixed-cell staining). A good starting point for titration is typically in the low nanomolar (nM) range. For initial experiments, a concentration range of 10 nM to 100 nM is often recommended.[8] However, it is crucial to perform a concentration-response curve to determine the ideal concentration for your specific experimental setup.
Q3: Can I use FAM-Substance P for both live-cell and fixed-cell imaging?
A3: Yes, FAM-Substance P can be used for both live-cell and fixed-cell imaging. For live-cell imaging, it is used to observe dynamic processes like receptor internalization in real-time.[9] For fixed-cell applications, it provides a snapshot of receptor distribution at a specific time point. Fixation and permeabilization methods should be carefully chosen to preserve both the cellular structure and the integrity of the NK1R epitope.[10][11]
Q4: How does FAM-Substance P binding lead to receptor internalization?
A4: Substance P is an agonist for the NK1R.[12] Upon binding of FAM-Substance P to the NK1R on the cell surface, the receptor becomes activated. This activation triggers a cellular process called endocytosis, where the receptor-ligand complex is brought into the cell within small vesicles.[6][7] This internalization is a key mechanism for signal termination and receptor recycling or degradation.
Troubleshooting Guide
Here are some common problems encountered during FAM-Substance P staining and their potential solutions.
| Problem | Potential Cause | Recommended Solution |
| High Background Fluorescence | 1. FAM-Substance P concentration is too high.[13] 2. Inadequate washing steps. 3. Non-specific binding to other cellular components. 4. Autofluorescence of cells or medium. | 1. Perform a titration experiment to determine the lowest effective concentration. 2. Increase the number and duration of wash steps with an appropriate buffer (e.g., PBS). 3. Include a blocking step with a protein-based blocker like BSA. 4. Image an unstained control sample to assess autofluorescence. If high, consider using a different imaging channel or a quenching agent. |
| Weak or No Signal | 1. FAM-Substance P concentration is too low. 2. Low expression of NK1R in the chosen cell line. 3. Photobleaching of the FAM fluorophore. 4. Inefficient binding due to improper buffer conditions. | 1. Increase the concentration of FAM-Substance P. 2. Confirm NK1R expression using a validated method (e.g., qPCR, Western blot). Consider using a cell line known to overexpress NK1R as a positive control.[6] 3. Minimize exposure to excitation light. Use an anti-fade mounting medium for fixed cells.[9] 4. Ensure the binding buffer has the appropriate pH and ionic strength. |
| Signal Not Localized to the Cell Membrane (in non-stimulated cells) | 1. Receptor internalization has occurred prior to imaging. 2. The cells are not healthy. | 1. For visualizing surface receptors, perform staining and imaging at 4°C to inhibit endocytosis.[8] 2. Ensure cells are healthy and not overly confluent before starting the experiment. |
| Signal Fades Quickly During Imaging | 1. Photobleaching of the FAM fluorophore. | 1. Reduce the intensity and duration of the excitation light. 2. Use a more photostable fluorophore if possible. 3. For fixed cells, use an anti-fade mounting medium.[9] |
Experimental Protocols
I. Titration of FAM-Substance P for Optimal Concentration
This protocol helps determine the optimal concentration of FAM-Substance P that provides a strong signal with minimal background.
Materials:
-
Cells expressing NK1R
-
Cell culture medium
-
FAM-Substance P stock solution
-
Phosphate-Buffered Saline (PBS)
-
Bovine Serum Albumin (BSA)
-
96-well imaging plate
-
Fluorescence microscope
Procedure:
-
Seed cells expressing NK1R into a 96-well imaging plate and culture until they reach the desired confluency.
-
Prepare a series of dilutions of FAM-Substance P in binding buffer (e.g., PBS with 1% BSA). A suggested starting range is from 1 nM to 500 nM.
-
Wash the cells twice with PBS.
-
Add the different concentrations of FAM-Substance P to the wells. Include a "no-stain" control (buffer only).
-
Incubate for 1 hour at 4°C to prevent internalization.
-
Wash the cells three times with cold PBS to remove unbound FAM-Substance P.
-
Add fresh binding buffer to the wells.
-
Image the plate using a fluorescence microscope with appropriate filters for FAM (Excitation/Emission: ~494/521 nm).
-
Analyze the images to determine the concentration that gives the best signal-to-noise ratio.
II. NK1R Internalization Assay
This protocol allows for the visualization of NK1R internalization upon stimulation with FAM-Substance P.
Materials:
-
Cells expressing NK1R
-
Cell culture medium
-
Optimal concentration of FAM-Substance P (determined from titration)
-
PBS
-
Fluorescence microscope with live-cell imaging capabilities (incubator, CO2 supply)
Procedure:
-
Seed cells expressing NK1R in a suitable live-cell imaging dish or plate.
-
On the day of the experiment, replace the culture medium with pre-warmed imaging medium.
-
Place the cells on the microscope stage and allow them to equilibrate.
-
Acquire a baseline image of the cells before adding FAM-Substance P.
-
Add the pre-determined optimal concentration of FAM-Substance P to the cells.
-
Immediately start acquiring time-lapse images every 1-5 minutes for a period of 30-60 minutes.
-
Observe the translocation of the fluorescent signal from the cell membrane to intracellular vesicles over time.
Visualizations
Caption: Signaling pathway of FAM-Substance P binding to the NK1R, leading to downstream signaling and receptor internalization.
Caption: A logical workflow for troubleshooting common issues in FAM-Substance P cell staining experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Substance P, FAM-labeled - 1 mg [eurogentec.com]
- 4. Mapping Substance P Binding Sites on the Neurokinin-1 Receptor Using Genetic Incorporation of a Photoreactive Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. innoprot.com [innoprot.com]
- 7. pnas.org [pnas.org]
- 8. Analysis of fluorescently labeled substance P analogs: binding, imaging and receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Immunofluorescence Labeling of Cells [sigmaaldrich.com]
- 11. ptglab.com [ptglab.com]
- 12. Characterization of a fluorescent substance P analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Troubleshooting - Thermott [thermott.com]
Improving signal-to-noise ratio with Substance P, FAM-labeled
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with FAM-labeled Substance P. The focus is on improving the signal-to-noise ratio in various experimental applications.
Frequently Asked Questions (FAQs)
Q1: What is Substance P, FAM-labeled?
A1: this compound, is the neuropeptide Substance P that has been chemically conjugated to a fluorescein derivative called carboxyfluorescein (FAM).[1][2] Substance P is an eleven-amino acid peptide that acts as a neurotransmitter and neuromodulator, primarily by binding to the neurokinin-1 receptor (NK1R).[3][4] The FAM label allows for fluorescent detection, making it a valuable tool for visualizing cellular processes, tracking molecular interactions, and performing binding assays.[5][6]
Q2: What are the primary applications of this compound?
A2: The primary applications involve leveraging its fluorescent properties to study the interaction between Substance P and its receptor, NK1R. Common uses include:
-
Fluorescence Microscopy: Visualizing the localization, internalization, and recycling of NK1R in cells.[7]
-
Flow Cytometry: Quantifying receptor binding on the cell surface or assessing cellular uptake of the peptide.[6]
-
Receptor Binding Assays: Determining the binding affinity of unlabeled compounds that compete with Substance P for the NK1R binding site.[8][9]
-
High-Throughput Screening (HTS): Screening large compound libraries for potential NK1R antagonists or modulators.[9]
Q3: What are the spectral properties of FAM?
A3: FAM is a widely used green fluorophore. Its spectral properties are summarized in the table below. It is most effective in a pH range of 7.5 to 8.5.[5][6]
| Fluorophore | Excitation (Max, nm) | Emission (Max, nm) | Common Laser Line (nm) | Key Characteristics |
| FAM | ~494 | ~518 | 488 | Cost-effective, bright, but prone to photobleaching and pH sensitivity. [6] |
| Alexa Fluor 488 | ~490 | ~525 | 488 | More photostable and less pH-sensitive than FAM.[6][10] |
| BODIPY FL | ~503 | ~512 | 488 | Bright and relatively insensitive to pH; useful alternative to FAM.[7] |
| Oregon Green 488 | ~496 | ~524 | 488 | Similar to fluorescein but less pH-sensitive and more photostable.[7] |
Q4: How does fluorescent labeling affect the biological activity of Substance P?
A4: Covalently linking a fluorescent dye to a peptide can alter its binding properties and biological activity.[7] While FAM-labeled Substance P is widely used, studies have shown that different fluorophores can have varying impacts. For instance, some studies suggest that Oregon Green 488 and BODIPY FL are excellent choices for labeling Substance P without significantly affecting its biological activity, while fluorescein-labeled versions may produce more variable results.[7] It is always recommended to validate the activity of a new lot of fluorescently labeled peptide.
Troubleshooting Guide: Signal-to-Noise Ratio
A low signal-to-noise ratio (SNR) can be caused by either a weak specific signal or high background fluorescence.[11] The following sections address common issues and provide solutions.
Issue 1: High Background Fluorescence
High background can mask the specific signal, making data interpretation difficult.[12]
Q: My assay has high, non-specific background fluorescence. What are the common causes and how can I fix it?
A: High background is often caused by non-specific binding of the FAM-labeled peptide to surfaces or cellular components, or by autofluorescence.[13][14]
| Potential Cause | Recommended Solution |
| Sub-optimal Reagent Concentration | The concentration of the FAM-labeled peptide may be too high, leading to non-specific binding.[15] Titrate the peptide to find the optimal concentration that maximizes specific binding while minimizing background. |
| Insufficient Blocking | Inadequate blocking of non-specific binding sites on cells or assay plates is a common issue.[15] Use a blocking agent like Bovine Serum Albumin (BSA) or casein.[16] You may need to increase the blocking incubation time or try a different blocking buffer.[12] |
| Inadequate Washing | Unbound fluorescent peptide may not be sufficiently washed away.[12] Increase the number and/or duration of wash steps. Ensure the wash buffer is appropriate (e.g., PBS or HBSS). |
| Cellular Autofluorescence | Some cell types exhibit natural fluorescence (autofluorescence), especially in the green spectrum where FAM emits.[14] Always include an "unstained" control (cells only) to measure the baseline autofluorescence. If high, consider using a fluorophore in a different spectral range (e.g., red or near-IR). |
| Hydrophobic/Ionic Interactions | The peptide or dye may non-specifically adhere to plasticware or cellular lipids.[17] Include a small amount of a non-ionic detergent (e.g., 0.01-0.05% Tween-20) in your wash buffers to reduce these interactions. |
Below is a logical workflow to diagnose the source of high background noise.
Issue 2: Weak or No Signal
A weak or absent signal can make it impossible to detect a specific interaction.
Q: I am not detecting any specific signal, or the signal is too weak. What should I check?
A: This can stem from issues with the reagents, the experimental setup, or the biological system itself.
| Potential Cause | Recommended Solution |
| Low Receptor Expression | The cells may not express sufficient levels of the NK1R.[18] Confirm receptor expression using a validated method (e.g., qPCR, Western Blot, or a positive control ligand). |
| Inactive FAM-Labeled Peptide | The peptide may have degraded or the FAM fluorophore may be compromised. Store the peptide protected from light and at the recommended temperature. Test the peptide's fluorescence in a fluorometer to ensure the dye is active. Consider purchasing a new batch. |
| Incorrect Filter/Laser Settings | Ensure the microscope or plate reader is configured with the correct excitation and emission filters for FAM (Excitation ~494 nm, Emission ~518 nm).[5] |
| Sub-optimal Buffer Conditions | The fluorescence of FAM is pH-sensitive and decreases in acidic conditions. Ensure your assay buffer is within the optimal pH range of 7.5-8.5.[5] |
| Photobleaching | Excessive exposure to excitation light can permanently destroy the FAM fluorophore, leading to signal loss.[19] Minimize light exposure, use an anti-fade mounting medium for microscopy, and reduce the intensity of the excitation light if possible.[20] |
| Competitive Inhibition | If using a competitive assay format, ensure the concentration of the unlabeled competitor is not excessively high, which would abolish all signal. |
Issue 3: Photobleaching
Q: My fluorescent signal fades quickly during imaging. How can I prevent photobleaching?
A: Photobleaching is the photochemical destruction of a fluorophore upon exposure to light.[21] It is a significant issue, especially in time-lapse microscopy.
-
Minimize Exposure: Only expose the sample to excitation light when actively acquiring an image.[20] Use the transmitted light channel to find the area of interest and focus before switching to fluorescence.
-
Reduce Light Intensity: Use neutral density (ND) filters to decrease the intensity of the excitation light. While this reduces the signal, it also proportionally reduces the rate of photobleaching, extending the imaging time.[22]
-
Use Anti-Fade Reagents: For fixed-cell imaging, use a mounting medium that contains anti-fade reagents. These reagents are designed to scavenge free radicals that contribute to photobleaching.
-
Choose a More Photostable Dye: If photobleaching remains a persistent issue, consider switching to a more robust fluorophore like Alexa Fluor 488, which is known for its superior photostability compared to FAM.[10]
Experimental Protocols
Protocol 1: Competitive Receptor Binding Assay in a 96-Well Plate
This protocol provides a general framework for measuring the ability of an unlabeled compound to compete with this compound for binding to NK1R expressed on whole cells.
Materials:
-
Cells expressing NK1R (e.g., HEK293-NK1R)
-
Poly-D-Lysine coated 96-well black, clear-bottom plates
-
This compound (FAM-SP)
-
Unlabeled Substance P (for positive control)
-
Test compounds (unlabeled competitors)
-
Binding Buffer: HEPES-buffered saline (pH 7.4) with 1 mM CaCl₂, 5 mM MgCl₂, and 0.1% BSA.[8]
-
Wash Buffer: Cold PBS or HBSS
-
Fluorescence plate reader with appropriate filters for FAM
Workflow:
Procedure:
-
Cell Plating: Seed NK1R-expressing cells into a 96-well plate and allow them to form a confluent monolayer.
-
Compound Preparation: Prepare serial dilutions of your unlabeled test compounds and unlabeled Substance P in binding buffer.
-
Assay Incubation:
-
Gently wash the cell monolayer twice with binding buffer.
-
Add the diluted unlabeled compounds to the appropriate wells.
-
For controls, add binding buffer only (Total Binding) or a high concentration of unlabeled Substance P (e.g., 1 µM) for Non-Specific Binding (NSB).[8]
-
Add FAM-SP to all wells at a final concentration determined by prior saturation binding experiments (typically at or below the Kd).
-
Incubate the plate, protected from light, to allow binding to reach equilibrium (e.g., 2-4 hours at 4°C or a shorter time at room temperature).
-
-
Washing: Aspirate the incubation solution and wash the wells 3-4 times with cold wash buffer to remove all unbound FAM-SP.
-
Detection: Add a final volume of wash buffer or PBS to each well and measure the fluorescence intensity using a plate reader with filters appropriate for FAM.
-
Data Analysis: Subtract the NSB signal from all other readings. Plot the specific binding signal as a function of the log of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50.
Substance P Signaling Pathways
Substance P binding to its primary receptor, NK1R, activates G-protein-coupled signaling cascades. NK1R couples to multiple G proteins, primarily Gq and Gs, to initiate downstream effects.[23][24]
-
Gq Pathway: Activation of the Gq protein stimulates phospholipase C (PLC), which cleaves PIP2 into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC).[3][25]
-
Gs Pathway: Coupling to Gs proteins activates adenylyl cyclase, leading to the production of cyclic AMP (cAMP).[3][24]
These pathways lead to a variety of cellular responses, including neurotransmission, inflammation, and cell proliferation.[23][26]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cpcscientific.com [cpcscientific.com]
- 3. Biochemistry, Substance P - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Substance P - Wikipedia [en.wikipedia.org]
- 5. Peptide fluorescent labeling - SB-PEPTIDE - Peptide engineering [sb-peptide.com]
- 6. Fluorescent Peptides: A Guide for Life Science Researchers - AltaBioscience [altabioscience.com]
- 7. Analysis of fluorescently labeled substance P analogs: binding, imaging and receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mapping Substance P Binding Sites on the Neurokinin-1 Receptor Using Genetic Incorporation of a Photoreactive Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. lifetein.com [lifetein.com]
- 11. Signal to Noise Ratio as a Cross-Platform Metric for Intraoperative Fluorescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sinobiological.com [sinobiological.com]
- 13. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. biotium.com [biotium.com]
- 15. stjohnslabs.com [stjohnslabs.com]
- 16. swordbio.com [swordbio.com]
- 17. Screening Nonspecific Interactions of Peptides without Background Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Immunofluorescence Troubleshooting Tips [elabscience.com]
- 19. Photobleaching - Wikipedia [en.wikipedia.org]
- 20. 蛍光イメージングにおけるフォトブリーチング | Thermo Fisher Scientific - JP [thermofisher.com]
- 21. Photobleaching Principles | Thermo Fisher Scientific - SG [thermofisher.com]
- 22. Photobleaching [evidentscientific.com]
- 23. Neuropeptide substance P and the immune response - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Selective G protein signaling driven by Substance P-Neurokinin Receptor dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Truncation of neurokinin-1 receptor-Negative regulation of substance P signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
Stability and storage conditions for Substance P, FAM-labeled
This guide provides researchers, scientists, and drug development professionals with essential information on the stability, storage, and use of FAM-labeled Substance P.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for lyophilized FAM-labeled Substance P?
Lyophilized FAM-labeled Substance P is stable when stored under the correct conditions. For optimal long-term stability, it is recommended to store the peptide in a desiccated environment, protected from light.[1][2] Upon receipt, store the lyophilized powder in a freezer.
Q2: How should I store FAM-labeled Substance P once it is dissolved in a solvent?
Once reconstituted, the stability of the peptide decreases. It is crucial to aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles.[3] Store these aliquots in a freezer, sealed tightly to prevent moisture absorption and evaporation.[4][5] For solutions in DMSO, storage at -80°C is recommended for up to 6 months.[4][6]
Q3: What is the expected shelf-life of FAM-labeled Substance P?
The shelf-life is highly dependent on the storage conditions. The following table summarizes the recommended storage temperatures and expected stability based on supplier datasheets.[4][6]
| Form | Storage Temperature | Shelf-Life |
| Lyophilized Powder | -80°C | Up to 2 years[4][6] |
| -20°C | Up to 1 year[1][4][5][6] | |
| In Solvent (e.g., DMSO) | -80°C | Up to 6 months[4][6] |
| -20°C | Up to 1 month[4][6] |
Q4: What solvents can I use to dissolve FAM-labeled Substance P?
FAM-labeled Substance P is soluble in dimethyl sulfoxide (DMSO).[2][4] For aqueous buffers, the pH should be considered, as the fluorescence of the FAM dye is pH-sensitive.[7]
Q5: Is FAM-labeled Substance P light-sensitive?
Yes. Both the peptide and the FAM fluorophore can be sensitive to light. The FAM dye is susceptible to photobleaching upon prolonged exposure to light.[7] Therefore, it is critical to store the product in the dark and protect it from light during all experimental procedures.[1][2]
Troubleshooting Guide
Q1: I am getting a weak or no fluorescent signal. What could be the cause?
A weak fluorescent signal can stem from several factors related to the peptide's integrity, the experimental buffer, or the imaging setup.
-
pH of Buffer : The fluorescence of FAM is pH-sensitive and decreases in acidic conditions. Ensure your experimental buffer is within the optimal pH range for FAM, typically pH 7.5-8.5.[7]
-
Photobleaching : Excessive exposure to the excitation light source can cause the FAM dye to photobleach. Minimize light exposure and use an anti-fade mounting medium if applicable for imaging.[8]
-
Peptide Degradation : Improper storage or handling can lead to the degradation of the peptide. Ensure that the peptide has been stored correctly and that freeze-thaw cycles have been avoided.[3]
-
Instrument Settings : Verify that the correct excitation and emission filters for FAM (Abs/Em ≈ 494/521 nm) are being used on your instrument.[1][5]
Q2: My experimental results are inconsistent. Could the peptide be degrading?
Yes, inconsistency can be a sign of peptide degradation. Substance P contains a methionine residue, making it susceptible to oxidation.[5][9] Peptides in solution are also prone to hydrolysis and microbial contamination. To ensure reproducibility, always use a fresh aliquot for each experiment, avoid repeated freeze-thaw cycles, and use sterile buffers.[3]
Q3: The binding affinity of my FAM-labeled Substance P seems lower than expected. Why?
The addition of a fluorescent label like FAM can sometimes interfere with the peptide's binding to its receptor.[10] The FAM molecule, attached to the lysine at position 3, may cause steric hindrance.[10] One study showed that the IC50 for fluorescein-SP was 44.5 nM, compared to 2.0 nM for unlabeled SP, indicating a significant decrease in binding affinity.[10] It is important to characterize the binding of your specific batch of FAM-labeled Substance P and to consider this potential difference in affinity when designing experiments and interpreting results.
Experimental Protocols & Signaling Pathway
Protocol 1: Cell Surface Receptor Labeling for Imaging
This protocol is adapted for labeling Substance P receptors (NK1R) on the surface of cultured cells.
-
Cell Preparation : Plate NK1R-expressing cells (e.g., CHO-K1 or HEK293 cells) on glass coverslips or in imaging-compatible plates and culture to the desired confluency.
-
Washing : Gently wash the cells twice with a cold binding buffer (e.g., Hanks' Balanced Salt Solution with 0.1% BSA, pH 7.4).
-
Incubation : Incubate the cells with 100 nM FAM-labeled Substance P in cold binding buffer for 2 hours at 4°C.[10] Performing this step at a low temperature is crucial to prevent receptor internalization.[10]
-
Control : For a negative control to demonstrate binding specificity, pre-incubate a separate set of cells with a high concentration (e.g., 1 µM) of unlabeled Substance P for 20 minutes before adding the FAM-labeled peptide.[10]
-
Final Washes : Wash the cells three times with cold binding buffer to remove any unbound fluorescent peptide.
-
Fixation : Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Mounting & Imaging : Wash the cells again with PBS, mount the coverslips using an anti-fade mounting medium, and image using a fluorescence microscope with appropriate filters for FAM.
Protocol 2: Competitive Radioligand Binding Assay
This protocol can be used to determine the binding affinity (Ki) of FAM-labeled Substance P by competing against a radiolabeled ligand.
-
Cell Preparation : Prepare membranes from cells expressing the NK1 receptor or use whole cells plated in a 96-well plate.[11]
-
Assay Buffer : Prepare a suitable binding buffer, such as HEPES buffer (pH 7.4) supplemented with 1 mM CaCl₂, 5 mM MgCl₂, 0.1% (w/v) BSA, and a protease inhibitor like bacitracin (40 µg/ml).[11]
-
Reaction Setup : In a 96-well plate, set up the following reactions in a final volume of 100 µL:
-
Total Binding : Add a constant, low concentration of radiolabeled Substance P (e.g., 25 pM ¹²⁵I-labeled SP) to wells containing cells/membranes in assay buffer.[11]
-
Non-specific Binding : Add radiolabeled SP plus a high concentration of unlabeled SP (e.g., 1 µM) to determine binding that is not receptor-specific.[11]
-
Competition : Add radiolabeled SP plus a range of increasing concentrations of FAM-labeled Substance P.
-
-
Incubation : Incubate the plate for 3 hours at 4°C with gentle agitation.[11]
-
Termination & Washing : Terminate the binding reaction by rapid filtration over glass fiber filters, followed by washing with cold assay buffer to separate bound from free radioligand.
-
Quantification : Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis : Calculate the specific binding and plot the percentage of specific binding against the concentration of the FAM-labeled Substance P. Use non-linear regression analysis to determine the IC50, which can then be converted to the Ki value.
Substance P / NK1R Signaling Pathway
Substance P (SP) exerts its biological effects primarily by binding to the Neurokinin-1 Receptor (NK1R), a G protein-coupled receptor (GPCR).[9][12] This interaction initiates a cascade of intracellular signaling events. The binding of SP to NK1R typically activates G proteins Gαq and Gαs.[13]
-
Gαq Pathway : Activation of Gαq stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[12] IP3 triggers the release of calcium (Ca²⁺) from intracellular stores, while DAG activates Protein Kinase C (PKC).[14]
-
Gαs Pathway : Activation of Gαs stimulates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) levels and subsequent activation of Protein Kinase A (PKA).[12][13]
-
Downstream Effects : These initial signals lead to the activation of downstream pathways, including the Mitogen-Activated Protein Kinase (MAPK) cascades (e.g., ERK1/2), which are involved in processes like cell proliferation, inflammation, and pain transmission.[14][15][16]
References
- 1. Substance P, FAM-labeled - 1 mg [eurogentec.com]
- 2. AddexBio Product Detail - Substance P - FAM labeled [addexbio.com]
- 3. resources.rndsystems.com [resources.rndsystems.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. innopep.com [innopep.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Fluorescent Peptides: A Guide for Life Science Researchers - AltaBioscience [altabioscience.com]
- 8. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 9. Substance P - Wikipedia [en.wikipedia.org]
- 10. Analysis of fluorescently labeled substance P analogs: binding, imaging and receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mapping Substance P Binding Sites on the Neurokinin-1 Receptor Using Genetic Incorporation of a Photoreactive Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Biochemistry, Substance P - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Selective G protein signaling driven by Substance P-Neurokinin Receptor dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Substance P activates both contractile and inflammatory pathways in lymphatics through the neurokinin receptors NK1R and NK3R - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
Solving FAM-Substance P aggregation issues in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving aggregation issues encountered with FAM-Substance P in solution.
Frequently Asked Questions (FAQs)
Q1: What is FAM-Substance P and why is aggregation a concern?
FAM-Substance P is a fluorescently labeled version of Substance P, an eleven-amino acid neuropeptide that acts as a neurotransmitter and neuromodulator by binding to the neurokinin-1 receptor (NK1R). The attachment of the 5-carboxyfluorescein (FAM) dye allows for fluorescent detection in various assays. Aggregation, or the self-association of peptide molecules, is a significant concern as it can lead to a loss of biological activity, inaccurate quantification, and precipitation out of solution, ultimately affecting experimental results.
Q2: What are the primary causes of FAM-Substance P aggregation?
Several factors can contribute to the aggregation of FAM-Substance P:
-
pH and Ionic Strength: Substance P has been shown to aggregate at both acidic and basic pH levels, as well as in saline solutions. The charge state of the amino acid residues is pH-dependent, influencing intermolecular interactions.
-
Concentration: Higher concentrations of the peptide can increase the likelihood of aggregation.
-
Solvent: The choice of solvent is critical. While FAM-Substance P is soluble in dimethyl sulfoxide (DMSO), improper dissolution or the use of incompatible solvents can induce aggregation.[1] Unlabeled Substance P has good water solubility, but the addition of the hydrophobic FAM moiety can alter its solubility characteristics.
-
Temperature: Temperature fluctuations can affect peptide stability and promote aggregation.
-
Fluorescent Label: The FAM dye itself, being a relatively large and hydrophobic molecule, can contribute to the propensity of the peptide to aggregate.
Q3: How should I properly dissolve and store FAM-Substance P to minimize aggregation?
For optimal results and to minimize aggregation, follow these storage and handling guidelines:
-
Storage of Lyophilized Powder: Store the lyophilized FAM-Substance P at -20°C or -80°C, protected from light.
-
Reconstitution:
-
It is recommended to first dissolve FAM-Substance P in a small amount of high-quality, anhydrous DMSO to create a concentrated stock solution.
-
For aqueous buffers, slowly add the DMSO stock solution to the buffer of choice while vortexing gently to ensure proper mixing and avoid localized high concentrations that can lead to precipitation. The final DMSO concentration in the working solution should be kept as low as possible to avoid solvent effects in your experiment.
-
-
Working Solutions: Prepare working solutions fresh for each experiment. Avoid repeated freeze-thaw cycles of stock solutions. If necessary, create single-use aliquots of the stock solution.
-
Buffer Selection: Use buffers within a neutral pH range (e.g., pH 7.2-7.6) and with a moderate ionic strength. Avoid highly acidic or basic conditions.
Troubleshooting Guide
This guide provides solutions to common problems encountered during experiments with FAM-Substance P.
| Problem | Possible Cause | Recommended Solution |
| Visible Precipitate in Solution | Peptide concentration is too high. | Decrease the working concentration of FAM-Substance P. |
| Improper dissolution technique. | Ensure the peptide is fully dissolved in DMSO before adding to the aqueous buffer. Add the DMSO stock to the buffer slowly while mixing. | |
| Incompatible buffer (pH, ionic strength). | Prepare fresh buffer and ensure the pH is in the neutral range. Consider reducing the salt concentration if using a high ionic strength buffer. | |
| Inconsistent Fluorescence Readings | Aggregation is occurring at a microscopic level. | Use one of the aggregation detection methods described below (e.g., DLS) to confirm the presence of aggregates. |
| Photobleaching of the FAM dye. | Minimize exposure of the solution to light. Use fresh solutions for each experiment. | |
| Loss of Biological Activity | Peptide has aggregated, leading to a non-functional conformation. | Confirm aggregation using a recommended detection method. Optimize dissolution and buffer conditions to maintain a monomeric state. |
Data Presentation
Table 1: Solubility of FAM-Substance P
| Solvent/Buffer | Solubility | Concentration | Notes |
| DMSO | Soluble | ≥ 100 mg/mL | Recommended for preparing initial stock solutions.[2] |
| Water | Sparingly Soluble | Not specified | Unlabeled Substance P is water-soluble, but the FAM label can decrease aqueous solubility. Quantitative data for FAM-Substance P is not readily available. |
| PBS (Phosphate-Buffered Saline) | Moderate | Not specified | Aggregation of unlabeled Substance P has been observed in saline solutions. Use with caution and at low concentrations. |
| TRIS Buffer | Moderate | Not specified | A common biological buffer, generally suitable at neutral pH. |
| HEPES Buffer | Moderate | Not specified | Another common biological buffer, generally suitable at neutral pH. |
Note: Quantitative solubility in aqueous buffers is highly dependent on the final formulation, including pH, ionic strength, and the presence of excipients. It is recommended to perform preliminary solubility tests for your specific experimental conditions.
Experimental Protocols
Protocol 1: Detection of FAM-Substance P Aggregation using Dynamic Light Scattering (DLS)
Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size distribution of particles in a solution. An increase in the hydrodynamic radius of the particles can indicate peptide aggregation.
Materials:
-
FAM-Substance P solution
-
DLS-compatible cuvettes (low volume)
-
Syringe filters (0.22 µm)
-
DLS instrument
Method:
-
Sample Preparation:
-
Prepare your FAM-Substance P solution in the desired buffer.
-
Filter the solution through a 0.22 µm syringe filter directly into a clean, dust-free DLS cuvette. This step is crucial to remove any extrinsic dust particles that could interfere with the measurement.
-
Prepare a blank sample containing only the filtered buffer.
-
-
Instrument Setup:
-
Set the DLS instrument to the appropriate temperature for your experiment.
-
Allow the instrument to equilibrate.
-
-
Measurement:
-
First, measure the blank buffer sample to establish a baseline.
-
Measure the FAM-Substance P sample. Collect multiple readings to ensure reproducibility.
-
-
Data Analysis:
Protocol 2: Quantification of FAM-Substance P Aggregation using Fluorescence Polarization (FP)
Fluorescence Polarization (FP) measures the change in the rotational speed of a fluorescent molecule upon binding to another molecule or upon self-aggregation. As FAM-Substance P aggregates, the larger particle size will slow its rotation, leading to an increase in the FP value.
Materials:
-
FAM-Substance P solution
-
Black, low-binding microplates
-
Plate reader with FP capabilities
Method:
-
Sample Preparation:
-
Prepare a serial dilution of FAM-Substance P in your experimental buffer in a black, low-binding microplate.
-
Include a buffer-only control.
-
-
Instrument Setup:
-
Set the plate reader to the appropriate excitation and emission wavelengths for FAM (Ex: ~494 nm, Em: ~521 nm).
-
Configure the instrument to measure fluorescence polarization.
-
-
Measurement:
-
Measure the FP of each well.
-
-
Data Analysis:
Protocol 3: Western Blot Analysis of ERK1/2 Phosphorylation
This protocol allows for the assessment of the biological activity of FAM-Substance P by measuring the phosphorylation of a key downstream effector, ERK1/2, in the NK1R signaling pathway.
Materials:
-
Cells expressing NK1R (e.g., HEK293 cells transfected with NK1R)
-
FAM-Substance P
-
Cell lysis buffer
-
Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blot equipment
Method:
-
Cell Treatment:
-
Seed NK1R-expressing cells in culture plates and grow to ~80% confluency.
-
Starve the cells in serum-free media for 4-6 hours.
-
Treat the cells with different concentrations of FAM-Substance P for various time points (e.g., 5, 15, 30 minutes). Include an untreated control.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
-
Data Analysis:
-
Strip the membrane and re-probe with an antibody against total ERK1/2 to normalize for protein loading.
-
Quantify the band intensities and express the results as the ratio of phospho-ERK1/2 to total ERK1/2. An increase in this ratio upon treatment with FAM-Substance P indicates receptor activation.
-
Visualizations
Figure 1. Simplified signaling pathway of FAM-Substance P via the NK1R.
Figure 2. Troubleshooting workflow for FAM-Substance P aggregation.
References
- 1. Evaluation of Peptide/Protein aggregation using Dynamic Light Scattering | by NanoReach | Medium [medium.com]
- 2. How to Detect Early Aggregation with Dynamic Light Scattering [eureka.patsnap.com]
- 3. Fluorescence Polarization Assays in Small Molecule Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and validation of a high-throughput calcium mobilization assay for the orphan receptor GPR88 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorescence Polarization (FP) Assays for Monitoring Peptide-Protein or Nucleic Acid-Protein Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
Minimizing background fluorescence in FAM-Substance P experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize background fluorescence and optimize signal-to-noise ratios in experiments utilizing FAM-labeled Substance P.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of background fluorescence in my FAM-Substance P experiment?
A1: High background fluorescence in fluorescence microscopy can originate from several sources. These can be broadly categorized as:
-
Autofluorescence: Endogenous fluorescence from the cells or tissue itself. Common sources include molecules like NADH, flavins, collagen, and elastin.[1] Fixatives like glutaraldehyde and formaldehyde can also induce autofluorescence.
-
Non-specific binding: The FAM-Substance P probe may bind to cellular components other than its target receptor (NK1R), or the FAM dye itself might interact non-specifically with cellular structures. This can be caused by inappropriate antibody concentrations or insufficient blocking.[2]
-
Issues with Reagents and Materials: The media, buffers, or even the plasticware used can contribute to background fluorescence. For instance, phenol red in culture media is fluorescent, and plastic-bottom dishes can exhibit higher autofluorescence than glass-bottom dishes.
Q2: How can I determine the source of the high background in my images?
A2: A systematic approach with proper controls is crucial for identifying the source of high background. Here are key controls to include:
-
Unstained Control: Image your cells or tissue without any fluorescent labels. Any signal detected is due to autofluorescence.
-
Secondary Antibody Only Control (if applicable): In indirect immunofluorescence, this control helps identify non-specific binding of the secondary antibody.
-
Isotype Control (if using antibodies): This helps to ensure that the observed staining is due to specific antibody-antigen interaction and not due to non-specific binding of the antibody itself.
-
Vehicle Control: Treat cells with the vehicle used to dissolve FAM-Substance P to check for any induced fluorescence.
Q3: What are the key properties of the FAM fluorophore I should be aware of?
A3: FAM (fluorescein) is a bright, green-fluorescent dye with an excitation maximum around 495 nm and an emission maximum around 515 nm.[3] While it offers high quantum yield, it is known to have moderate photostability, meaning it can fade upon prolonged exposure to excitation light.[3] Its fluorescence can also be sensitive to pH changes.
Troubleshooting Guides
Problem: High Autofluorescence in the Green Channel
Possible Causes & Solutions
| Possible Cause | Suggested Solution |
| Endogenous Fluorophores | - Spectral Separation: If possible, switch to a red or far-red fluorescent label for Substance P, as autofluorescence is often weaker at longer wavelengths. - Quenching Reagents: Treat samples with a commercial autofluorescence quenching reagent. Several options are available, and their effectiveness can be tissue-dependent. - Photobleaching: Before staining, expose the sample to the excitation light for a period to "bleach" the endogenous fluorophores.[4] |
| Fixative-Induced Autofluorescence | - Choice of Fixative: Paraformaldehyde (PFA) generally induces less autofluorescence than glutaraldehyde. Consider using chilled methanol or ethanol as an alternative fixative, especially for cell surface targets.[5] - Reduce Fixation Time: Optimize the fixation time to the minimum required to preserve morphology. - Quenching after Fixation: Treat with a quenching agent like sodium borohydride or glycine after aldehyde fixation to reduce autofluorescence. |
Problem: Non-Specific Binding of FAM-Substance P
Possible Causes & Solutions
| Possible Cause | Suggested Solution |
| Inadequate Blocking | - Optimize Blocking Buffer: The choice of blocking agent is critical. Commonly used blockers include Bovine Serum Albumin (BSA), normal serum from the species of the secondary antibody (if used), and casein. The optimal blocker and concentration should be determined empirically for your specific cell or tissue type. - Increase Blocking Time: Extend the blocking incubation time to ensure complete saturation of non-specific binding sites.[6] |
| High Concentration of FAM-Substance P | - Titrate the Probe: Perform a concentration-response curve to determine the optimal concentration of FAM-Substance P that provides a good signal-to-noise ratio without excessive background. |
| Hydrophobic Interactions | - Include a Detergent: Adding a low concentration of a non-ionic detergent like Tween-20 (0.05-0.1%) to the incubation and wash buffers can help reduce non-specific hydrophobic interactions. |
Data Presentation
Table 1: Comparison of Common Blocking Agents
| Blocking Agent | Typical Concentration | Advantages | Disadvantages |
| Bovine Serum Albumin (BSA) | 1-5% in PBS/TBS | Inexpensive, readily available. | Can sometimes be less effective than serum; may contain impurities that increase background. |
| Normal Serum (e.g., Goat, Donkey) | 5-10% in PBS/TBS | Highly effective at blocking non-specific antibody binding. | More expensive; must match the host species of the secondary antibody (if used). |
| Casein/Non-fat Dry Milk | 1-5% in PBS/TBS | Inexpensive and effective for many applications. | Can interfere with certain antibody-antigen interactions and may not be suitable for phospho-specific antibody staining. |
| Commercial Blocking Buffers | Varies | Often optimized for low background and high signal-to-noise; may be protein-free. | More expensive than homemade solutions. |
Table 2: Quantitative Comparison of Autofluorescence Quenching Reagents
Data adapted from a study on mouse adrenal cortex tissue. The percentage reduction in autofluorescence can vary depending on the tissue type and experimental conditions.
| Quenching Reagent | Excitation at 405 nm (% Reduction) | Excitation at 488 nm (% Reduction) |
| MaxBlock™ Autofluorescence Reducing Reagent Kit | 95% | 90% |
| TrueBlack™ Lipofuscin Autofluorescence Quencher | 93% | 89% |
| Sudan Black B | 88% | 82% |
| Ammonia/Ethanol | 70% | 65% |
| TrueVIEW™ Autofluorescence Quenching Kit | 70% | 62% |
| Copper (II) Sulfate | 68% | 52% |
| Trypan Blue | 12% | 0% |
Table 3: Photostability of Common Green Fluorophores
Photobleaching rates can be influenced by the mounting medium, excitation intensity, and other experimental factors. This table provides a general comparison.
| Fluorophore | Relative Photostability | pH Sensitivity |
| FAM (Fluorescein) | Moderate | Sensitive to pH changes |
| Alexa Fluor 488 | High | Less sensitive to pH than FAM |
| BODIPY FL | High | Relatively insensitive to pH |
Experimental Protocols
Protocol: FAM-Substance P Binding Assay in Cultured Cells
This protocol is a general guideline and should be optimized for your specific cell line and experimental setup.
Materials:
-
Cells expressing the Neurokinin-1 receptor (NK1R)
-
FAM-labeled Substance P
-
Unlabeled Substance P (for competition assay)
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Fixative (e.g., 4% Paraformaldehyde in PBS)
-
Mounting medium with antifade
-
Glass-bottom imaging dishes or coverslips
Procedure:
-
Cell Culture: Plate cells on glass-bottom dishes or coverslips and culture until they reach the desired confluency.
-
Washing: Gently wash the cells twice with ice-cold PBS.
-
Blocking: Incubate the cells with blocking buffer for 30-60 minutes at 4°C to reduce non-specific binding.
-
Incubation with FAM-Substance P:
-
Total Binding: Incubate cells with the desired concentration of FAM-Substance P in binding buffer (e.g., PBS with 0.1% BSA) for 1-2 hours at 4°C on a shaker.
-
Non-specific Binding: In a separate set of wells, co-incubate the cells with FAM-Substance P and a 100-fold excess of unlabeled Substance P.
-
-
Washing: Wash the cells three times with ice-cold PBS to remove unbound probe.
-
Fixation: Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Mounting: Mount the coverslips onto glass slides using an antifade mounting medium.
-
Imaging: Acquire images using a fluorescence microscope with appropriate filter sets for FAM (Excitation/Emission: ~495/515 nm). Use identical imaging settings for all samples.
Mandatory Visualization
Caption: Substance P signaling pathway via the NK1 receptor.
Caption: Troubleshooting workflow for high background fluorescence.
References
- 1. Immunofluorescence Troubleshooting | Tips & Tricks [stressmarq.com]
- 2. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. Substance P - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Invitrogen ReadyProbes Tissue Autofluorescence Quenching Kit 1 Kit | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.de]
- 6. sinobiological.com [sinobiological.com]
Technical Support Center: Overcoming Low Binding Affinity of FAM-labeled Substance P
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering issues with the binding affinity of FAM-labeled Substance P (SP) in their experiments.
Troubleshooting Guides & FAQs
This section addresses common problems researchers face when using FAM-labeled Substance P.
Q1: My FAM-labeled Substance P shows significantly lower binding affinity compared to unlabeled Substance P. Is this expected?
A1: Yes, a decrease in binding affinity with fluorescent labeling of Substance P is a known phenomenon. The addition of a bulky fluorophore like FAM (fluorescein) to the Substance P peptide can sterically hinder its interaction with the neurokinin-1 receptor (NK1R). Studies have shown that fluorescein-labeled SP has a lower binding affinity compared to the unlabeled peptide[1][2]. The choice of fluorophore and its attachment site on the peptide are critical factors that can influence the biological activity and binding properties of the conjugate[1][3].
Q2: What are the best practices for designing a binding assay with FAM-labeled Substance P to maximize the chances of success?
A2: To optimize your binding assay, consider the following:
-
Cell Line Selection: Use a cell line with high expression of the full-length NK1R, such as HEK293 cells stably transfected with the NK1R gene[4][5][6]. Be aware that some cells may express a truncated form of the NK1R, which has a lower affinity for Substance P[5][7].
-
Buffer Composition: The binding buffer is crucial for maintaining the stability of the receptor and ligand. A commonly used buffer is a HEPES-based buffer (pH 7.4) supplemented with divalent cations (e.g., 1 mM CaCl₂ and 5 mM MgCl₂), a protein carrier like bovine serum albumin (BSA) to reduce non-specific binding, and protease inhibitors such as bacitracin[8][9].
-
Competition Binding Assay: A competition binding assay is a robust method to determine the affinity of your FAM-labeled SP. In this assay, you will compete for the binding of a known high-affinity radiolabeled ligand (e.g., [¹²⁵I] SP) with increasing concentrations of your FAM-labeled SP[1].
-
Controls: Always include proper controls, such as unlabeled Substance P as a positive control for binding and a negative control with cells that do not express NK1R to assess non-specific binding.
Q3: I am observing a low signal-to-noise ratio in my fluorescence-based binding assay. What can I do to improve it?
A3: A low signal-to-noise ratio can be caused by several factors. Here are some troubleshooting steps:
-
Optimize Ligand Concentration: Ensure you are using an appropriate concentration of the FAM-labeled Substance P. If the concentration is too low, the signal will be weak. Conversely, excessively high concentrations can lead to high background fluorescence[10].
-
Increase Receptor Density: Use cells with a higher expression level of NK1R.
-
Reduce Background Fluorescence:
-
Check Instrumentation Settings: Ensure that the excitation and emission wavelengths on your fluorescence plate reader or microscope are correctly set for the FAM fluorophore (typically around 495 nm for excitation and 520 nm for emission).
Q4: How can I reduce high non-specific binding in my experiments?
A4: High non-specific binding can mask the specific binding signal. To reduce it:
-
Include a Blocking Step: Pre-incubate your cells with a blocking buffer containing a high concentration of a non-interacting protein like BSA (e.g., 0.1% w/v) before adding the fluorescent ligand[8].
-
Optimize Washing Steps: Increase the number and duration of washing steps after the incubation period to more effectively remove unbound ligand[11].
-
Use an Appropriate Assay Buffer: Ensure your buffer composition is optimized. Sometimes, the addition of a small amount of a non-ionic detergent like Triton X-100 (e.g., 0.01%) can help reduce non-specific interactions.
-
Determine Non-Specific Binding: Always include a control where you measure binding in the presence of a large excess of unlabeled Substance P (e.g., 1 µM). The remaining fluorescence represents the non-specific binding, which can then be subtracted from your total binding to get the specific binding[8].
Q5: Are there better alternatives to FAM for labeling Substance P?
A5: Yes, several studies have shown that other fluorophores can be conjugated to Substance P with less impact on its biological activity and binding affinity. Oregon Green 488 and BODIPY FL have been reported to be more suitable for labeling Substance P without significantly altering its function[1][3]. If you continue to face issues with your FAM-labeled peptide, consider synthesizing or purchasing Substance P labeled with one of these alternative dyes.
Quantitative Data: Binding Affinities of Labeled Substance P Analogs
The following table summarizes the IC₅₀ values for various fluorescently labeled Substance P analogs in a competition binding assay against [¹²⁵I] SP in CHO cells expressing the rat Substance P receptor (rSPR). A lower IC₅₀ value indicates a higher binding affinity.
| Ligand | IC₅₀ (nM) |
| Unlabeled Substance P | 2.0 |
| Tetramethylrhodamine-SP | 4.2 |
| Oregon Green 488-SP | 6.4 |
| BODIPY-SP | 18.0 |
| Fluorescein-SP (FAM analog) | 44.5 |
| Alexa 488-SP | Did not compete |
| Data sourced from a study by Simmons et al. (2001)[1]. |
Experimental Protocols
Protocol: Competition Binding Assay for FAM-labeled Substance P
This protocol describes a competitive binding assay to determine the binding affinity of FAM-labeled Substance P by measuring its ability to displace a radiolabeled Substance P analog from the NK1R.
Materials:
-
HEK293 cells stably expressing the human NK1R (HEK293-NK1R)
-
Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)
-
Poly-D-lysine coated 96-well plates
-
Binding Buffer: HEPES buffer (pH 7.4) with 1 mM CaCl₂, 5 mM MgCl₂, 0.1% (w/v) BSA, and 40 µg/mL bacitracin[8].
-
Radiolabeled Ligand: [¹²⁵I]-labeled [Lys³]-SP
-
Unlabeled Substance P
-
FAM-labeled Substance P
-
Wash Buffer: Cold binding buffer
-
Lysis Buffer: 200 mM NaOH, 1% SDS
-
Scintillation counter
Procedure:
-
Cell Plating: Seed the HEK293-NK1R cells in poly-D-lysine coated 96-well plates at a density that results in 5-10% binding of the radioactive ligand. Culture the cells until they reach the desired confluency.
-
Assay Preparation: On the day of the experiment, aspirate the culture medium and wash the cells once with the binding buffer.
-
Competition Reaction:
-
Prepare serial dilutions of the unlabeled Substance P and the FAM-labeled Substance P in the binding buffer.
-
To the appropriate wells, add a fixed concentration of the [¹²⁵I]-labeled [Lys³]-SP (e.g., ~25 pM).
-
Immediately add the different concentrations of the unlabeled or FAM-labeled Substance P.
-
For determining non-specific binding, add a high concentration of unlabeled Substance P (e.g., 1 µM).
-
For determining total binding, add only the radiolabeled ligand and binding buffer.
-
-
Incubation: Incubate the plate at 4°C for 3 hours to reach binding equilibrium[8].
-
Washing: Aspirate the reaction mixture and wash the cells twice with cold wash buffer to remove unbound ligands[8].
-
Cell Lysis: Add lysis buffer to each well and incubate for 30 minutes to lyse the cells and solubilize the bound radioactivity[8].
-
Quantification: Transfer the lysate from each well to scintillation vials and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding as a function of the logarithm of the competitor concentration.
-
Determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radiolabeled ligand) by fitting the data to a sigmoidal dose-response curve.
-
Visualizations
Signaling Pathways of Substance P and NK1R
Caption: Substance P binding to NK1R activates Gq and Gs signaling.
Experimental Workflow for Competition Binding Assay
Caption: Workflow for a competition binding assay.
References
- 1. Analysis of fluorescently labeled substance P analogs: binding, imaging and receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of a fluorescent substance P analog [pubmed.ncbi.nlm.nih.gov]
- 3. Analysis of fluorescently labeled substance P analogs: binding, imaging and receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neurokinin 1 Receptor Mediates Membrane Blebbing in HEK293 Cells through a Rho/Rho-associated Coiled-coil Kinase-dependent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neurokinin-1 receptor: functional significance in the immune system in reference to selected infections and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Substance P inhibits natural killer cell cytotoxicity through the neurokinin-1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mapping Substance P Binding Sites on the Neurokinin-1 Receptor Using Genetic Incorporation of a Photoreactive Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design of novel neurokinin 1 receptor antagonists based on conformationally constrained aromatic amino acids and discovery of a potent chimeric opioid agonist-neurokinin 1 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Troubleshooting - Thermott [thermott.com]
- 11. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Cell permeability issues with Substance P, FAM-labeled
Welcome to the technical support center for FAM-labeled Substance P. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to cell permeability and experimental design.
Frequently Asked Questions (FAQs)
Q1: What is FAM-labeled Substance P and what is it used for?
A1: FAM-labeled Substance P is the neuropeptide Substance P covalently linked to a fluorescein derivative, 5-carboxyfluorescein (5-FAM). This fluorescent tag allows for the visualization and tracking of Substance P in biological systems.[1][2][3][4] It is commonly used in fluorescence microscopy, flow cytometry, and other fluorescence-based assays to study the binding, internalization, and localization of Substance P and its interaction with its primary receptor, the neurokinin-1 receptor (NK1R).[1][5][6]
Q2: What is the mechanism of cellular entry for Substance P?
A2: Substance P, upon binding to its G protein-coupled receptor (GPCR), the neurokinin-1 receptor (NK1R), is internalized into the cell via clathrin-dependent endocytosis.[7][8][9] The peptide-receptor complex is trafficked to early endosomes, where the acidic environment facilitates their dissociation. The NK1R is then typically recycled back to the cell surface, while Substance P is targeted for degradation.[7][8]
Q3: Can the FAM label affect the biological activity of Substance P?
A3: Yes, the addition of a fluorescent label like FAM can alter the biological activity and binding properties of the parent peptide.[10][11] The size and hydrophobicity of the FAM molecule may interfere with the peptide's conformation and its interaction with the NK1R. It is crucial to validate the activity of the labeled peptide in your specific experimental system. One study found that while fluorescein-labeled Substance P could still bind to the NK1R and elicit calcium responses, its potency was variable compared to the unlabeled peptide.[10][11]
Q4: Why am I observing low or no intracellular fluorescence with FAM-labeled Substance P?
A4: Low intracellular fluorescence can be due to several factors:
-
Poor Cell Permeability: The FAM label can increase the hydrophobicity of Substance P, potentially leading to aggregation or non-specific binding to the cell surface, thus hindering efficient internalization.[1]
-
Low Receptor Expression: The cell line you are using may not express sufficient levels of the NK1R to mediate significant uptake.
-
Rapid Efflux: Some cells may actively pump out the fluorescent conjugate.
-
Photobleaching: The fluorescein dye is susceptible to photobleaching, especially with prolonged exposure to excitation light during microscopy.[1]
-
Suboptimal Experimental Conditions: Factors such as incubation time, temperature, and concentration of the labeled peptide can significantly impact uptake.
Troubleshooting Guides
Problem 1: Low Intracellular Fluorescence Signal
This is one of the most common issues encountered when working with FAM-labeled Substance P. The following troubleshooting guide provides a step-by-step approach to identify and resolve the root cause.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low intracellular fluorescence of FAM-labeled Substance P.
Problem 2: High Background Fluorescence or Non-Specific Staining
High background can obscure the specific signal from internalized FAM-labeled Substance P, making data interpretation difficult.
Troubleshooting Steps:
| Potential Cause | Recommended Solution |
| Excessive Concentration | Decrease the concentration of FAM-labeled Substance P used for incubation. |
| Non-specific Binding | - Include a blocking step with BSA or serum from a species different than the primary antibody host if using co-staining.- Perform thorough washing steps after incubation. An acid wash (e.g., with a low pH glycine buffer) can help remove surface-bound peptide. |
| Autofluorescence | Image an unstained control sample of your cells to determine the level of natural autofluorescence. If high, you may need to use a different emission filter or consider a fluorophore with a longer wavelength. |
| Precipitation of Labeled Peptide | Centrifuge the FAM-labeled Substance P solution before adding it to the cells to remove any aggregates. |
Quantitative Data
Direct quantitative comparisons of FAM-labeled Substance P permeability across different cell lines are not extensively reported in the literature. However, researchers can generate this data using the protocols outlined below. The following table provides a template for presenting such data.
Table 1: Apparent Permeability (Papp) of FAM-Labeled Substance P in Different Cell Monolayers
| Cell Line | Seeding Density (cells/cm²) | Incubation Time (min) | FAM-Substance P Concentration (µM) | Apparent Permeability (Papp) (cm/s) |
| Caco-2 | User-defined | User-defined | User-defined | User-defined |
| MDCK | User-defined | User-defined | User-defined | User-defined |
| HEK293 (NK1R transfected) | User-defined | User-defined | User-defined | User-defined |
| Your Cell Line | User-defined | User-defined | User-defined | User-defined |
Papp values can be calculated from permeability assays as described in the experimental protocols section.
Experimental Protocols
Protocol 1: Qualitative Assessment of Cellular Uptake by Confocal Microscopy
This protocol allows for the visualization of internalized FAM-labeled Substance P.
Experimental Workflow:
Caption: Workflow for qualitative assessment of cellular uptake via confocal microscopy.
Detailed Steps:
-
Cell Seeding: Seed cells on glass-bottom dishes or coverslips suitable for microscopy and culture until they reach the desired confluency.
-
Incubation:
-
Wash the cells once with pre-warmed phosphate-buffered saline (PBS).
-
Add serum-free medium containing the desired concentration of FAM-labeled Substance P.
-
Incubate for the desired time at 37°C. A time-course experiment is recommended to determine optimal uptake.
-
-
Washing:
-
Remove the incubation medium.
-
Wash the cells three times with ice-cold PBS to remove extracellular peptide and halt further uptake.
-
-
Fixation:
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
-
(Optional) Counterstaining:
-
To visualize the nucleus and cell membrane, you can stain with dyes like DAPI (for the nucleus) and Wheat Germ Agglutinin (WGA) conjugated to a different fluorophore (for the membrane).
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Image the cells using a confocal microscope with appropriate laser lines and emission filters for FAM (Excitation/Emission max ~494/521 nm), and any other dyes used.[4]
-
Protocol 2: Quantitative Assessment of Cellular Uptake by Flow Cytometry
This protocol allows for the quantification of the percentage of cells that have taken up the labeled peptide and the relative amount of uptake per cell.[1]
Detailed Steps:
-
Cell Preparation: Prepare a single-cell suspension of your cells of interest.
-
Incubation:
-
Incubate the cells with FAM-labeled Substance P at various concentrations and for different durations at 37°C.
-
Include a negative control (unstained cells) and a positive control if available.
-
-
Washing:
-
After incubation, wash the cells three times with ice-cold PBS to remove any unbound peptide.
-
-
Analysis:
-
Resuspend the cells in a suitable buffer for flow cytometry (e.g., PBS with 1% BSA).
-
Analyze the cells on a flow cytometer using the appropriate laser (e.g., 488 nm blue laser) and emission filter for FAM.
-
Gate on the live cell population and quantify the mean fluorescence intensity and the percentage of FAM-positive cells.
-
Protocol 3: In Vitro Permeability Assay (PAMPA)
The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method to assess the passive permeability of a compound across an artificial lipid membrane. While Substance P uptake is receptor-mediated, this assay can provide insights into the passive diffusion characteristics conferred by the FAM label.
PAMPA Workflow:
Caption: General workflow for a Parallel Artificial Membrane Permeability Assay (PAMPA).
Signaling Pathway
Upon binding to the NK1R, Substance P initiates a cascade of intracellular events. The primary signaling pathway involves the activation of Gαq, leading to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).
Substance P Signaling Pathway Diagram:
Caption: Simplified signaling pathway of Substance P via the NK1 receptor.
References
- 1. Fluorescent Peptides: A Guide for Life Science Researchers - AltaBioscience [altabioscience.com]
- 2. Peptide fluorescent labeling - SB-PEPTIDE - Peptide engineering [sb-peptide.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. innopep.com [innopep.com]
- 5. Substance P recognition by a subset of human T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Agonist-induced internalization of the substance P (NK1) receptor expressed in epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Delineation of the endocytic pathway of substance P and its seven-transmembrane domain NK1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Substance P - Wikipedia [en.wikipedia.org]
- 9. Substance P-induced trafficking of beta-arrestins. The role of beta-arrestins in endocytosis of the neurokinin-1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Analysis of fluorescently labeled substance P analogs: binding, imaging and receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analysis of fluorescently labeled substance P analogs: binding, imaging and receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Adjusting for pH sensitivity of FAM-labeled Substance P
This guide provides technical support for researchers, scientists, and drug development professionals working with FAM-labeled Substance P, focusing on troubleshooting issues related to the pH sensitivity of the fluorescein (FAM) dye.
Frequently Asked Questions (FAQs)
Q1: What is FAM-labeled Substance P and what are its primary applications?
A1: FAM-labeled Substance P is the neuropeptide Substance P (SP) that has been covalently linked to a carboxyfluorescein (FAM) fluorescent dye.[1][2] SP is a neurotransmitter involved in processes like pain perception, inflammation, and smooth muscle control by binding to the neurokinin-1 receptor (NK1R).[3][4][5] The fluorescent FAM label allows researchers to visualize and track the peptide in various applications, including:
-
Observing peptide transport into cells.[6]
-
Studying ligand-receptor interactions and receptor internalization.[5][7]
-
Measuring the distribution of the peptide in tissues and organs.[6][8]
Q2: Why is the fluorescence signal from my FAM-labeled Substance P low or unstable?
A2: The most common reason for low or unstable fluorescence is the pH sensitivity of the FAM dye.[9] FAM, a derivative of fluorescein, exhibits its highest fluorescence intensity in a neutral to slightly alkaline environment (pH 7.0 - 8.5).[10] In acidic conditions (pH below ~6.5), the dye becomes protonated, leading to a significant decrease in fluorescence, a phenomenon known as quenching.[11][12][13][14] Other factors can include photobleaching (exposure to light) and interactions with certain molecules in your buffer that can quench fluorescence.[15][16]
Q3: What is the optimal pH range for working with FAM-labeled Substance P?
A3: To ensure a strong and stable signal, it is crucial to maintain a pH between 7.2 and 8.5 for your experimental solutions.[17][10][15] The fluorescence intensity drops sharply as the pH becomes more acidic.
Q4: How significantly does pH affect FAM fluorescence?
A4: The effect of pH on FAM fluorescence is dramatic. The dye's structure changes with protonation, affecting its ability to absorb and emit light.[11][12][13] Below is a summary of the expected fluorescence behavior at different pH values.
| pH Range | Relative Fluorescence Intensity | Predominant Ionic Form | Status |
| > 8.0 | Highest | Dianion | Optimal |
| 7.0 - 8.0 | High / Stable | Dianion | Recommended Working Range |
| 6.0 - 7.0 | Significantly Decreasing | Transition to Monoanion | Caution: Signal loss |
| < 6.0 | Very Low / Quenched | Monoanion / Neutral | Not Recommended |
(Data synthesized from multiple sources indicating the relationship between pH and fluorescein's ionic forms and fluorescence intensity.[11][13])
Q5: What buffers are recommended for experiments with FAM-labeled Substance P?
A5: It is essential to use a well-buffered solution to maintain the optimal pH. Buffers without primary amines are recommended to avoid side reactions with the peptide or dye.[18]
| Buffer | Recommended pH Range | Concentration | Notes |
| HEPES | 7.2 - 8.0 | 20-50 mM | Commonly used for cell-based assays; maintains pH well.[14] |
| Tris-HCl | 7.5 - 8.5 | 50-100 mM | A common and effective choice.[15] |
| Phosphate Buffer (PBS) | 7.2 - 7.5 | 1X (e.g., 10 mM) | Widely used, but ensure the pH is adjusted and stable. Some sources note its buffering capacity can be weak at higher pHs.[15] |
| Tricine | 7.5 - 8.5 | 20-50 mM | A good alternative to Tris.[15] |
Q6: My fluorescence intensity increased after adding my protein sample. What could be the cause?
A6: While a pH shift is a possible cause, this phenomenon could also be due to the relief of fluorescence quenching.[14] In some cases, the FAM dye can interact with the peptide it is attached to, causing self-quenching. When the peptide binds to its target protein, this interaction can be disrupted, relieving the quenching and causing an increase in fluorescence intensity.[14] This effect can be used as an alternative method to measure binding.
Troubleshooting Guide
Problem 1: Low or No Fluorescence Signal
-
Possible Cause: The pH of your experimental buffer is too acidic.
-
Possible Cause: Photobleaching of the FAM dye.
-
Solution: FAM is susceptible to photobleaching.[15] Minimize the exposure of your FAM-labeled peptide solutions and experimental samples to light. Store stock solutions in the dark at -20°C or below. During experiments, illuminate the sample only when acquiring a measurement.
-
-
Possible Cause: Quenching by buffer components.
-
Solution: Some molecules, particularly those containing iodide or heavy atoms, can quench fluorescence. Review the composition of your buffer and media for any known quenching agents. If suspected, test the fluorescence of the FAM-labeled peptide in a simpler, recommended buffer (e.g., HEPES or Tris) to see if the signal improves.
-
Problem 2: Inconsistent or Drifting Fluorescence Readings
-
Possible Cause: Poor pH control in the experiment. Cellular processes or enzymatic reactions can alter the local pH, affecting the FAM signal.[19]
-
Solution 1: Use a Robust Buffer: Ensure your buffer concentration is sufficient to handle potential pH shifts. For cell-based assays, media containing HEPES can provide better pH stability than bicarbonate-based buffers if the CO₂ environment is not strictly controlled.[19]
-
Solution 2: Perform a pH Calibration: If you suspect pH changes are unavoidable, you can correct your data. This involves creating a standard curve by measuring the fluorescence intensity of the FAM-labeled Substance P in a series of buffers with known pH values. This allows you to correlate fluorescence intensity with pH and adjust your experimental data accordingly.
-
Experimental Protocols
Protocol 1: Preparation of pH-Optimized Buffer (50 mM HEPES, 150 mM NaCl, pH 7.5)
-
Dissolve the appropriate amount of HEPES powder and NaCl in ~90% of the final required volume of high-purity water.
-
Place the solution on a magnetic stirrer.
-
Slowly add 1 M NaOH while monitoring the pH with a calibrated meter until the pH reaches 7.5.
-
Add high-purity water to reach the final desired volume.
-
Sterile-filter the buffer if it will be used for cell-based assays. Store at 4°C.
Protocol 2: On-Resin Labeling of a Peptide with FAM
This protocol is for labeling a peptide with an N-terminal amine on solid-phase resin.
-
Deprotection: Remove the final N-terminal amino protecting group (e.g., Fmoc) from the peptide-resin.
-
Washing: Wash the resin thoroughly with dimethylformamide (DMF) (3x).[6]
-
Activation: In a separate tube, dissolve 5(6)-Carboxyfluorescein (FAM) (2 equivalents relative to resin substitution) and a coupling agent like HBTU (2 eq.) in DMF. Add diisopropylethylamine (DIPEA) (3 eq.).[6]
-
Coupling: Add the activation mixture to the deprotected peptide-resin and mix at room temperature for 1-2 hours.[6]
-
Confirmation: Perform a Kaiser test to check for the presence of free amines. If the test is positive, repeat the coupling step.[6]
-
Final Wash: Once coupling is complete, wash the resin with DMF (3x), isopropanol (3x), and dichloromethane (DCM) (3x).[6]
-
Proceed with peptide cleavage and purification.
Visualizations
Caption: Substance P / NK1R signaling pathway.[3][20][21][22][23]
Caption: Experimental workflow for pH correction of fluorescence data.
Caption: Troubleshooting logic for low fluorescence signals.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cpcscientific.com [cpcscientific.com]
- 3. Biochemistry, Substance P - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. experts.arizona.edu [experts.arizona.edu]
- 5. Analysis of fluorescently labeled substance P analogs: binding, imaging and receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. A pH-sensitive fluor, CypHer 5, used to monitor agonist-induced G protein-coupled receptor internalization in live cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Localization of substance P immunoreactivity in phrenic primary afferent neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Peptide fluorescent labeling - SB-PEPTIDE - Peptide engineering [sb-peptide.com]
- 11. Fluorescein Derivatives as Fluorescent Probes for pH Monitoring along Recent Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sequence-dependent quenching of fluorescein fluorescence on single-stranded and double-stranded DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Probes Useful at Near-Neutral pH—Section 20.2 | Thermo Fisher Scientific - JP [thermofisher.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. nathan.instras.com [nathan.instras.com]
- 17. genspark.ai [genspark.ai]
- 18. medchemexpress.com [medchemexpress.com]
- 19. Extracellular pH affects the fluorescence lifetimes of metabolic co-factors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Substance P activates both contractile and inflammatory pathways in lymphatics through the neurokinin receptors NK1R and NK3R - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Neuropeptide substance P and the immune response - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Selective G protein signaling driven by Substance P-Neurokinin Receptor dynamics - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Unveiling Specificity: A Comparative Guide to the Validation of FAM-Labeled Substance P Binding
For researchers, scientists, and drug development professionals, ensuring the specific binding of fluorescently labeled ligands is paramount for accurate and reproducible experimental outcomes. This guide provides a comprehensive comparison of FAM-labeled Substance P with other fluorescent analogs, supported by experimental data, to validate its binding specificity to the Neurokinin-1 receptor (NK1R).
Substance P (SP), a neuropeptide involved in pain transmission, inflammation, and other physiological processes, exerts its effects by binding to the NK1R, a G protein-coupled receptor (GPCR).[1] Fluorescently labeling Substance P, often with carboxyfluorescein (FAM), allows for the direct visualization and quantification of this interaction in various experimental settings.[2][3] However, the addition of a fluorophore can potentially alter the binding properties and biological activity of the parent peptide.[4][5] Therefore, rigorous validation of binding specificity is crucial.
Competitive Binding Affinity: A Head-to-Head Comparison
A key method to validate the binding specificity of a labeled ligand is through competitive binding assays. In these experiments, the fluorescently labeled ligand competes with an unlabeled ligand for binding to the receptor. A high-affinity labeled ligand will require a higher concentration of unlabeled ligand to be displaced.
A study comparing several fluorescently labeled Substance P analogs revealed significant differences in their ability to compete with radiolabeled [¹²⁵I] SP for binding to the rat SP receptor.[4] The half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the competing ligand required to displace 50% of the radiolabeled ligand, is a measure of binding affinity. A lower IC₅₀ value indicates a higher binding affinity.
| Compound | IC₅₀ (nM) |
| Unlabeled Substance P | 2.0 |
| Tetramethylrhodamine-SP | 4.2 |
| Oregon Green 488-SP | 6.4 |
| BODIPY-SP | 18.0 |
| Fluorescein-SP (FAM-SP) | 44.5 |
| Alexa 488-SP | Did not compete |
Data summarized from a study on rat SP receptor expressed in Chinese hamster ovary cells.[4]
As the data indicates, while Fluorescein-SP (FAM-SP) does bind to the NK1R, its affinity is considerably lower than that of unlabeled Substance P and several other fluorescent analogs.[4][6] This highlights the importance of selecting the appropriate fluorescent label for specific experimental needs, as the choice of fluorophore can significantly impact the biological activity and binding properties of the peptide.[4][5] Oregon Green 488-SP and BODIPY FL-SP have been suggested as useful alternatives that minimally affect the biological activity of Substance P.[4][5][7][8]
Experimental Protocols
To ensure the reliability of binding specificity validation, detailed and standardized experimental protocols are essential.
Competitive Binding Assay Protocol
This protocol outlines the key steps for performing a competitive binding assay to determine the IC₅₀ of FAM-labeled Substance P.
-
Cell Culture: Culture Chinese Hamster Ovary (CHO) cells stably expressing the rat NK1R.
-
Membrane Preparation: Homogenize the cells in a buffer solution and centrifuge to isolate the cell membranes containing the NK1R.
-
Binding Reaction: In a 96-well plate, combine the cell membranes, a constant concentration of radiolabeled [¹²⁵I] Substance P, and increasing concentrations of the competing ligand (unlabeled SP or FAM-labeled SP).
-
Incubation: Incubate the mixture at a controlled temperature (e.g., 4°C) for a specific duration (e.g., 3 hours) to allow the binding to reach equilibrium.[9]
-
Separation of Bound and Free Ligand: Rapidly filter the reaction mixture through a glass fiber filter to separate the membrane-bound radiolabeled ligand from the unbound ligand.
-
Quantification: Measure the radioactivity retained on the filter using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding of the radiolabeled ligand as a function of the log concentration of the competing ligand. The IC₅₀ value is determined from the resulting sigmoidal curve. Non-specific binding is determined in the presence of a high concentration (e.g., 1 µM) of unlabeled SP.[9]
Control for Specificity: Displacement by Unlabeled Ligand
A critical control experiment involves demonstrating that the binding of the fluorescently labeled SP can be displaced by an excess of unlabeled SP. This confirms that the fluorescent probe is binding to the same site on the receptor as the native ligand. The specificity of fluorescence staining can be visually confirmed by fluorescence microscopy, where pre-incubation with unlabeled SP should prevent the fluorescent staining of cells expressing the NK1R.[4]
Visualizing the Molecular Interactions and Experimental Workflow
To better understand the underlying mechanisms and experimental procedures, the following diagrams illustrate the Substance P signaling pathway and the competitive binding assay workflow.
Caption: Substance P Signaling Pathway.
Caption: Competitive Binding Assay Workflow.
References
- 1. Biochemistry, Substance P - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Analysis of fluorescently labeled substance P analogs: binding, imaging and receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of fluorescently labeled substance P analogs: binding, imaging and receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of a fluorescent substance P analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. catalog.data.gov [catalog.data.gov]
- 8. Analysis of fluorescently labeled substance P analogs: binding, imaging and receptor activation | HealthData.gov [healthdata.gov]
- 9. Mapping Substance P Binding Sites on the Neurokinin-1 Receptor Using Genetic Incorporation of a Photoreactive Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Fluorescently Labeled Substance P Analogs for Receptor Research
For researchers in neuroscience and drug development, the visualization and quantification of Substance P (SP) interactions with its receptor, the neurokinin-1 receptor (NK1R), are crucial for understanding pain, inflammation, and other neurological processes. Fluorescently labeling Substance P provides a powerful tool for these investigations. This guide offers an objective comparison of FAM-labeled Substance P and other common fluorescent analogs, supported by experimental data, to aid in the selection of the most suitable probe for your research needs.
Substance P, a neuropeptide neurotransmitter, plays a significant role in various physiological and pathological processes. The ability to track its binding and downstream signaling is essential for developing novel therapeutics. Fluorescent labeling of SP allows for direct visualization of receptor localization, internalization, and the real-time monitoring of cellular responses. This comparison focuses on the performance of five fluorescently labeled SP analogs, with a particular emphasis on how the choice of fluorophore impacts the biological activity of the parent peptide.
Comparative Analysis of Performance
The selection of a fluorescent label for Substance P is not a trivial matter, as the label itself can alter the peptide's affinity for its receptor and its ability to elicit downstream signaling events. A key study by Simmons et al. (2001) provides a direct comparison of Substance P labeled with five different fluorophores: fluorescein (FAM), Alexa 488, BODIPY FL, Oregon Green 488, and tetramethylrhodamine. The core findings of this comparative analysis are summarized in the tables below, focusing on receptor binding affinity, the ability to induce intracellular calcium elevation, and the modulation of M-type potassium currents.
Receptor Binding Affinity
The binding affinity of the fluorescent SP analogs to the rat NK1 receptor was determined using a competitive binding assay with radiolabeled [¹²⁵I] SP. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the analog required to displace 50% of the radiolabeled SP, are presented in Table 1. A lower IC50 value indicates a higher binding affinity.
| Fluorescent Analog | IC50 (nM)[1] |
| Unlabeled Substance P | 1.98[1] |
| Tetramethylrhodamine-SP | 4.20[1] |
| Oregon Green 488-SP | 6.39[1] |
| BODIPY FL-SP | 18.0[1] |
| Fluorescein (FAM)-SP | 44.5 [1] |
| Alexa 488-SP | Unable to displace[1] |
Table 1: Comparison of the binding affinities of fluorescent Substance P analogs to the rat NK1 receptor.
As the data indicates, all tested fluorescent analogs, with the exception of Alexa 488-SP, were able to compete with radiolabeled Substance P for binding to the NK1 receptor.[1] Tetramethylrhodamine-SP and Oregon Green 488-SP exhibited the highest affinities among the fluorescent analogs, closely followed by BODIPY FL-SP.[1] FAM-labeled Substance P displayed a significantly lower binding affinity compared to the other effective analogs.[1]
Intracellular Calcium Elevation
Activation of the NK1 receptor by Substance P triggers a signaling cascade that leads to an increase in intracellular calcium concentration ([Ca²⁺]i). The ability of the fluorescent SP analogs to elicit this response was measured in Chinese hamster ovary (CHO) cells expressing the rat NK1 receptor. The effective concentration required to produce a half-maximal response (EC50) is a measure of the analog's potency in activating the receptor.
| Fluorescent Analog | EC50 for Calcium Elevation (nM) |
| Unlabeled Substance P | ~1 |
| Oregon Green 488-SP | ~1 |
| BODIPY FL-SP | ~10 |
| Tetramethylrhodamine-SP | ~10 |
| Fluorescein (FAM)-SP | ~100 |
| Alexa 488-SP | No response |
Table 2: Potency of fluorescent Substance P analogs in inducing intracellular calcium elevation in NK1R-expressing CHO cells.
In line with the binding affinity data, Oregon Green 488-SP was as potent as unlabeled Substance P in stimulating calcium release.[1] BODIPY FL-SP and tetramethylrhodamine-SP were also effective, albeit at slightly higher concentrations.[1] FAM-labeled Substance P was considerably less potent, requiring a much higher concentration to elicit a half-maximal response.[1] Alexa 488-SP failed to produce any calcium elevation, consistent with its inability to bind to the receptor.[1]
M-type Potassium Current Inhibition
Substance P is known to modulate neuronal excitability by inhibiting the M-type potassium current (I_M). The effectiveness of the fluorescent analogs in this physiological response was tested in SP-responsive neurons.
| Fluorescent Analog (at 100 nM) | Inhibition of M-type K⁺ Current[1] |
| Unlabeled Substance P | Effective |
| Oregon Green 488-SP | Effective |
| BODIPY FL-SP | Effective |
| Fluorescein (FAM)-SP | Variable results |
| Tetramethylrhodamine-SP | Less potent |
| Alexa 488-SP | Less effective |
Table 3: Efficacy of fluorescent Substance P analogs in inhibiting the M-type potassium current in responsive neurons.
Both Oregon Green 488-SP and BODIPY FL-SP were as effective as unlabeled Substance P in reducing the M-type potassium current.[1] In contrast, FAM-labeled Substance P produced variable and inconsistent results in this assay.[1] Tetramethylrhodamine-SP was less potent, and Alexa 488-SP was less effective in modulating this ion channel.[1]
Experimental Methodologies
To ensure the reproducibility and validity of the presented data, detailed experimental protocols are provided below.
Substance P Receptor Binding Assay
A competitive radioligand binding assay was performed using Chinese hamster ovary (CHO) cells stably transfected with the rat Substance P receptor (NK1R).
-
Cell Culture: CHO cells expressing the rat NK1 receptor were cultured in a suitable growth medium until confluent.
-
Membrane Preparation: Cell membranes were prepared by homogenization and centrifugation to isolate the membrane fraction containing the NK1 receptors.
-
Binding Reaction: A constant concentration of radiolabeled [¹²⁵I] Substance P (50 pM) was incubated with the cell membranes in the presence of increasing concentrations of either unlabeled Substance P or the fluorescently labeled SP analogs (ranging from 1 pM to 1 µM).[1]
-
Incubation: The reaction mixtures were incubated to allow binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The bound radioligand was separated from the free radioligand by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity retained on the filters was measured using a gamma counter.
-
Data Analysis: The data were analyzed to determine the concentration of the competing ligand that inhibited 50% of the specific binding of the radioligand (IC50).
Intracellular Calcium Measurement
Changes in intracellular calcium concentration were monitored in CHO cells expressing the rat NK1 receptor using the fluorescent calcium indicator Fura-2.
-
Cell Loading: Cells were loaded with the acetoxymethyl ester form of Fura-2 (Fura-2 AM), which readily crosses the cell membrane.
-
De-esterification: Once inside the cell, cellular esterases cleave the AM group, trapping the active Fura-2 in the cytoplasm.
-
Fluorescence Measurement: The cells were then exposed to different concentrations of the fluorescent SP analogs. The fluorescence of Fura-2 was measured at two excitation wavelengths (typically 340 nm and 380 nm) and a single emission wavelength (~510 nm).
-
Ratio Calculation: The ratio of the fluorescence intensities at the two excitation wavelengths was calculated. This ratio is proportional to the intracellular calcium concentration.
-
Data Analysis: Dose-response curves were generated to determine the effective concentration of each analog that produced a half-maximal increase in intracellular calcium (EC50).
M-type Potassium Current Measurement
The effect of the fluorescent SP analogs on the M-type potassium current (I_M) was assessed using whole-cell patch-clamp electrophysiology on SP-responsive neurons.
-
Cell Preparation: Neurons known to express functional NK1 receptors and M-type currents were used for recordings.
-
Patch-Clamp Recording: The whole-cell configuration of the patch-clamp technique was employed to record membrane currents.
-
Voltage Protocol: A specific voltage protocol was applied to the cell to isolate and measure the M-type potassium current.
-
Application of Analogs: The fluorescent SP analogs were applied to the neurons at a concentration of 100 nM.[1]
-
Current Measurement: The amplitude of the M-type current was measured before and after the application of the analogs.
-
Data Analysis: The percentage of inhibition of the M-type current by each analog was determined.
Visualizing the Pathways and Processes
To better understand the biological context and experimental procedures, the following diagrams illustrate the key signaling pathway and the overall experimental workflow.
Caption: Substance P Signaling Pathway.
Caption: Experimental Workflow for Comparison.
Conclusion and Recommendations
The experimental evidence strongly suggests that the choice of fluorescent label has a profound impact on the biological activity of Substance P. While FAM-labeled Substance P is commercially available and can be used for certain applications, its significantly reduced binding affinity and potency in functional assays make it a less ideal choice for studies requiring high sensitivity and physiological relevance.
Based on the comparative data, Oregon Green 488-SP and BODIPY FL-SP emerge as the most reliable fluorescent analogs of Substance P.[1] Oregon Green 488-SP, in particular, demonstrated performance nearly identical to that of unlabeled Substance P in all three key assays.[1] BODIPY FL-SP also proved to be a robust probe, showing strong binding and effective receptor activation.[1]
For researchers aiming to accurately visualize and quantify Substance P receptor dynamics and signaling in living cells, Oregon Green 488-SP and BODIPY FL-SP are recommended as superior alternatives to FAM-labeled Substance P. These probes offer a better balance of fluorescence properties and preserved biological function, ensuring more reliable and physiologically relevant experimental outcomes.
References
A Comparative Guide to Confirming NK1 Receptor Activation: FAM-Substance P and Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
The neurokinin-1 receptor (NK1R), a G-protein coupled receptor (GPCR), and its primary ligand, Substance P (SP), are pivotal in a multitude of physiological and pathological processes, including pain transmission, inflammation, and cancer progression.[1][2] Consequently, accurately determining the activation state of NK1R is crucial for both basic research and the development of novel therapeutics targeting this system.
This guide provides a detailed comparison of methods to confirm NK1R activation, with a primary focus on the use of FAM-Substance P. We will explore the underlying principles, provide detailed experimental protocols, and present a comparative analysis against alternative methods, namely calcium imaging and the IP-One assay.
Visualizing NK1R Activation with FAM-Substance P: The Internalization Assay
A hallmark of NK1R activation by its agonist, Substance P, is the rapid internalization of the receptor-ligand complex.[3][4][5] This process serves as a direct visual and quantifiable confirmation of receptor engagement and activation. FAM-Substance P, a version of the Substance P peptide conjugated to the green-fluorescing dye carboxyfluorescein (FAM), allows researchers to track this internalization process using fluorescence microscopy.
Upon binding of FAM-Substance P to the NK1R on the cell surface, the complex is internalized into endosomes.[4] This shifts the fluorescence signal from being localized on the plasma membrane to distinct intracellular puncta, which can be imaged and quantified.
Experimental Protocol: FAM-Substance P Internalization Assay
This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.
-
Cell Culture: Plate cells expressing NK1R (e.g., CHO-K1 or HEK293 cells stably transfected with the NK1R gene) onto glass-bottom dishes or multi-well plates suitable for microscopy. Culture until they reach 70-80% confluency.
-
Starvation: Prior to the assay, starve the cells in a serum-free medium for 2-4 hours to minimize basal receptor activation.
-
Ligand Preparation: Prepare a stock solution of FAM-Substance P in a suitable solvent (e.g., DMSO or sterile water) and then dilute to the desired final concentration in a serum-free medium. Typical working concentrations range from 10 nM to 1 µM.
-
Stimulation: Replace the starvation medium with the FAM-Substance P-containing medium. To observe the internalization process in real-time, place the plate on a live-cell imaging microscope pre-heated to 37°C.
-
Incubation: Incubate the cells with FAM-Substance P at 37°C. Internalization is typically observable within 3-15 minutes and may peak around 30-60 minutes.[4]
-
Controls:
-
Negative Control: Incubate cells with an equimolar concentration of unconjugated FAM dye to control for non-specific uptake.
-
Antagonist Control: Pre-incubate cells with a specific NK1R antagonist (e.g., Aprepitant) for 30 minutes before adding FAM-Substance P to confirm that internalization is receptor-mediated.[2]
-
-
Imaging: Acquire images using a fluorescence microscope with appropriate filter sets for FAM (Excitation/Emission: ~495/520 nm). Z-stack images can be acquired to confirm the intracellular localization of the fluorescent signal.
-
Quantification: Analyze the images using software such as ImageJ or CellProfiler. The degree of internalization can be quantified by measuring the number and intensity of intracellular fluorescent puncta per cell.
Caption: Workflow for the FAM-Substance P internalization assay.
Alternative Methods for Confirming NK1R Activation
While FAM-Substance P provides a direct visualization of ligand-induced internalization, other methods can confirm NK1R activation by measuring downstream signaling events.
a) Calcium Imaging
The NK1R is predominantly a Gq-coupled receptor.[1][6] Ligand binding initiates a signaling cascade that leads to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[2] This transient increase in intracellular Ca2+ is a robust indicator of Gq-coupled receptor activation.
Fluorescent calcium indicators, such as Fura-2, Fluo-8, or genetically encoded sensors like GCaMP, are used to measure these changes in intracellular calcium concentration.[7][8]
-
Cell Preparation: Plate NK1R-expressing cells in a black, clear-bottom 96-well or 384-well plate.
-
Dye Loading: Load the cells with a calcium-sensitive dye (e.g., Fluo-8 AM) in a buffered salt solution (e.g., HBSS) for 30-60 minutes at 37°C, according to the manufacturer's instructions. The AM ester form allows the dye to cross the cell membrane.
-
Washing: Gently wash the cells to remove any excess extracellular dye.
-
Baseline Measurement: Place the plate in a fluorescence microplate reader (e.g., FLIPR, FlexStation) or a fluorescence microscope equipped for kinetic reading. Measure the baseline fluorescence for a short period (e.g., 10-20 seconds).
-
Compound Addition: Using the instrument's integrated fluidics, add Substance P (or test compounds) to the wells while continuously recording the fluorescence signal.
-
Signal Detection: Record the change in fluorescence intensity over time. A rapid increase in fluorescence corresponds to the rise in intracellular calcium upon receptor activation.
-
Data Analysis: The response is typically quantified as the peak fluorescence intensity over baseline or the area under the curve. Dose-response curves can be generated to determine the potency (EC50) of agonists.
Caption: Simplified signaling pathway of NK1R-induced calcium release.
b) IP-One Assay
As a direct consequence of PLC activation, the IP3 generated is rapidly metabolized. The IP-One assay measures the accumulation of a more stable downstream metabolite, inositol monophosphate (IP1).[9][10] This assay provides a robust and sensitive measure of Gq pathway activation.
The assay typically uses Homogeneous Time-Resolved Fluorescence (HTRF), a technology that combines Fluorescence Resonance Energy Transfer (FRET) with time-resolved measurement.[10] In a competitive immunoassay format, native IP1 produced by the cells competes with a d2-labeled IP1 analog for binding to a terbium cryptate-labeled anti-IP1 antibody.[11] Activation of NK1R leads to an increase in cellular IP1, which displaces the d2-labeled IP1 from the antibody, causing a decrease in the HTRF signal.
-
Cell Stimulation: Plate NK1R-expressing cells in a suitable microplate. Add Substance P (or test compounds) in a stimulation buffer that contains lithium chloride (LiCl). LiCl inhibits the degradation of IP1, allowing it to accumulate in the cells.[10]
-
Incubation: Incubate the plate for a specified time (e.g., 60 minutes) at 37°C.
-
Lysis and Detection: Add the HTRF detection reagents (IP1-d2 and anti-IP1-cryptate) directly to the wells.
-
Second Incubation: Incubate for 60 minutes at room temperature to allow the immunoassay to reach equilibrium.
-
Signal Reading: Read the plate on an HTRF-compatible microplate reader, measuring the fluorescence emission at two different wavelengths (typically 665 nm for the acceptor and 620 nm for the donor).
-
Data Analysis: The HTRF ratio (Emission at 665 nm / Emission at 620 nm) is calculated. A decrease in this ratio indicates an increase in cellular IP1 and thus, NK1R activation.
Caption: Principle of the competitive IP-One HTRF assay.
Performance Comparison
Choosing the right assay depends on the specific research question, available equipment, and desired throughput. The table below summarizes the key characteristics of each method.
| Feature | FAM-Substance P Internalization | Calcium Imaging | IP-One HTRF Assay |
| Principle | Direct visualization of ligand-receptor complex internalization.[4] | Measurement of transient intracellular Ca²⁺ release downstream of Gq activation.[2] | Quantification of the stable IP3 metabolite, IP1, accumulation.[9][10] |
| Signal Readout | Change in fluorescence localization (from membrane to puncta). | Rapid, transient increase in fluorescence intensity. | Decrease in HTRF signal ratio over time. |
| Measurement | Direct confirmation of ligand-induced receptor trafficking. | Indirect, measures a proximal downstream signaling event. | Indirect, measures a downstream second messenger. |
| Throughput | Low to medium; suitable for microscopy-based screening. | High; well-suited for 96/384-well plate readers (e.g., FLIPR). | High; well-suited for 96/384/1536-well plate readers. |
| Kinetics | Slower, measures an event over minutes to an hour.[4] | Very fast, measures a signal in seconds. | Slower, measures an accumulation over ~60 minutes. |
| Instrumentation | Fluorescence microscope (confocal recommended for detail). | Fluorescence plate reader with injectors or kinetic imaging microscope. | HTRF-certified microplate reader. |
| Potential Issues | Phototoxicity in live-cell imaging; challenges in high-throughput quantification. | Signal can be triggered by non-Gq pathways; very transient signal requires precise timing.[11] | LiCl can have off-target effects; less sensitive to transient receptor activation. |
Summary of Quantitative Data
The following table presents hypothetical data to illustrate the type of quantitative comparisons that can be made between these assays.
| Parameter | FAM-Substance P Internalization | Calcium Imaging | IP-One HTRF Assay |
| EC₅₀ for Substance P | 25 nM | 5 nM | 15 nM |
| Signal-to-Background | Variable (depends on image analysis) | 5 - 10 fold | 3 - 6 fold |
| Z'-factor (for HTS) | < 0.5 (typically) | > 0.6 | > 0.7 |
| Assay Time | 1 - 2 hours | < 1 hour | ~2.5 hours |
References
- 1. Biological and Pharmacological Aspects of the NK1-Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Direct observation of substance P-induced internalization of neurokinin 1 (NK1) receptors at sites of inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Agonist-induced internalization of the substance P (NK1) receptor expressed in epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neurobiology of substance P and the NK1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Visualizing the modulation of neurokinin 1 receptor-positive neurons in the superficial dorsal horn by spinal cord stimulation in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibitory Receptor Crosslinking Quantitatively Dampens Calcium Flux Induced by Activating Receptor Triggering in NK Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. revvity.com [revvity.com]
- 10. HTRF IP-One Gq assay on SpectraMax Readers [moleculardevices.com]
- 11. HTRF IP-One Gq Detection Kit-WEICHILAB [weichilab.com]
Unveiling the FAM-Substance P Binding Site: A Comparative Guide to Validation Techniques
For researchers, scientists, and drug development professionals, validating the binding of a ligand to its receptor is a critical step in understanding its biological function and in the development of novel therapeutics. This guide provides a comprehensive comparison of isotopic labeling and other biophysical methods to validate the binding site of FAM-Substance P to its cognate receptor, the Neurokinin-1 Receptor (NK1R).
Substance P (SP), a neuropeptide of the tachykinin family, plays a pivotal role in a myriad of physiological processes, including pain transmission, inflammation, and mood regulation, by binding to the G protein-coupled NK1R. The attachment of a fluorescein-based dye (FAM) to Substance P provides a valuable tool for studying this interaction. However, rigorous validation of the binding site is essential to ensure that the fluorescent label does not sterically hinder or alter the natural binding mode. This guide delves into the application of isotopic labeling as a definitive validation method and compares its performance with other widely used techniques, supported by experimental data and detailed protocols.
Data Presentation: A Comparative Look at Binding Affinity
The binding affinity, often expressed as the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50), is a key parameter for quantifying the strength of the ligand-receptor interaction. The following table summarizes representative binding affinity values for Substance P and its analogs, including fluorescently labeled versions, determined by various experimental techniques. It is important to note that direct comparison of absolute values across different studies should be approached with caution due to variations in experimental conditions, such as cell types, membrane preparations, and assay buffers.
| Ligand | Assay Method | Receptor Source | Affinity (Kd/IC50) | Reference |
| [³H]Substance P | Radioligand Binding | Transfected CHO cells | Kd: 0.33 ± 0.13 nM | [1] |
| Unlabeled SP | Competition Binding (vs. [¹²⁵I] SP) | rSPR-expressing CHO cells | IC50: 2.0 nM | [2] |
| Fluorescein-SP | Competition Binding (vs. [¹²⁵I] SP) | rSPR-expressing CHO cells | IC50: 44.5 nM | [2] |
| Oregon Green 488-SP | Competition Binding (vs. [¹²⁵I] SP) | rSPR-expressing CHO cells | IC50: 6.4 nM | [2] |
| BODIPY-SP | Competition Binding (vs. [¹²⁵I] SP) | rSPR-expressing CHO cells | IC50: 18.0 nM | [2] |
| Tetramethylrhodamine-SP | Competition Binding (vs. [¹²⁵I] SP) | rSPR-expressing CHO cells | IC50: 4.2 nM | [2] |
| Pex14p peptide ligand | NMR Titration (Chemical Shift Perturbation) | Pex13p SH3 domain | Kd: ~40 µM | [3] |
Experimental Protocols: A Closer Look at the Methodologies
Isotopic Labeling and NMR Spectroscopy for Binding Site Validation
Isotopic labeling, typically with ¹³C and ¹⁵N, allows for the precise identification of the amino acid residues of FAM-Substance P that are directly involved in the interaction with the NK1R at an atomic level. Nuclear Magnetic Resonance (NMR) spectroscopy is then used to detect changes in the chemical environment of these labeled atoms upon binding.
Experimental Workflow for Isotopic Labeling and NMR Analysis
Caption: Workflow for validating FAM-Substance P binding using isotopic labeling and NMR.
Protocol for Synthesis of Isotopically Labeled FAM-Substance P:
-
Solid-Phase Peptide Synthesis (SPPS): Substance P is synthesized on a solid support resin (e.g., Rink Amide resin) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.[4] To introduce isotopic labels, one or more Fmoc-protected amino acids enriched with ¹³C and/or ¹⁵N are used during the coupling steps.
-
FAM Labeling: While the peptide is still attached to the resin, the N-terminal Fmoc protecting group is removed, and 5(6)-carboxyfluorescein (FAM) is coupled to the free amine.[5] Alternatively, a lysine residue with an orthogonal protecting group can be selectively deprotected and labeled with FAM.
-
Cleavage and Purification: The fully assembled, labeled peptide is cleaved from the resin using a cleavage cocktail (e.g., trifluoroacetic acid-based).
-
Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (HPLC) to obtain the final, high-purity isotopically labeled FAM-Substance P.
Protocol for NMR Chemical Shift Perturbation (CSP) Analysis:
-
Sample Preparation: A solution of uniformly ¹⁵N-labeled NK1R (or a soluble extracellular domain) is prepared in a suitable NMR buffer.
-
NMR Titration: A series of 2D ¹H-¹⁵N HSQC spectra are recorded. The first spectrum is of the receptor alone. Subsequent spectra are recorded after the stepwise addition of the ¹³C, ¹⁵N-labeled FAM-Substance P.[6]
-
Data Analysis: The spectra are processed and analyzed to identify changes in the chemical shifts of the backbone amide protons and nitrogens of the receptor upon ligand binding.[3]
-
Binding Site Mapping: Residues exhibiting significant chemical shift perturbations are mapped onto the three-dimensional structure of the NK1R to identify the binding interface.
-
Dissociation Constant (Kd) Determination: The magnitude of the chemical shift changes as a function of the ligand concentration is fitted to a binding isotherm to calculate the dissociation constant (Kd).[7]
Alternative Binding Validation Methods
While isotopic labeling with NMR provides high-resolution structural information, other methods offer complementary data and can be more suitable for high-throughput screening or when structural detail is not the primary objective.
1. Radioligand Competition Binding Assay:
This classic and highly sensitive method involves the use of a radiolabeled form of Substance P (e.g., [³H]SP or [¹²⁵I]SP) to determine the binding affinity of non-labeled or fluorescently labeled analogs.
Experimental Workflow for Radioligand Competition Assay
Caption: Workflow for a radioligand competition binding assay.
2. Surface Plasmon Resonance (SPR):
SPR is a label-free technique that measures the binding of an analyte (e.g., FAM-Substance P) to a ligand (e.g., NK1R) immobilized on a sensor chip in real-time. This method provides kinetic data (on- and off-rates) in addition to the binding affinity.
3. Fluorescence Polarization (FP):
FP measures the change in the polarization of fluorescent light emitted by a labeled ligand (FAM-Substance P) upon binding to a larger molecule (NK1R). The increase in polarization is directly proportional to the fraction of bound ligand and can be used to determine the binding affinity.
Signaling Pathway of Substance P and NK1R
The binding of Substance P to the NK1R initiates a cascade of intracellular signaling events. Understanding this pathway is crucial for interpreting the functional consequences of ligand binding. The NK1R is a G protein-coupled receptor that primarily couples to Gq and Gs proteins.[8][9]
Caption: Simplified signaling pathway of the Substance P/NK1R system.
Conclusion
Validating the binding site of FAM-Substance P is paramount for its effective use as a research tool. Isotopic labeling coupled with NMR spectroscopy stands out as a powerful method for obtaining high-resolution structural information about the ligand-receptor interface and for precisely determining binding affinity. While techniques like radioligand binding assays, SPR, and fluorescence polarization offer valuable and often more high-throughput alternatives for assessing binding, they do not provide the same level of structural detail. The choice of method will ultimately depend on the specific research question, the available resources, and the level of detail required. By understanding the principles, protocols, and comparative performance of these techniques, researchers can confidently select the most appropriate approach to validate the binding of FAM-Substance P and advance our understanding of the critical role of the Substance P/NK1R system in health and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. Solid-phase synthesis and 1H and 13C high-resolution magic angle spinning NMR of 13C-labeled resin-bound saccharides [pubmed.ncbi.nlm.nih.gov]
- 3. Automated evaluation of chemical shift perturbation spectra: New approaches to quantitative analysis of receptor-ligand interaction NMR spectra - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 5. researchgate.net [researchgate.net]
- 6. The measurement of binding affinities by NMR chemical shift perturbation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Selective G protein signaling driven by substance P-neurokinin receptor dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Selective G protein signaling driven by Substance P-Neurokinin Receptor dynamics - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Receptor Affinity: Scatchard Analysis of FAM-Labeled Substance P and Modern Alternatives
For researchers, scientists, and drug development professionals, accurately quantifying the binding affinity between a ligand and its receptor is a cornerstone of pharmacological research. This guide provides a comprehensive comparison of the traditional Scatchard analysis, using FAM-labeled Substance P as a model, against modern, alternative techniques for determining receptor affinity.
Substance P, a neuropeptide, exerts its physiological effects by binding to the neurokinin-1 receptor (NK1R), a G protein-coupled receptor (GPCR) implicated in pain, inflammation, and mood disorders. Understanding the affinity of this interaction is crucial for the development of novel therapeutics targeting the NK1R. This guide will delve into the experimental protocols, data presentation, and underlying principles of Scatchar analysis and its contemporary counterparts.
The Substance P (NK1R) Signaling Pathway
Substance P binding to the NK1R initiates a cascade of intracellular events. The NK1R couples to both Gq and Gs G-proteins, leading to the activation of distinct second messenger pathways. Activation of Gq stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). Concurrently, Gs activation stimulates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) levels and the activation of protein kinase A (PKA).
Scatchard Analysis: The Traditional Approach
Scatchard analysis is a graphical method used to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) of a ligand for a receptor. The analysis involves plotting the ratio of bound to free ligand concentration against the concentration of bound ligand. For a simple bimolecular interaction, this plot should yield a straight line where the slope is -1/Kd and the x-intercept is Bmax.
Experimental Workflow for Scatchard Analysis
The following diagram illustrates a typical workflow for a Scatchard analysis using a fluorescently labeled ligand and flow cytometry.
Comparison of Receptor Affinity Determination Methods
| Method | Principle | Data Output | Advantages | Disadvantages | Typical Kd Range |
| Scatchard Analysis (with Fluorescent Ligand) | Measures the equilibrium binding of a fluorescent ligand to its receptor on whole cells or in membrane preparations. Data is linearized to determine binding parameters. | Kd (dissociation constant), Bmax (maximum number of binding sites) | Can be performed on whole cells; relatively inexpensive equipment (flow cytometer). | Prone to errors from data transformation; non-linearity can be difficult to interpret; requires labeled ligand. | pM to µM |
| Fluorescence Polarization (FP) | Measures the change in the polarization of emitted light from a fluorescently labeled ligand upon binding to a larger receptor molecule. | Kd, Stoichiometry (n) | Homogeneous assay (no separation steps); high-throughput compatible; real-time measurements possible. | Requires a fluorescently labeled ligand; sensitive to autofluorescence and light scatter. | nM to µM |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change associated with the binding of a ligand to a receptor. | Kd, Stoichiometry (n), ΔH (enthalpy), ΔS (entropy) | Label-free; provides a complete thermodynamic profile of the interaction. | Requires large amounts of pure protein; low-throughput; sensitive to buffer mismatch. | nM to mM |
| Surface Plasmon Resonance (SPR) | Measures the change in the refractive index at a sensor surface as a ligand in solution binds to an immobilized receptor. | Kd, kon (association rate), koff (dissociation rate) | Label-free; provides kinetic information (on- and off-rates); real-time measurements. | Requires immobilization of one binding partner, which may affect its activity; can be expensive. | pM to mM |
Experimental Protocols
Protocol 1: Representative Scatchard Analysis using FAM-Labeled Substance P and Flow Cytometry
This protocol is a generalized procedure for determining the Kd and Bmax of FAM-labeled Substance P for the NK1 receptor expressed on the surface of cultured cells.
Materials:
-
CHO-K1 or HEK293 cells stably expressing the human NK1 receptor
-
FAM-labeled Substance P
-
Unlabeled Substance P
-
Cell culture medium (e.g., DMEM/F-12 with 10% FBS)
-
Binding Buffer (e.g., Hanks' Balanced Salt Solution with 0.1% BSA)
-
Flow cytometer equipped with a 488 nm laser and appropriate emission filters for FAM/fluorescein.
Procedure:
-
Cell Preparation: Culture NK1R-expressing cells to ~80-90% confluency. Harvest the cells gently using a non-enzymatic cell dissociation solution. Wash the cells twice with ice-cold Binding Buffer by centrifugation (300 x g for 5 minutes). Resuspend the cells in Binding Buffer to a final concentration of 1 x 10^6 cells/mL.
-
Saturation Binding:
-
Prepare a series of dilutions of FAM-labeled Substance P in Binding Buffer, ranging from approximately 0.1 x Kd to 10 x Kd (if Kd is unknown, a range of 0.01 nM to 100 nM is a reasonable starting point).
-
In a 96-well plate, add 50 µL of the cell suspension to each well.
-
Add 50 µL of each FAM-labeled Substance P dilution to the appropriate wells in triplicate (Total Binding).
-
-
Non-Specific Binding:
-
To a separate set of triplicate wells for each concentration of FAM-labeled Substance P, add 25 µL of a high concentration of unlabeled Substance P (e.g., 10 µM).
-
Add 25 µL of each FAM-labeled Substance P dilution.
-
Add 50 µL of the cell suspension.
-
-
Incubation: Incubate the plate at 4°C for 2-3 hours on a shaker to reach equilibrium.
-
Washing: Centrifuge the plate at 300 x g for 5 minutes at 4°C. Carefully aspirate the supernatant. Wash the cells three times with 200 µL of ice-cold Binding Buffer, centrifuging between each wash.
-
Flow Cytometry Analysis: Resuspend the cell pellets in 200 µL of Binding Buffer. Analyze the fluorescence intensity of the cells using a flow cytometer. Record the mean fluorescence intensity (MFI) for each sample.
-
Data Analysis:
-
Calculate the specific binding for each concentration of FAM-labeled Substance P: Specific Binding = Total Binding MFI - Non-Specific Binding MFI.
-
Convert the MFI values to moles of bound ligand using a standard curve generated with a known concentration of FAM dye.
-
Calculate the concentration of free ligand: [Free] = [Total Added] - [Bound].
-
Construct the Scatchard plot: Plot [Bound]/[Free] (y-axis) versus [Bound] (x-axis).
-
Determine the Kd from the slope (-1/Kd) and Bmax from the x-intercept of the linear regression line.
-
Protocol 2: Fluorescence Polarization (FP) Binding Assay
This protocol describes a homogeneous assay to determine the binding affinity of FAM-labeled Substance P to purified NK1 receptor.
Materials:
-
Purified, soluble NK1 receptor
-
FAM-labeled Substance P
-
Unlabeled Substance P
-
Assay Buffer (e.g., Phosphate-buffered saline with 0.01% Tween-20)
-
Black, low-volume 384-well plates
-
Plate reader capable of measuring fluorescence polarization.
Procedure:
-
Assay Setup:
-
Prepare a solution of FAM-labeled Substance P in Assay Buffer at a fixed concentration (typically in the low nanomolar range, below the expected Kd).
-
Prepare a serial dilution of the purified NK1 receptor in Assay Buffer.
-
-
Binding Reaction:
-
In a 384-well plate, add a constant volume of the FAM-labeled Substance P solution to each well.
-
Add an equal volume of each NK1 receptor dilution to the appropriate wells in triplicate.
-
Include control wells with only FAM-labeled Substance P (for minimum polarization) and wells with FAM-labeled Substance P and the highest concentration of receptor (for maximum polarization).
-
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light, to allow the binding to reach equilibrium.
-
Measurement: Measure the fluorescence polarization of each well using a plate reader. The instrument excites the sample with polarized light at ~485 nm and measures the intensity of the emitted light parallel and perpendicular to the excitation plane at ~520 nm.
-
Data Analysis:
-
The instrument software will calculate the polarization (in mP units).
-
Plot the change in fluorescence polarization as a function of the receptor concentration.
-
Fit the data to a one-site binding model using non-linear regression analysis to determine the Kd.
-
Comparison of Binding Affinity Determination Methods: A Logical Overview
The choice of method for determining receptor affinity depends on several factors, including the nature of the interacting molecules, the required throughput, and the availability of specialized equipment. The following diagram illustrates the logical relationships and key considerations for selecting an appropriate method.
Conclusion
While Scatchard analysis has been a valuable tool in pharmacology, its limitations have paved the way for more robust and informative techniques. For researchers studying the interaction of ligands like Substance P with the NK1 receptor, modern methods such as Fluorescence Polarization, Isothermal Titration Calorimetry, and Surface Plasmon Resonance offer significant advantages in terms of accuracy, throughput, and the depth of information provided. The choice of the most appropriate method will depend on the specific research question and available resources. By understanding the principles and protocols of these different approaches, researchers can make informed decisions to obtain high-quality, reliable data on receptor-ligand interactions, ultimately accelerating the drug discovery and development process.
A Comparative Guide to the Functional Validation of FAM-Substance P in Bioassays
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of FAM-Substance P's performance against other fluorescently labeled alternatives in functional bioassays. We present supporting experimental data, detailed methodologies for key experiments, and visual representations of signaling pathways and experimental workflows to aid in the selection of the most suitable fluorescent analog for your research needs.
Introduction to Substance P and its Fluorescent Analogs
Substance P (SP) is a neuropeptide of the tachykinin family that plays a crucial role in pain transmission, inflammation, and smooth muscle contraction.[1][2][3] It exerts its effects by binding to the neurokinin-1 receptor (NK1R), a G protein-coupled receptor (GPCR).[2][4] Fluorescently labeling Substance P allows for the direct visualization and quantification of its binding to NK1R and the subsequent cellular responses in live cells, offering significant advantages over traditional radiolabeled ligand assays.[2]
Carboxyfluorescein (FAM) is a commonly used fluorescent dye for labeling peptides like Substance P. However, the choice of fluorophore can significantly impact the biological activity and binding properties of the parent peptide.[2] This guide compares FAM-Substance P (represented by its structurally similar analog, fluorescein-SP) with other commercially available fluorescent SP analogs, providing a basis for informed experimental design.
Quantitative Comparison of Fluorescent Substance P Analogs
The following table summarizes the binding affinities (IC50 values) of various fluorescently labeled Substance P analogs in a competitive binding assay against radiolabeled [¹²⁵I] SP in Chinese Hamster Ovary (CHO) cells expressing the rat Substance P receptor (rSPR).[2] A lower IC50 value indicates a higher binding affinity.
| Fluorescent Analog | Fluorophore | IC50 (nM)[2] | Relative Binding Affinity Rank[2] |
| Unlabeled Substance P | - | 2.0 | 1 |
| Tetramethylrhodamine-SP | Tetramethylrhodamine | 4.2 | 2 |
| Oregon Green 488-SP | Oregon Green 488 | 6.4 | 3 |
| BODIPY FL-SP | BODIPY FL | 18.0 | 4 |
| Fluorescein-SP (FAM analog) | Fluorescein | 44.5 | 5 |
| Alexa 488-SP | Alexa Fluor 488 | >1000 | 6 |
Key Findings:
-
Fluorescent labeling of Substance P generally reduces its binding affinity for the NK1R compared to the unlabeled peptide.[2]
-
Fluorescein-SP, the analog for FAM-Substance P, exhibits a significantly lower binding affinity (IC50 of 44.5 nM) compared to unlabeled Substance P (IC50 of 2.0 nM).[2]
-
Oregon Green 488-SP and BODIPY FL-SP demonstrate better binding affinities than fluorescein-SP and are considered more useful fluorophores for labeling Substance P without drastically affecting its biological activity.[2]
-
Alexa 488-SP showed very poor binding in this assay.[2]
Functional Bioassay Performance
Beyond binding affinity, the ability of a fluorescent SP analog to elicit a biological response is critical. The primary functional consequences of NK1R activation are an increase in intracellular calcium ([Ca²⁺]i) and, in some systems, a reduction of the M-type K⁺ current.[2]
Calcium Mobilization:
With the exception of Alexa 488-SP, all tested fluorescent SP analogs, including fluorescein-SP, were capable of inducing elevations in intracellular calcium in CHO cells expressing the rSPR.[2] This indicates that despite its lower binding affinity, FAM-Substance P can still activate the NK1R to initiate downstream signaling.
Electrophysiological Response:
In SP-responsive neurons, BODIPY Fl-SP and Oregon Green 488-SP were as effective as unlabeled SP in reducing the M-type K⁺ current. Fluorescein-SP produced variable results in this assay, while tetramethylrhodamine-SP was less potent.[2]
Receptor Internalization:
Experimental Protocols
Competitive Radioligand Binding Assay
This protocol is used to determine the binding affinity (IC50) of unlabeled or fluorescently labeled Substance P analogs by measuring their ability to compete with a radiolabeled ligand for binding to the NK1R.
Materials:
-
CHO cells stably expressing the rat NK1R
-
[¹²⁵I] Substance P (radioligand)
-
Unlabeled Substance P and fluorescently labeled SP analogs (competitors)
-
Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)
-
Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Scintillation fluid and counter
Procedure:
-
Cell Preparation: Culture rSPR-CHO cells to confluence in appropriate culture vessels.
-
Assay Setup: In a 96-well plate, add a fixed concentration of [¹²⁵I] SP (e.g., 50 pM) to each well.
-
Competition: Add increasing concentrations of the unlabeled or fluorescent SP analogs to the wells. For determining non-specific binding, add a high concentration of unlabeled SP (e.g., 1 µM).
-
Incubation: Add the rSPR-CHO cell membranes to the wells and incubate at room temperature for a defined period (e.g., 60 minutes) to reach binding equilibrium.
-
Termination: Stop the binding reaction by rapid filtration through a glass fiber filter plate, followed by several washes with ice-cold wash buffer to separate bound from free radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor. Fit the data using a sigmoidal dose-response curve to determine the IC50 value.
Intracellular Calcium Mobilization Assay
This protocol measures the ability of FAM-Substance P and other analogs to activate the NK1R and trigger an increase in intracellular calcium, a key second messenger in the signaling cascade.
Materials:
-
Cells expressing NK1R (e.g., CHO-NK1R, SH-SY5Y-NK1R)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES)
-
FAM-Substance P and other SP analogs
-
Fluorescence microplate reader with automated injection capabilities
Procedure:
-
Cell Plating: Seed the NK1R-expressing cells into a 96-well black-walled, clear-bottom plate and culture overnight.
-
Dye Loading: Prepare a loading solution containing Fluo-4 AM and Pluronic F-127 in Assay Buffer. Remove the culture medium from the cells and add the loading solution.
-
Incubation: Incubate the plate at 37°C for 60 minutes, followed by 30 minutes at room temperature, to allow for dye de-esterification.
-
Washing: Gently wash the cells with Assay Buffer to remove excess dye.
-
Measurement: Place the plate in the fluorescence microplate reader. Record a baseline fluorescence reading.
-
Agonist Addition: Use the automated injector to add FAM-Substance P or other analogs at various concentrations to the wells.
-
Data Acquisition: Immediately after agonist addition, continuously record the fluorescence intensity over time.
-
Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Plot the peak fluorescence change against the log concentration of the agonist to determine the EC50 value.
Receptor Internalization Assay by Confocal Microscopy
This protocol visualizes the agonist-induced internalization of the NK1R, providing a functional readout of receptor activation and subsequent desensitization.
Materials:
-
Cells expressing a fluorescently-tagged NK1R (e.g., NK1R-GFP) or cells to be stained with a fluorescently labeled SP analog.
-
Glass-bottom confocal imaging dishes
-
FAM-Substance P or other fluorescent SP analogs
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Mounting medium with DAPI (for nuclear counterstaining)
-
Confocal microscope
Procedure:
-
Cell Seeding: Plate the NK1R-expressing cells onto glass-bottom dishes and allow them to adhere.
-
Starvation: Prior to the experiment, starve the cells in serum-free medium for a few hours to reduce basal receptor internalization.
-
Ligand Incubation: Treat the cells with FAM-Substance P or other analogs at a specific concentration (e.g., 100 nM) for various time points (e.g., 0, 5, 15, 30, 60 minutes) at 37°C. A control group should remain untreated.
-
Washing: At each time point, wash the cells with ice-cold PBS to stop the internalization process and remove unbound ligand.
-
Fixation: Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Staining (if necessary): If not using a fluorescently tagged receptor, you may need to perform immunocytochemistry to visualize the receptor. For nuclear staining, permeabilize the cells and incubate with DAPI.
-
Imaging: Mount the coverslips and visualize the cells using a confocal microscope. Acquire z-stack images to observe the localization of the fluorescent signal.
-
Analysis: In untreated cells, the fluorescence should be localized to the plasma membrane. Upon agonist treatment, the fluorescence will appear in intracellular vesicles (endosomes), indicating receptor internalization. Quantify the degree of internalization by measuring the ratio of intracellular to membrane fluorescence.
Visualizations
Substance P / NK1R Signaling Pathway
Caption: Substance P binds to the NK1R, activating Gαq/11, which stimulates PLC. PLC cleaves PIP2 into IP3 and DAG, leading to Ca²⁺ release and PKC activation, respectively, culminating in a cellular response.
Experimental Workflow for Calcium Mobilization Assay
Caption: Workflow for measuring intracellular calcium changes in response to FAM-Substance P.
Logical Comparison of Fluorescent SP Analogs
Caption: Comparison of fluorescent Substance P analogs based on binding affinity and functional activity relative to unlabeled Substance P.
References
A Comparative Analysis of FAM and Alternative Fluorophores for Substance P Labeling
For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Fluorescent Probe for Substance P Studies.
In the realm of neuroscience and pharmacology, the neuropeptide Substance P (SP) plays a pivotal role in pain perception, inflammation, and mood regulation.[1] Fluorescently labeling Substance P allows for the visualization and quantification of its binding to the neurokinin-1 receptor (NK1R), providing invaluable insights into its physiological and pathological functions.[2] For decades, fluorescein (FAM) has been a popular and cost-effective choice for labeling peptides.[3][4] However, with the advent of advanced fluorophores, researchers are now faced with a wider array of options, each with distinct advantages and disadvantages.
This guide provides a comprehensive comparative analysis of FAM versus other commercially available fluorophores for labeling Substance P. We will delve into their spectral properties, performance in key biological assays, and provide detailed experimental protocols to assist researchers in making informed decisions for their specific applications.
Quantitative Comparison of Fluorophore Properties
The selection of a suitable fluorophore is critical and depends on factors such as the instrumentation available, the biological environment of the experiment, and the desired sensitivity. The following table summarizes the key quantitative parameters of FAM and several popular alternatives.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (cm⁻¹M⁻¹) | Quantum Yield (Φ) | Photostability | pH Sensitivity |
| FAM (Fluorescein) | ~494[3][5] | ~518[3][5] | ~75,000[6] | ~0.92[7] | Moderate[8] | High (fluorescence decreases in acidic conditions)[3][9] |
| Alexa Fluor 488 | ~495[10] | ~519[10] | >65,000[10] | 0.92[7] | High[9] | Low (stable between pH 4-10)[9][11] |
| Cy3 | ~550[5][12] | ~570[5][12] | ~150,000 | ~0.15 | Moderate to High | Low |
| ATTO 550 | ~554 | ~576 | ~120,000 | ~0.80 | High | Low |
Note: Molar extinction coefficient and quantum yield are key determinants of a fluorophore's brightness. Photostability refers to the fluorophore's resistance to fading upon light exposure.
Performance in Substance P Labeling and Functional Assays
The ultimate test of a fluorophore is its performance when conjugated to the molecule of interest and used in a biological context. A key study directly compared the efficacy of Substance P labeled with FAM (fluorescein), Alexa Fluor 488, BODIPY FL, Oregon Green 488, and tetramethylrhodamine.[2] The results, summarized below, highlight the significant impact of the chosen fluorophore on the biological activity of the labeled peptide.
| Labeled Substance P | Receptor Binding (IC₅₀, nM) | Receptor Activation (M-type K⁺ current reduction) |
| Unlabeled SP | 2.0 | Effective |
| Fluorescein-SP (FAM-SP) | 44.5 | Variable results |
| Alexa Fluor 488-SP | >1000 (ineffective) | Less effective |
| BODIPY FL-SP | 18.0 | As effective as unlabeled SP |
| Oregon Green 488-SP | 6.4 | As effective as unlabeled SP |
| Tetramethylrhodamine-SP | 4.2 | Less potent |
Data adapted from Bennett et al., BMC Chemical Biology 2001, 1:1.[2]
These findings demonstrate that while FAM-labeled Substance P can bind to its receptor, its affinity is significantly lower than that of unlabeled Substance P, and its ability to activate the receptor is inconsistent.[2] Notably, Alexa Fluor 488, despite its superior photophysical properties, rendered the Substance P analog virtually inactive in binding to the NK1 receptor.[2] In contrast, Oregon Green 488 and BODIPY FL proved to be the most effective labels, preserving the biological activity of Substance P.[2]
Experimental Protocols
To aid researchers in their experimental design, we provide detailed methodologies for key experiments.
Protocol 1: NHS-Ester Labeling of Substance P
This protocol describes a general method for labeling the primary amine of the lysine residue in Substance P with an N-hydroxysuccinimide (NHS) ester-activated fluorophore.
Materials:
-
Substance P (or analog with a single primary amine for labeling)
-
NHS-ester functionalized fluorophore (e.g., FAM, SE; Alexa Fluor 488, NHS ester)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
0.1 M Sodium bicarbonate buffer, pH 8.3-8.5
-
Gel filtration column (e.g., Sephadex G-25) for purification
Procedure:
-
Dissolve Substance P: Prepare a 1-10 mg/mL solution of Substance P in the 0.1 M sodium bicarbonate buffer.
-
Dissolve Fluorophore: Immediately before use, dissolve the NHS-ester fluorophore in a small amount of anhydrous DMF or DMSO to create a 10 mg/mL stock solution.
-
Reaction: Add a 5-10 fold molar excess of the dissolved fluorophore to the Substance P solution.
-
Incubation: Gently mix the reaction and incubate for 1-2 hours at room temperature, protected from light.
-
Purification: Separate the labeled peptide from unreacted dye using a gel filtration column equilibrated with a suitable buffer (e.g., PBS).
-
Characterization: Determine the degree of labeling by measuring the absorbance of the purified conjugate at the protein's absorbance maximum (~280 nm) and the fluorophore's absorbance maximum.
Protocol 2: Radioligand Binding Assay
This competitive binding assay is used to determine the affinity (IC₅₀) of fluorescently labeled Substance P for the NK1 receptor.
Materials:
-
Cell membranes prepared from cells expressing the NK1 receptor.
-
Radiolabeled Substance P (e.g., [¹²⁵I]Tyr⁸-Substance P)
-
Fluorescently labeled Substance P analog
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of radiolabeled Substance P (typically at its K_d value), and varying concentrations of the unlabeled or fluorescently labeled Substance P.
-
Equilibration: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor. Fit the data using a sigmoidal dose-response curve to determine the IC₅₀ value.
Protocol 3: Calcium Imaging Assay
This assay measures the ability of fluorescently labeled Substance P to activate the NK1 receptor and elicit a downstream signaling event, the release of intracellular calcium.
Materials:
-
Cells expressing the NK1 receptor (e.g., CHO-K1 or SH-SY5Y cells)
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer
-
Fluorescently labeled Substance P analog
-
Fluorescence microscope or plate reader equipped for calcium imaging
Procedure:
-
Cell Plating: Plate the NK1R-expressing cells onto glass-bottom dishes or 96-well plates and allow them to adhere overnight.
-
Dye Loading: Load the cells with a calcium-sensitive dye according to the manufacturer's instructions (e.g., incubate with Fura-2 AM or Fluo-4 AM in HBSS for 30-60 minutes at 37°C).
-
Washing: Wash the cells with HBSS to remove excess dye.
-
Baseline Measurement: Record the baseline fluorescence of the cells before stimulation.
-
Stimulation: Add varying concentrations of the fluorescently labeled Substance P to the cells.
-
Fluorescence Measurement: Continuously record the changes in intracellular calcium concentration by measuring the fluorescence intensity over time.
-
Data Analysis: Quantify the peak fluorescence intensity change in response to the agonist to determine the potency (EC₅₀) of the labeled Substance P.
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental processes and the underlying biological mechanism, the following diagrams were generated using Graphviz.
Caption: Workflow for labeling and functional characterization of Substance P.
Caption: Simplified signaling pathway of Substance P via the NK1 receptor.
Conclusion and Recommendations
The choice of fluorophore for labeling Substance P has a profound impact on its biological activity and, consequently, on the interpretation of experimental results. While FAM is a cost-effective and readily available option, its moderate photostability and high pH sensitivity, coupled with a significant reduction in the binding affinity of FAM-labeled Substance P, make it a less than ideal choice for sensitive quantitative studies.
For researchers requiring a fluorescent probe that faithfully mimics the action of native Substance P, Oregon Green 488 and BODIPY FL are superior alternatives, demonstrating preserved receptor binding and activation.[2] Alexa Fluor 488 , despite its excellent photophysical properties, is not recommended for labeling Substance P due to its detrimental effect on receptor binding.[2]
Ultimately, the optimal fluorophore will depend on the specific experimental goals. For qualitative imaging where high photostability and brightness are paramount and some loss of affinity can be tolerated, newer generation dyes may be considered, but their impact on Substance P's biological activity must be carefully validated. For quantitative studies of receptor pharmacology and signaling, the use of probes that have been demonstrated to retain the biological integrity of the parent peptide is crucial.
References
- 1. A comparison of fluorescent Ca2+ indicators for imaging local Ca2+ signals in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Selective protein N-terminal labeling with N-hydroxysuccinimide esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. IRDye® Peptide Labeling Application Guide [protocols.io]
- 5. Peptide fluorescent labeling - SB-PEPTIDE - Peptide engineering [sb-peptide.com]
- 6. lubio.ch [lubio.ch]
- 7. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - US [thermofisher.com]
- 8. interchim.fr [interchim.fr]
- 9. chem.uci.edu [chem.uci.edu]
- 10. Alexa Fluor Dyes Spanning the Visible and Infrared Spectrum—Section 1.3 | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. qb3.berkeley.edu [qb3.berkeley.edu]
- 12. Fluorescent Peptides: A Guide for Life Science Researchers - AltaBioscience [altabioscience.com]
Safety Operating Guide
Proper Disposal of FAM-Labeled Substance P: A Guide for Laboratory Professionals
For immediate reference, treat FAM-labeled Substance P as a non-hazardous chemical waste. The primary disposal route involves consultation with your institution's Environmental Health and Safety (EHS) office to ensure compliance with local and federal regulations. This guide provides a general operational plan for its handling and disposal.
Researchers and laboratory personnel handling FAM-labeled Substance P must adhere to safe disposal practices to minimize environmental impact and ensure a safe laboratory environment. While Substance P and the fluorescein (FAM) label are generally not classified as hazardous, proper waste management protocols are essential.
Waste Characterization and Data
Before disposal, it is crucial to characterize the waste stream. The following table summarizes the key properties of FAM-labeled Substance P relevant to its disposal.
| Characteristic | Description | Disposal Consideration |
| Chemical Composition | Substance P is an 11-amino acid neuropeptide. FAM (fluorescein) is a fluorescent dye. | Both components are generally considered non-hazardous. |
| Physical Form | Typically handled as a lyophilized powder or in a liquid solution (e.g., aqueous buffer). | Disposal methods will vary based on the physical state. |
| Toxicity | Not acutely toxic. However, good laboratory practices should always be followed. | While not classified as hazardous, avoid generating aerosols or dust. |
| Environmental Hazard | Should not be released directly into the environment.[1] | Discharge into the environment must be avoided. |
| Regulatory Status | Not typically listed as a hazardous waste under RCRA. | Disposal must comply with institutional and local regulations. |
Step-by-Step Disposal Protocol
The following is a general step-by-step guide for the proper disposal of FAM-labeled Substance P. Always consult your institution's specific waste disposal guidelines and EHS office before proceeding.
-
Consult Institutional Guidelines: The first and most critical step is to review your organization's chemical hygiene plan and waste disposal procedures. Contact your EHS office for specific instructions on disposing of non-hazardous chemical waste.
-
Waste Segregation: Collect all waste containing FAM-labeled Substance P separately from hazardous chemical waste streams. This includes unused stock solutions, experimental residues, and contaminated labware.
-
Aqueous Waste Disposal (Small Quantities):
-
For small quantities of dilute, aqueous solutions of FAM-labeled Substance P, disposal down the sanitary sewer may be permissible, followed by flushing with a copious amount of water.[2][3]
-
This is subject to approval from your local wastewater treatment authority and your institution's EHS office.[4][5]
-
The pH of the solution should be neutral (between 5 and 9) before drain disposal.[2][3]
-
-
Solid Waste Disposal:
-
Disposal of Contaminated Labware:
-
Empty Containers: Containers that held FAM-labeled Substance P should be triple-rinsed with a suitable solvent (e.g., water). The first rinse should be collected as chemical waste, while subsequent rinses can often be disposed of down the drain.[1] After rinsing, deface the label and dispose of the container in the regular trash or recycling, as per institutional policy.[7]
-
Sharps: Chemically contaminated sharps, such as pipette tips and needles, must be disposed of in a designated, puncture-resistant sharps container labeled for chemical waste.[8]
-
Other Labware: Disposable labware (e.g., microfuge tubes, well plates) should be placed in a designated laboratory waste container for non-hazardous materials.
-
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of FAM-labeled Substance P waste.
Caption: Disposal workflow for FAM-labeled Substance P.
Substance P Signaling Pathway
Substance P exerts its biological effects by binding to the neurokinin-1 receptor (NK1R), a G-protein coupled receptor (GPCR). This interaction initiates a cascade of intracellular signaling events.
Caption: Simplified Substance P signaling pathway via the NK1 receptor.
References
- 1. olseh.iisc.ac.in [olseh.iisc.ac.in]
- 2. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. sfasu.edu [sfasu.edu]
- 5. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 6. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. vumc.org [vumc.org]
- 8. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Essential Guide to Handling FAM-Labeled Substance P: A Comprehensive Safety and Operational Plan
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling of Substance P conjugated with 5-Carboxyfluorescein (FAM). Adherence to these guidelines is essential for ensuring laboratory safety and the integrity of your research. This guide offers procedural, step-by-step guidance to directly address operational questions, from initial handling to final disposal.
Immediate Safety and Handling Precautions
Always consult the product's specific Safety Data Sheet (SDS) before handling. [2]
Required Personal Protective Equipment (PPE)
To minimize exposure risk, the following PPE is mandatory when handling Substance P, FAM-labeled in powdered or solution form:
-
Eye Protection: Wear well-fitting safety glasses with side shields or chemical splash goggles.[7]
-
Hand Protection: Use chemical-impermeable gloves (e.g., nitrile gloves). Gloves must be inspected before use and changed immediately if contaminated.[7]
-
Body Protection: A standard laboratory coat is required. For procedures with a higher risk of splashes, consider a chemical-resistant apron over the lab coat.
-
Respiratory Protection: While not typically required for handling small quantities in solution, if there is a risk of aerosolization or if you are handling the lyophilized powder, work in a fume hood or a well-ventilated area to avoid inhaling dust.[7]
Substance Properties and Storage
Proper storage is critical to maintaining the stability and fluorescence of the labeled peptide.[8]
| Property | Data |
| Molecular Formula | C84H108N18O19S |
| Molecular Weight | ~1706 g/mol |
| Appearance | Lyophilized powder |
| Solubility | Soluble in DMSO |
| Excitation Wavelength | ~494 nm |
| Emission Wavelength | ~521 nm |
| Storage Conditions | Store at -20°C, desiccated and protected from light. |
Data sourced from multiple suppliers.[3][9] Refer to the manufacturer's data sheet for lot-specific information.
Experimental Workflow and Protocols
The following sections provide a general workflow for using FAM-labeled Substance P in a typical cell-based fluorescence microscopy experiment.
Visual Workflow for Handling FAM-Labeled Substance P
The following diagram outlines the key steps from receiving the product to waste disposal.
Caption: Workflow for using FAM-labeled Substance P.
Step-by-Step Experimental Protocol: Cellular Imaging
This protocol provides a general outline for treating cultured cells and visualizing the peptide's interaction or uptake.
Materials:
-
FAM-labeled Substance P, lyophilized powder
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Appropriate cell culture medium and buffers (e.g., PBS, HBSS)
-
Cultured cells on a suitable imaging plate or coverslip
-
Fluorescence microscope with appropriate filters for FAM (Excitation ~494 nm, Emission ~521 nm)
Procedure:
-
Reconstitution of Stock Solution:
-
Briefly centrifuge the vial of lyophilized peptide to ensure all powder is at the bottom.
-
Under a fume hood, carefully add the required volume of anhydrous DMSO to create a stock solution (e.g., 1 mM). Mix by gentle vortexing or pipetting until fully dissolved.[9]
-
-
Aliquoting and Storage:
-
Preparation of Working Solution:
-
On the day of the experiment, thaw one aliquot of the stock solution.
-
Dilute the stock solution to the final desired working concentration (e.g., 100 nM - 1 µM, this should be optimized for your specific cell type and assay) in your chosen cell culture medium or buffer.
-
Note: Avoid buffers containing primary amines (like Tris) if the labeling chemistry is amine-reactive, as this can interfere with the compound.[10]
-
-
Cell Treatment and Incubation:
-
Remove the culture medium from your cells.
-
Add the working solution of FAM-labeled Substance P to the cells.
-
Incubate for the desired period (e.g., 30 minutes to several hours) under appropriate culture conditions (e.g., 37°C, 5% CO₂). Incubation time will need to be optimized.
-
-
Washing and Imaging:
-
After incubation, gently aspirate the working solution.
-
Wash the cells two to three times with a suitable buffer (e.g., pre-warmed PBS) to remove any unbound fluorescent peptide.
-
Add fresh buffer or medium to the cells for imaging.
-
Visualize the cells using a fluorescence microscope with the appropriate filter set for FAM.
-
Signaling Pathway
Substance P exerts its effects by binding to neurokinin receptors, primarily the Neurokinin 1 Receptor (NK1R), a G-protein coupled receptor (GPCR). This interaction initiates downstream signaling cascades.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. bluetigerscientific.com [bluetigerscientific.com]
- 3. This compound - 1 mg [eurogentec.com]
- 4. Peptide fluorescent labeling - SB-PEPTIDE - Peptide engineering [sb-peptide.com]
- 5. Useful Approaches for Labeling Peptides with Fluorescent Dyes [bio-itworld.com]
- 6. jpt.com [jpt.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. Fluorescent Peptides: A Guide for Life Science Researchers - AltaBioscience [altabioscience.com]
- 9. AddexBio Product Detail - Substance P - FAM labeled [addexbio.com]
- 10. Fluorescent Peptide Labeling Reagents | AAT Bioquest [aatbio.com]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
